Product packaging for 2,3-Difluoro-6-nitroanisole(Cat. No.:CAS No. 66684-65-9)

2,3-Difluoro-6-nitroanisole

Cat. No.: B3025441
CAS No.: 66684-65-9
M. Wt: 189.12 g/mol
InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-6-nitroanisole is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO3 B3025441 2,3-Difluoro-6-nitroanisole CAS No. 66684-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRUHXLSHZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382269
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-60-4
Record name 1,2-Difluoro-3-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Strategic Importance in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound (CAS No. 66684-60-4), a key intermediate in the fields of medicinal chemistry and advanced material science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

This compound is a highly functionalized aromatic compound. Its strategic value stems from the unique interplay of its substituents: two vicinal fluorine atoms, a nitro group, and a methoxy group. This specific arrangement offers a powerful platform for complex molecular engineering. The electron-withdrawing nature of the nitro and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group and the nitro group can be chemically modified to introduce further diversity.

This compound and its close derivatives, such as 2,3-Difluoro-6-nitrophenol, are recognized as crucial precursors in the synthesis of high-value molecules, most notably in the development of fluoroquinolone antibiotics, a class of drugs vital for treating a wide range of bacterial infections[1]. Understanding the properties and synthetic utility of this compound is therefore essential for chemists aiming to construct complex, biologically active scaffolds.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. The compound is typically supplied as a solid at room temperature[2].

PropertyValueSource(s)
CAS Number 66684-60-4[3][4]
Molecular Formula C₇H₅F₂NO₃[3][4]
Molecular Weight 189.12 g/mol [3][4]
IUPAC Name 1,2-Difluoro-3-methoxy-4-nitrobenzene[4]
Synonyms 2-Methoxy-3,4-difluoronitrobenzene[3]
Appearance Solid[2]
Boiling Point 78-79 °C at 20 mmHg[5]
Density 1.414 g/cm³ (Predicted)[3][5]
Flash Point 110.4 °C[3]
Spectroscopic Data Analysis

While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, its structure allows for the confident prediction of key spectral features essential for its characterization.

  • ¹H NMR: The spectrum would be characterized by a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy (-OCH₃) group. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts influenced by the deshielding effects of the nitro and fluorine substituents.

  • ¹⁹F NMR: Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The coupling between these adjacent fluorine atoms (ortho-coupling) and with the aromatic protons would provide valuable structural information.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The methoxy carbon would appear around 55-65 ppm. The six aromatic carbons would have their chemical shifts determined by the electronic effects of the attached substituents, with the carbons bonded to fluorine exhibiting characteristic C-F coupling.

  • Infrared (IR) Spectroscopy: Key absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Strong C-F stretching bands would appear in the 1100-1300 cm⁻¹ region, and C-O stretching for the anisole moiety would be observed around 1250 cm⁻¹ and 1030 cm⁻¹.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound involves the O-methylation of its phenolic precursor, 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9). This reaction is a classic example of a Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis proceeds via the deprotonation of the acidic phenolic hydroxyl group by a mild base, followed by a nucleophilic attack of the resulting phenoxide on a methylating agent.

Synthesis_of_2_3_Difluoro_6_nitroanisole Precursor 2,3-Difluoro-6-nitrophenol Intermediate Phenoxide Intermediate Precursor->Intermediate Deprotonation Product This compound Intermediate->Product SN2 Attack Reagent1 Base (e.g., K₂CO₃) Reagent2 Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: O-Methylation of 2,3-Difluoro-6-nitrophenol

This protocol is a generalized procedure based on standard O-methylation techniques[6][7]. Researchers should perform their own optimization.

Materials:

  • 2,3-Difluoro-6-nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

    • Causality: Potassium carbonate is a cost-effective base, strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.

    • Causality: Dimethyl sulfate is a highly efficient and reactive methylating agent. Dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Partition the residue between ethyl acetate and water. The organic layer contains the product.

  • Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for constructing complex, high-value molecules[8]. The fluorine atoms enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations.

Precursor to Fluoroquinolone Antibiotics

A primary application area for this structural motif is in the synthesis of fluoroquinolone antibiotics. The core of these drugs is often a quinolone or naphthyridone ring system. The synthetic process frequently involves the construction of this heterocyclic core from highly functionalized benzene derivatives.

The general workflow involves using a compound like this compound (or its phenolic precursor) where the nitro group is first reduced to an aniline. This aniline derivative then undergoes cyclization reactions to form the essential quinolone ring. The fluorine atoms are retained in the final drug molecule, where they are crucial for its antibacterial potency[1].

Application_Workflow Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 2,3-Difluoro-6-methoxyaniline Step1->Intermediate Step2 Cyclization & Elaboration Intermediate->Step2 Product Core Heterocyclic Scaffold (e.g., Fluoroquinolone) Step2->Product Multiple Steps

Caption: General synthetic utility in constructing pharmaceutical scaffolds.

Safety, Handling, and Storage

Proper handling of this compound is imperative for laboratory safety. The following information is synthesized from material safety data sheets (MSDS) and general laboratory safety practices.

Hazard Identification

The compound is associated with the following hazard classifications[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3].

  • Handling: Avoid contact with skin, eyes, and clothing. Use proper glove removal techniques to prevent skin contact[1].

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Wear self-contained breathing apparatus if necessary[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[3][5].

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups. Its role as a building block in the synthesis of pharmaceuticals, particularly antibiotics, underscores its significance. This guide provides the foundational knowledge required for its synthesis, handling, and intelligent application in advanced chemical research, empowering scientists to leverage its full potential in the development of novel molecular architectures.

References

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitroanisole (CAS No. 66684-60-4) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and fine chemical synthesis. Its structure, featuring a nitro group, a methoxy moiety, and two vicinal fluorine atoms, imparts a unique reactivity profile that makes it a valuable and versatile building block. The strong electron-withdrawing nature of the nitro group, combined with the presence of fluorine atoms—excellent leaving groups in nucleophilic aromatic substitution—activates the molecule for a variety of chemical transformations.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its logical synthesis, explains its core reactivity from a mechanistic standpoint, outlines its applications in drug discovery, and provides detailed protocols for its analytical characterization.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 66684-60-4[2][3]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
IUPAC Name 1,2-difluoro-3-methoxy-4-nitrobenzene[2]
Appearance Solid or pale yellow liquid[4]
Boiling Point 78-79 °C at 20 mmHg 78 °C[5]
Density 1.414 g/cm³[3]
Flash Point 110.4 °C[3]
Storage Conditions Sealed in a dry environment at room temperature (10°C - 25°C).[4]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electronic effects of its substituents, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Expertise & Experience: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. Through a combination of inductive withdrawal (-I effect) and, more importantly, resonance withdrawal (-R effect), it strongly deactivates the benzene ring towards electrophilic attack but significantly activates it for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks at the ortho or para positions.[1][6]

In this compound, the nitro group is at position 6. The fluorine atom at position 2 is ortho to the nitro group, and the fluorine atom at position 3 is meta. The key reactive site for SNAr is the carbon atom para to the nitro group (position 3) or ortho (position 2). However, the position para to the nitro group (C3) bears a fluorine atom, which is a good leaving group. Therefore, this molecule is highly susceptible to nucleophilic attack at the C3 position, leading to the displacement of the fluoride ion. The stabilization of the anionic intermediate is the kinetic and thermodynamic driving force for this regioselectivity.[6][7]

Synthesis Pathway

A logical and industrially relevant method for the preparation of this compound involves the nucleophilic aromatic substitution of a readily available precursor, 2,3,4-trifluoronitrobenzene.

Authoritative Grounding: Patents describing the synthesis of related compounds, such as 2,3-difluoro-6-nitrophenol and derivatives of 2,3-difluoro-6-nitrobenzene, utilize 2,3,4-trifluoronitrobenzene as a starting material.[8][9][10] The fluorine atom at the 4-position is para to the nitro group and is thus the most activated site for nucleophilic displacement. This provides a validated chemical strategy.

synthesis_workflow start Start: 2,3,4-Trifluoronitrobenzene reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 50-70°C) start->reaction reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Trustworthiness: This protocol is a self-validating system based on established SNAr chemistry on activated fluoroaromatics.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trifluoronitrobenzene (1.0 eq).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Reaction: Add the sodium methoxide solution to the flask containing 2,3,4-trifluoronitrobenzene.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery & Development

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for constructing complex molecular architectures.

Authoritative Grounding: The closely related compound, 2,3-Difluoro-6-nitrophenol, is a documented key intermediate in the synthesis of modern fluoroquinolone antibiotics.[11] These drugs are a cornerstone in treating a wide range of bacterial infections. The synthesis pathways often involve the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinoline ring system.[11] this compound can serve as a precursor to this phenol (via ether cleavage) or be used directly in syntheses where the methoxy group is desired or acts as a protecting group for the phenol. The difluoro-substitution pattern is crucial for enhancing the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[11]

Analytical Characterization Protocols

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the structural elucidation of this molecule. A high-resolution spectrometer (e.g., 400 MHz or higher) is recommended. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Expected Signals: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two aromatic protons. A sharp singlet will be observed in the aliphatic region (typically δ 3.8-4.2 ppm) for the three protons of the methoxy (-OCH₃) group.

    • Causality: The chemical shifts of the aromatic protons are influenced by the electronic effects of the adjacent substituents. The protons will exhibit coupling to each other (J-coupling) and potentially smaller couplings to the fluorine atoms.

  • ¹³C NMR Analysis:

    • Expected Signals: Seven distinct carbon signals are expected. The methoxy carbon will appear around δ 55-65 ppm.[12] The six aromatic carbons will appear in the δ 110-160 ppm range.[13]

    • Causality: The signals for the carbons directly bonded to fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature. The carbons bonded to the electron-withdrawing nitro and oxygen groups will be shifted downfield.

  • ¹⁹F NMR Analysis:

    • Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are typically reported relative to a standard like CFCl₃.[14]

    • Causality: The two fluorine atoms will show coupling to each other (F-F coupling), which is a definitive indicator of their vicinal relationship. They will also show smaller couplings to the nearby aromatic protons.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Analyze the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

    • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methoxy group.

    • ~1000-1300 cm⁻¹: C-F stretching vibrations and C-O stretching of the anisole moiety.

Mass Spectrometry (MS)

Protocol:

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization technique, such as Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Analysis:

    • Molecular Ion (M⁺): The primary peak to identify is the molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.12).

    • Fragmentation Pattern: The fragmentation pattern will provide further structural confirmation. Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and other characteristic fragments.

References

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole: A Key Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-difluoro-6-nitroanisole, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document delves into the molecule's structural and physicochemical properties, outlines its synthesis and reactivity with a focus on the underlying chemical principles, and explores its applications as a strategic building block in the creation of complex molecules. Safety protocols and detailed characterization data are also presented to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound (CAS No. 66684-60-4) is a highly functionalized aromatic compound that has emerged as a valuable precursor in various synthetic endeavors.[1] Its utility stems from the unique interplay of its constituent functional groups: two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. This specific arrangement of electron-withdrawing and -donating groups imparts a distinct reactivity profile, making it a strategic component in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of fluorine, in particular, is a coveted feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide an in-depth understanding of this compound, enabling researchers to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms at positions 2 and 3, a nitro group at position 6, and a methoxy group at position 1. Its IUPAC name is 1,2-difluoro-3-methoxy-4-nitrobenzene.[3]

Below is a visualization of the molecular structure of this compound.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [3]
CAS Number 66684-60-4[3]
Appearance Pale yellow liquid or solid[4][5]
Boiling Point 78-79 °C at 20 mmHg[6]
Density ~1.414 g/cm³ (predicted)[6]
Flash Point 110.4 °C
Solubility Soluble in common organic solventsInferred
Storage Sealed in a dry environment at room temperature[6]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis and reactivity of this compound are governed by the principles of electrophilic and nucleophilic aromatic substitution, with the substituents on the benzene ring playing a crucial role in directing the outcome of chemical transformations.

Synthetic Pathways

A likely starting material for this synthesis is 1,2,3-trifluoro-4-nitrobenzene . The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the fluorine atom at the 4-position is most activated and susceptible to displacement.

The reaction would proceed by treating 1,2,3-trifluoro-4-nitrobenzene with sodium methoxide in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The methoxide ion acts as the nucleophile, displacing the most activated fluoride ion to yield this compound. This approach is analogous to the synthesis of the related compound, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene using a hydroxide source.[7]

Synthesis of this compound start 1,2,3-Trifluoro-4-nitrobenzene product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Methoxide (NaOMe) in Polar Aprotic Solvent (e.g., DMF) reagent->product

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to understanding the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of three strong electron-withdrawing groups (two fluorine atoms and a nitro group) renders the aromatic ring electron-deficient and thus, electrophilic. This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of one of the fluorine atoms.

The fluorine atom at the 2-position, being ortho to the powerfully activating nitro group, is the most likely leaving group in an SNAr reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace this fluorine atom, thereby providing a versatile platform for introducing diverse functionalities and building molecular complexity. This reactivity is the cornerstone of its application as a building block in medicinal chemistry.[2]

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While specific examples directly citing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its utility can be extrapolated from the well-documented role of similar fluorinated nitroaromatics in drug discovery.

For instance, the related compound, 2,3-difluoro-6-nitrophenol, is a known precursor in the synthesis of fluoroquinolone antibiotics.[8] These antibiotics are a critical class of broad-spectrum antibacterial agents. The general synthetic strategy often involves the reduction of the nitro group to an amine, followed by cyclization reactions to construct the core heterocyclic scaffold of the drug molecule. The fluorine atoms are often retained in the final structure to enhance the drug's efficacy and pharmacokinetic properties.

Given its analogous structure, this compound can be envisioned as a key starting material for a variety of drug candidates. The methoxy group can be retained or readily converted to a hydroxyl group, providing an additional handle for further chemical modification. The inherent reactivity of the molecule allows for its incorporation into diverse molecular frameworks, making it a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of new chemical entities.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. While a complete set of experimentally determined spectra is not consistently available across public databases, the expected spectral features can be predicted based on its structure. PubChem provides access to an experimental ¹⁹F NMR spectrum.[3]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a key characterization technique for this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and coupling patterns (J-coupling) with each other and with neighboring protons would provide definitive structural information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methyl protons of the methoxy group. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methyl protons would appear as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to fluorine would show characteristic splitting due to C-F coupling. The chemical shifts would be influenced by the electronic effects of the various substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include strong absorptions for the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-F stretching vibrations (in the 1100-1300 cm⁻¹ region), and vibrations associated with the aromatic ring and the C-O bond of the anisole moiety.[2]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant.[6]

  • Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for researchers in organic synthesis and drug discovery. Its unique combination of functional groups provides a predictable and exploitable reactivity profile, primarily centered around nucleophilic aromatic substitution. This allows for the strategic introduction of diverse molecular fragments, facilitating the construction of complex and potentially bioactive molecules. While a comprehensive public database of its spectroscopic and reactivity data is still developing, the information presented in this guide, based on established chemical principles and data from closely related compounds, provides a solid foundation for its effective and safe use in the laboratory. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for innovation in the chemical sciences.

References

synthesis and characterization of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both accuracy and practical applicability in a research and development setting.

Strategic Importance of this compound

This compound (CAS No: 66684-60-4) is a valuable building block in organic synthesis. Its utility stems from the unique arrangement of its functional groups: two fluorine atoms, a nitro group, and a methoxy group on an aromatic ring. The electron-withdrawing nature of the nitro and fluoro substituents activates the benzene ring, making it susceptible to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity profile makes it a crucial precursor for synthesizing more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

Synthetic Strategy and Execution

The most logical and efficient synthesis of this compound involves a two-step process. The strategy hinges on first synthesizing the phenolic precursor, 2,3-Difluoro-6-nitrophenol, followed by a methylation reaction to yield the target anisole. This approach ensures high regioselectivity and good overall yield.

Diagram of Overall Synthetic Pathway

Synthetic_Pathway 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene 2,3-Difluoro-6-nitrophenol 2,3-Difluoro-6-nitrophenol 2,3,4-Trifluoronitrobenzene->2,3-Difluoro-6-nitrophenol 1. Alkali Hydroxide (aq) 2. Acidification This compound This compound 2,3-Difluoro-6-nitrophenol->this compound Methylating Agent (e.g., CH3I) Base (e.g., K2CO3)

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

The precursor is prepared via a regioselective nucleophilic aromatic substitution on 2,3,4-trifluoronitrobenzene. The potent electron-withdrawing effect of the nitro group, combined with the directing effects of the fluorine atoms, facilitates the selective displacement of the fluorine atom at the C-4 position by a hydroxide ion.

  • Causality of Experimental Choice: A key patent describes reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide (like NaOH or KOH) in the absence of an organic solvent.[3] This method is advantageous as it is environmentally friendly and simplifies the workup procedure. The reaction temperature is maintained between 20°C and 100°C to ensure a reasonable reaction rate without promoting side reactions.[3] Subsequent acidification protonates the resulting phenoxide to yield the desired 2,3-Difluoro-6-nitrophenol.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrophenol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge 2,3,4-trifluoronitrobenzene and an aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of 1-6 with an acid like hydrochloric acid.[3] The product, 2,3-Difluoro-6-nitrophenol, will precipitate as a solid.

  • Purification: Isolate the solid product by suction filtration, wash with cold water, and dry under vacuum. The product can be further purified by steam distillation or recrystallization.[3] The melting point of pure 2,3-Difluoro-6-nitrophenol is 60-62°C.

Step 2: Methylation to this compound

This transformation is a classic Williamson ether synthesis. The acidic proton of the phenol is removed by a mild base to form a nucleophilic phenoxide, which then attacks a methylating agent to form the ether linkage.

  • Causality of Experimental Choice: A non-protic polar solvent like acetone or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction. A weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing hydrolysis of the methylating agent. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents for this purpose. The reaction is typically run at a slightly elevated temperature to ensure completion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2,3-Difluoro-6-nitrophenol in acetone in a round-bottom flask, add anhydrous potassium carbonate.

  • Addition of Reagent: Stir the suspension vigorously and add methyl iodide dropwise at room temperature.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Workup and Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 66684-60-4[4]
Molecular Formula C₇H₅F₂NO₃[4]
Molecular Weight 189.12 g/mol [4]
Appearance Solid[5]
Boiling Point 78-79 °C at 20 mmHg[6]
Density 1.414 g/cm³

Spectroscopic Analysis Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Crude Product Crude Product Purified Sample Purified Sample Crude Product->Purified Sample Column Chromatography NMR NMR Purified Sample->NMR MS MS Purified Sample->MS IR IR Purified Sample->IR Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS->Final Structure Confirmation IR->Final Structure Confirmation

Caption: Workflow for spectroscopic analysis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum is expected to be relatively simple.

    • A singlet for the methoxy (-OCH₃) protons will appear around 3.9-4.1 ppm.

    • Two doublets of doublets (or more complex multiplets due to F-H coupling) in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR:

    • A signal for the methoxy carbon around 55-60 ppm.

    • Multiple signals in the aromatic region (110-160 ppm). The carbons directly attached to fluorine will appear as doublets due to C-F coupling. The C-F coupling constants (¹JCF) are typically large (240-260 Hz).

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[7]

  • Molecular Ion: The molecular ion peak (M⁺) should be observed at an m/z of approximately 189.02, corresponding to the exact mass of C₇H₅F₂NO₃.[4]

  • Fragmentation: Aromatic nitro compounds often exhibit characteristic fragmentation.[1] Expected fragmentation pathways include the loss of the nitro group ([M-NO₂]⁺ at m/z 143) and loss of a methoxy radical ([M-OCH₃]⁺ at m/z 158).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

  • Characteristic Absorptions:

    • NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    • C-O-C Stretching: A strong band for the aryl-alkyl ether stretch, typically in the 1250-1280 cm⁻¹ region.

    • C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Safety and Handling

Researchers must adhere to strict safety protocols when handling the chemicals involved in this synthesis.

  • Hazards: this compound is classified as an irritant.[6] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, beginning with the strategic preparation of its phenolic precursor. The detailed protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The emphasis on the causality behind experimental choices aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific research and development objectives.

References

Introduction: The Structural Significance of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-6-nitroanisole

This compound is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms, a nitro group, and a methoxy group, creates a distinct electronic environment that makes it a valuable building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The precise characterization of this molecule is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for its structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. As an instrument of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this document moves beyond a simple presentation of data. It delves into the causal relationships between the molecule's structure and its spectral features, explains the rationale behind experimental choices, and offers a self-validating protocol for acquiring high-fidelity data.

Part 1: Foundational Principles of ¹H and ¹⁹F NMR for Fluorinated Aromatics

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹⁹F. Both are spin-½ nuclei with 100% natural abundance and high gyromagnetic ratios, making them highly sensitive and ideal for NMR studies.[3]

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -NO₂ and -F) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups (like -OCH₃) increase electron density, "shielding" the nucleus and moving its signal to a lower ppm value (upfield).[4][5] In ¹⁹F NMR, the chemical shift range is exceptionally wide (over 800 ppm), offering outstanding resolution and sensitivity to subtle changes in the molecular environment.[3][6]

Spin-Spin (Scalar) Coupling (J): Nuclei can influence each other's magnetic fields through the intervening chemical bonds, an interaction known as spin-spin or J-coupling.[7][8] This coupling splits NMR signals into multiplets (e.g., doublets, triplets, etc.). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship between nuclei. Key couplings in this compound include:

  • ³J (Vicinal): Coupling through three bonds (e.g., H-C-C-H or H-C-C-F). Its magnitude is highly dependent on the dihedral angle (Karplus relationship).

  • ⁴J (Meta): Coupling through four bonds in an aromatic ring.

  • ⁵J (Para): Coupling through five bonds in an aromatic ring, which is typically very small or unresolved.

  • ¹⁹F-¹⁹F Coupling: Coupling between fluorine nuclei is often significant, even over multiple bonds.[3][9]

The presence of fluorine complicates ¹H spectra due to additional H-F couplings, but it also provides a powerful, independent probe via ¹⁹F NMR for unambiguous structure confirmation.[10][11]

Part 2: Structural Elucidation and Spectral Prediction

To interpret the NMR spectra, we must first understand the molecule's structure and the magnetic inequivalence of its nuclei.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will display three distinct sets of signals corresponding to the methoxy protons (-OCH₃), and the two aromatic protons (H4 and H5).

  • Methoxy Protons (-OCH₃):

    • Chemical Shift: Expected around δ 3.9 - 4.1 ppm . The methoxy group is attached to an aromatic ring, placing it in this typical region.

    • Multiplicity: This group will likely appear as a singlet or a very narrow multiplet . While it is four bonds removed from F3, a small ⁴J(H,F) coupling might be observable, potentially splitting the signal into a doublet or triplet, though this may be too small to resolve.

  • Aromatic Proton H5:

    • Chemical Shift: Expected to be the most downfield aromatic proton, likely > δ 8.0 ppm . H5 is ortho to the potent electron-withdrawing nitro group, leading to significant deshielding.

    • Multiplicity: H5 will be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

      • H4 (³J(H,H)ortho ≈ 7-9 Hz)

      • F2 (³J(H,F)ortho ≈ 8-10 Hz)

      • F3 (⁴J(H,F)meta ≈ 2-4 Hz)

  • Aromatic Proton H4:

    • Chemical Shift: Expected to be downfield, but upfield relative to H5, likely in the range of δ 7.2 - 7.6 ppm . It is para to the nitro group and ortho to a fluorine atom.

    • Multiplicity: H4 will also be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

      • H5 (³J(H,H)ortho ≈ 7-9 Hz)

      • F3 (³J(H,F)ortho ≈ 6-8 Hz)

      • F2 (⁴J(H,F)meta ≈ 1-3 Hz)

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is simpler in terms of the number of signals but equally rich in information. We expect two signals for the two magnetically distinct fluorine atoms, F2 and F3.

  • Fluorine F3:

    • Chemical Shift: Expected to be significantly deshielded (less negative ppm value). It is positioned ortho to both the electron-donating -OCH₃ group and the strongly electron-withdrawing -NO₂ group. The powerful deshielding effect of the nitro group is anticipated to dominate.

    • Multiplicity: F3 will be a doublet of doublets (dd) . The splittings arise from couplings to:

      • F2 (³J(F,F)ortho ≈ 18-22 Hz)

      • H4 (³J(F,H)ortho ≈ 6-8 Hz)

  • Fluorine F2:

    • Chemical Shift: Expected to be more shielded (more negative ppm value) relative to F3. It is ortho to the donating -OCH₃ group and meta to the withdrawing -NO₂ group.

    • Multiplicity: F2 will be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

      • F3 (³J(F,F)ortho ≈ 18-22 Hz)

      • H5 (³J(F,H)ortho ≈ 8-10 Hz)

      • H4 (⁴J(F,H)meta ≈ 1-3 Hz)

Caption: Spin-spin (J-coupling) network in this compound.

Part 3: Experimental Protocol for High-Fidelity NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR data on a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation
  • Compound Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, in a clean, dry 5 mm NMR tube. CDCl₃ is a common first choice.

  • Internal Standard:

    • For ¹H NMR: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is often sufficient for referencing. For high accuracy, 1% Tetramethylsilane (TMS) can be added.

    • For ¹⁹F NMR: An internal reference standard is crucial. Add a small amount of a known fluorine-containing compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or use an external standard like CFCl₃ (δ 0 ppm).[5][12]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following workflow ensures robust data collection.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Sample Preparation (10-20 mg in 0.6 mL CDCl₃ + Std.) InsertSample Insert Sample & Lock on Deuterium SamplePrep->InsertSample Tuning Tune & Match Probe (¹H and ¹⁹F channels) InsertSample->Tuning Shimming Optimize Field Homogeneity (Shimming) Tuning->Shimming Acquire_1H Acquire ¹H Spectrum (zg30 pulse, 16 scans, d1=2s) Shimming->Acquire_1H Acquire_19F Acquire ¹⁹F Spectrum (Proton decoupled, 64 scans, d1=2s) Shimming->Acquire_19F FT Fourier Transform (FT) Acquire_1H->FT Acquire_19F->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (¹H to TMS, ¹⁹F to Std.) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Couplings & Assign Signals Integrate->Analyze

Caption: Standard experimental workflow for NMR analysis.

Key Acquisition Parameters:

  • Temperature: 298 K (25 °C).

  • ¹H Acquisition:

    • Pulse Program: Standard 30° pulse (e.g., zg30).

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 16 to 64, depending on concentration.

    • Spectral Width: ~16 ppm centered around 6 ppm.

  • ¹⁹F Acquisition:

    • Pulse Program: Standard pulse with proton decoupling (e.g., zgpg30 with CPD). Proton decoupling simplifies the ¹⁹F spectrum by removing H-F couplings, which helps in assigning the F-F couplings. A coupled spectrum should also be acquired for full analysis.[13]

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 64 to 256.

    • Spectral Width: ~200 ppm, centered appropriately based on typical aryl fluoride shifts.

Data Processing and Validation
  • Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.

  • Correction: Perform manual phase and baseline correction for accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal (δ 0.00 ppm) or residual solvent peak. Calibrate the ¹⁹F spectrum to the internal standard.

  • Analysis: Measure chemical shifts and coupling constants. The mutual nature of J-coupling provides internal validation: the J(H4,H5) value measured in the H4 multiplet must equal the value in the H5 multiplet. Similarly, J(F2,F3) must be identical in both fluorine signals.[14]

Part 4: Data Summary and Interpretation

The predicted spectral data are summarized below for easy reference. These values serve as a robust hypothesis for the analysis of experimental data.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
-OCH₃ 3.9 - 4.1 s or d ⁴J(H,F) ≈ 0-1 Hz (if resolved)
H5 > 8.0 ddd ³J(H5,H4) ≈ 7-9; ³J(H5,F2) ≈ 8-10; ⁴J(H5,F3) ≈ 2-4

| H4 | 7.2 - 7.6 | ddd | ³J(H4,H5) ≈ 7-9; ³J(H4,F3) ≈ 6-8; ⁴J(H4,F2) ≈ 1-3 |

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
F3 Less Negative dd ³J(F3,F2) ≈ 18-22; ³J(F3,H4) ≈ 6-8

| F2 | More Negative | ddd | ³J(F2,F3) ≈ 18-22; ³J(F2,H5) ≈ 8-10; ⁴J(F2,H4) ≈ 1-3 |

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The ¹H NMR spectrum, though complex due to multiple H-H and H-F couplings, precisely maps the proton environment. The ¹⁹F NMR spectrum, with its high sensitivity and large chemical shift dispersion, offers a clear and complementary view of the molecule's fluorinated core. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently validate the structure of this important synthetic intermediate, ensuring its quality and proper use in drug development and materials science.

References

A Technical Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-6-nitroanisole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Difluoro-6-nitroanisole, a key intermediate in the synthesis of various pharmaceutical compounds, notably fluoroquinolone antibiotics. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and practical considerations for the robust characterization of this molecule. We will delve into sample preparation, ionization source selection, mass analyzer configurations, and a detailed examination of the predicted fragmentation pathways. The methodologies outlined herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established analytical principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (C₇H₅F₂NO₃, Molecular Weight: 189.12 g/mol ) is a fluorinated nitroaromatic compound of significant interest in the pharmaceutical industry.[1] Its structural motifs, particularly the difluoro-substituted benzene ring and the nitro group, make it a valuable precursor in the synthesis of complex heterocyclic systems. Notably, analogous compounds such as 2,3-Difluoro-6-nitrophenol are pivotal in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The analytical characterization of this compound is therefore a critical step in ensuring the purity and identity of this starting material, which ultimately impacts the quality and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose.

Foundational Principles of Mass Spectrometry for Aromatic Nitro Compounds

The mass spectrometric analysis of nitroaromatic compounds is well-established. Electron Ionization (EI) often leads to extensive fragmentation, providing a detailed structural fingerprint.[3] Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are also highly effective, particularly when coupled with liquid chromatography (LC-MS), and tend to produce prominent molecular ions or protonated molecules, which are essential for molecular weight confirmation.[4][5] The fragmentation of nitroaromatics is typically characterized by the loss of the nitro group as either a nitro radical (•NO₂) or a nitrosyl radical (•NO).[3]

Experimental Design: A Step-by-Step Guide

Sample Preparation for LC-MS Analysis

A robust and reproducible sample preparation protocol is the cornerstone of accurate mass spectrometric analysis. For a small organic molecule like this compound, the primary goal is to dissolve the analyte in a solvent compatible with the LC-MS system and to minimize matrix effects.

Protocol for Sample Preparation:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the low µg/mL to high ng/mL range. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The choice of chromatographic conditions is critical for separating the analyte of interest from any impurities. A reversed-phase C18 column is generally a good starting point for a moderately polar compound like this compound.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters

Both ESI and APCI are suitable ionization sources for this compound. ESI is generally preferred for its sensitivity with polar molecules, while APCI can be advantageous for less polar compounds. Analysis in both positive and negative ion modes is recommended to determine the optimal ionization pathway.

Parameter ESI/APCI (Positive Ion Mode) ESI/APCI (Negative Ion Mode)
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150 °C (ESI), 400 °C (APCI)150 °C (ESI), 400 °C (APCI)
Desolvation Temperature 350 °C350 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapQuadrupole Time-of-Flight (Q-TOF) or Orbitrap
Acquisition Mode MS and MS/MS (Data-Dependent Acquisition)MS and MS/MS (Data-Dependent Acquisition)
Collision Energy Ramped (e.g., 10-40 eV) for MS/MSRamped (e.g., 10-40 eV) for MS/MS

Predicted Fragmentation Pathways of this compound

Ionization and the Molecular Ion

In positive ion mode ESI or APCI, the molecule is expected to be protonated to form the [M+H]⁺ ion at m/z 190.1. In negative ion mode, the molecular radical anion [M]⁻• at m/z 189.0 is a likely species.

Key Fragmentation Reactions

The fragmentation of the protonated molecule or the molecular radical anion is anticipated to proceed through several key pathways:

  • Loss of a Nitro Radical (•NO₂): This is a very common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 144.1 ([M+H - NO₂]⁺) in positive mode or m/z 143.0 ([M - NO₂]⁻) in negative mode.[3]

  • Loss of a Nitrosyl Radical (•NO): The loss of a nitrosyl radical is another characteristic fragmentation, resulting in an ion at m/z 160.1 ([M+H - NO]⁺) or m/z 159.0 ([M - NO]⁻).

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, yielding a fragment at m/z 175.1 ([M+H - CH₃]⁺).

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the neutral loss of formaldehyde from the methoxy group, resulting in a fragment at m/z 160.1 ([M+H - CH₂O]⁺).

  • Loss of a Fluorine Radical (•F): While less common, the loss of a fluorine atom is possible, which would produce a fragment at m/z 171.1 ([M+H - F]⁺).

The following table summarizes the predicted major fragment ions for this compound.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
190.1 ([M+H]⁺)175.1•CH₃Protonated 2,3-difluoro-6-nitrophenol
190.1 ([M+H]⁺)160.1•NOProtonated difluoroanisole fragment
190.1 ([M+H]⁺)144.1•NO₂Protonated difluoroanisole fragment
189.0 ([M]⁻•)159.0•NODifluoroanisole radical anion
189.0 ([M]⁻•)143.0•NO₂Difluoroanisole radical anion

Visualization of Experimental Workflow and Fragmentation

To further clarify the analytical process and the predicted fragmentation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (µg/mL - ng/mL) stock->working Dilution filtered Filtered Sample working->filtered 0.22 µm Filtration lc HPLC/UHPLC Separation (C18) filtered->lc ms Mass Spectrometer (Q-TOF/Orbitrap) lc->ms Ionization (ESI/APCI) msms MS/MS Fragmentation ms->msms Collision-Induced Dissociation spectra Mass Spectra Acquisition msms->spectra interpretation Fragmentation Analysis spectra->interpretation report Structural Confirmation interpretation->report

Figure 1: A schematic representation of the complete analytical workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M [M+H]⁺ m/z 190.1 frag1 [M+H - •CH₃]⁺ m/z 175.1 M->frag1 - •CH₃ frag2 [M+H - •NO]⁺ m/z 160.1 M->frag2 - •NO frag3 [M+H - •NO₂]⁺ m/z 144.1 M->frag3 - •NO₂ frag4 [M+H - CH₂O]⁺ m/z 160.1 M->frag4 - CH₂O

Figure 2: Predicted major fragmentation pathways for protonated this compound in positive ion mode mass spectrometry.

Conclusion: Ensuring Quality and Advancing Drug Development

The mass spectrometric analysis of this compound is an indispensable tool for ensuring the quality and purity of this vital pharmaceutical intermediate. By employing a systematic approach that encompasses robust sample preparation, optimized LC-MS conditions, and a thorough understanding of the molecule's fragmentation behavior, researchers can confidently identify and characterize this compound. The methodologies and predicted fragmentation pathways detailed in this guide provide a solid foundation for developing and validating analytical methods for this compound, thereby supporting the advancement of new and effective therapeutics.

References

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the Fourier Transform Infrared (FTIR) spectroscopy of 2,3-Difluoro-6-nitroanisole (CAS 66684-60-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] For researchers, process chemists, and quality control analysts, FTIR serves as a rapid, reliable, and non-destructive tool for structural confirmation and purity assessment. This document details an optimized experimental protocol using Attenuated Total Reflectance (ATR), explains the causal reasoning behind parameter selection, and offers a thorough interpretation of the resulting spectrum. By correlating specific absorption bands to the molecule's distinct functional groups—including the nitro, aryl-ether, and carbon-fluorine moieties—this guide establishes a benchmark for the spectroscopic identification of this critical compound.

Introduction: The Significance of this compound

This compound is an aromatic organic compound with the molecular formula C₇H₅F₂NO₃.[5][6] Its structure, featuring a substituted benzene ring with two fluorine atoms, a nitro group, and a methoxy group, makes it a valuable and versatile building block in medicinal chemistry. Notably, compounds with similar structural motifs, such as 2,3-Difluoro-6-nitrophenol, are pivotal in the synthesis of modern fluoroquinolone antibiotics, a class of drugs known for their broad-spectrum antibacterial activity.[2][3]

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is paramount. Even minor impurities can drastically affect reaction yields and the safety profile of the final active pharmaceutical ingredient (API).[2] Infrared spectroscopy provides an unequivocal molecular "fingerprint," making it an indispensable tool for quality assurance in this context.[7][8]

Molecular Structure:

Caption: Molecular structure of this compound.

Fundamentals of FTIR for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample's molecules.[8][9] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a change in its vibrational state.[10] An FTIR spectrometer detects these absorptions and plots them as a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).[7]

Each functional group (e.g., C=O, O-H, N-O, C-F) possesses characteristic vibrational frequencies. Therefore, an FTIR spectrum serves as a unique fingerprint, allowing for:

  • Identification of Unknowns: By comparing a sample's spectrum to libraries of known compounds.[8]

  • Structural Confirmation: Verifying the presence of expected functional groups in a synthesized molecule.

  • Purity Analysis: Detecting the presence of impurities that exhibit unique absorption bands not present in the pure compound.

Experimental Protocol: Best Practices for High-Fidelity Data

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed, ease of use, and minimal sample preparation.[11][12][13] It eliminates the need for laborious KBr pellet pressing.

Instrumentation

A modern FTIR spectrometer, such as a PerkinElmer Spectrum Two™ or a similar instrument, is ideal.[14][15] These systems offer high signal-to-noise ratios and robust performance. The key component for this analysis is a single-reflection diamond ATR accessory, which is chemically inert and resistant to scratching, ensuring high-quality, reproducible data.[13][16]

Step-by-Step Data Acquisition Protocol
  • Instrument Preparation: Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

  • ATR Crystal Cleaning: Meticulously clean the diamond ATR crystal surface with a lint-free wipe soaked in ethanol or isopropanol to remove any residues from previous measurements.[16]

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[9]

    • Causality: Failure to collect a recent, high-quality background will result in atmospheric peaks obscuring important regions of the sample spectrum, leading to misinterpretation.

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. A spatula tip's worth is sufficient.

  • Applying Pressure: Use the ATR's integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface.[12]

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively.[11][17] Insufficient contact results in a weak, low-quality spectrum with distorted peak shapes.

  • Sample Spectrum Collection: Acquire the sample spectrum using the optimized parameters detailed below.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in step 2.

Optimized Data Acquisition Parameters
ParameterRecommended SettingRationale & Justification
Scan Range 4000 – 600 cm⁻¹This standard mid-IR range covers the diagnostic functional group region (4000-1500 cm⁻¹) and the highly specific fingerprint region (1500-600 cm⁻¹).[18]
Resolution 4 cm⁻¹Provides an excellent balance between resolving closely spaced peaks and maintaining a high signal-to-noise ratio. Higher resolution is generally not needed for routine identification and can increase noise.[9]
Number of Scans 16Co-adding 16 scans significantly improves the signal-to-noise ratio compared to a single scan, ensuring that weak but important peaks are clearly visible above the baseline noise.[9]
Data Format AbsorbanceAbsorbance is directly proportional to concentration (Beer's Law), making it the standard for quantitative analysis and spectral interpretation.[7]

Experimental Workflow Diagram

FTIR_Workflow Start Start: Receive Sample Clean 1. Clean ATR Crystal (Ethanol/IPA) Start->Clean Background 2. Collect Background Spectrum (16 Scans, 4 cm⁻¹ resolution) Clean->Background Apply_Sample 3. Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure (Ensure good contact) Apply_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Analyze 6. Process & Analyze Spectrum (Baseline & ATR Correction) Collect_Sample->Analyze End End: Structural Confirmation Analyze->End

Caption: ATR-FTIR analysis workflow for this compound.

Spectral Analysis and In-depth Interpretation

The FTIR spectrum of this compound is rich with information. The analysis is best approached by dividing the spectrum into the functional group region and the fingerprint region.

Key Spectral Features and Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100-3000C-H StretchAromatic RingMedium to Weak
~2950, ~2850C-H StretchMethoxy (-OCH₃)Medium
~1530 N-O Asymmetric Stretch Aromatic Nitro (NO₂)[19] Very Strong
~1475C=C StretchAromatic RingMedium
~1350 N-O Symmetric Stretch Aromatic Nitro (NO₂)[19] Strong
~1270 C-O-C Asymmetric Stretch Aryl-Alkyl Ether[20] Strong
~1200-1000 C-F Stretch Aryl Fluoride Very Strong
~1020C-O-C Symmetric StretchAryl-Alkyl EtherMedium
Below 900C-H Out-of-Plane BendingAromatic RingMedium to Strong
Detailed Discussion of Diagnostic Peaks
  • Nitro (NO₂) Group Vibrations: The most prominent features in the spectrum are the two strong absorption bands corresponding to the nitro group. The asymmetric stretch appears around 1530 cm⁻¹ and the symmetric stretch is found near 1350 cm⁻¹ .[19] The presence of these two intense peaks is a definitive indicator of the nitro functionality. Their position confirms conjugation with the aromatic system.[19]

  • Carbon-Fluorine (C-F) Vibrations: Aryl-fluorine bonds produce very strong and characteristic absorption bands in the 1200-1000 cm⁻¹ region. Due to the presence of two C-F bonds in this compound, this region will likely show intense, possibly overlapping, sharp peaks. These are crucial for confirming the fluorination of the aromatic ring.

  • Aryl-Ether (C-O-C) Linkage: The anisole moiety is confirmed by the strong C-O-C asymmetric stretching vibration, typically observed around ~1270 cm⁻¹ . A secondary, symmetric stretch is also expected near 1020 cm⁻¹ .[20] The presence of these bands confirms the methoxy group's attachment to the aromatic ring.

  • Aromatic and Aliphatic C-H Stretches: Weaker bands above 3000 cm⁻¹ (~3000-3100 cm⁻¹) are characteristic of the C-H stretching on the benzene ring. Just below 3000 cm⁻¹, peaks corresponding to the methyl C-H stretches of the methoxy group (~2950 and ~2850 cm⁻¹) will be observed.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C ring vibrations, C-H bending, and other skeletal vibrations. While individual peak assignment is complex, the overall pattern in this region is unique to the molecule's specific substitution pattern and serves as the ultimate "fingerprint" for positive identification when compared against a reference spectrum.

Structural Correlation Diagram

Spectral_Correlation cluster_molecule This compound cluster_spectrum FTIR Spectral Regions (cm⁻¹) Molecule F_Group C-F Bonds Region_CF ~1200-1000 F_Group->Region_CF NO2_Group NO₂ Group Region_NO2_Asym ~1530 NO2_Group->Region_NO2_Asym Region_NO2_Sym ~1350 NO2_Group->Region_NO2_Sym Ar_H_Group Aromatic C-H Region_ArH ~3100-3000 Ar_H_Group->Region_ArH Ether_Group C-O-C Ether Region_Ether ~1270 Ether_Group->Region_Ether

Caption: Correlation of functional groups in this compound to their key FTIR absorption regions.

Applications in Quality Control and Process Monitoring

This detailed spectral interpretation serves as a robust foundation for practical applications:

  • Incoming Material Verification: A quick ATR-FTIR scan can confirm the identity of a batch of this compound in minutes, ensuring the correct starting material is used before committing to a large-scale reaction.

  • Purity Assessment: The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ would indicate contamination with the corresponding phenol) provides a high degree of confidence in the material's purity.

  • Reaction Monitoring: In subsequent synthetic steps, such as the reduction of the nitro group to an amine, FTIR can be used to monitor the reaction's progress. The disappearance of the strong NO₂ bands (~1530 and ~1350 cm⁻¹) and the appearance of N-H stretching bands (~3400-3300 cm⁻¹) would signify a successful transformation.

Conclusion

FTIR spectroscopy, particularly when coupled with the ATR technique, is an essential analytical tool for any scientist working with this compound. It provides a rapid, reliable, and information-rich method for unambiguous structural confirmation and quality control. By understanding the correlation between the key functional moieties—nitro, aryl-fluoride, and aryl-ether—and their characteristic absorption bands, researchers can confidently verify the integrity of this critical pharmaceutical intermediate, ensuring the robustness and success of their drug development workflows.

References

A Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitroanisole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-6-nitroanisole is a substituted fluoro-nitroaromatic compound that serves as a versatile intermediate in medicinal chemistry and materials science. Its physicochemical properties, particularly aqueous solubility and chemical stability, are paramount to its utility, influencing reaction kinetics, bioavailability, and formulation strategies. This guide provides an in-depth analysis of the core principles and experimental methodologies required to comprehensively characterize the solubility and stability profiles of this molecule. We present field-proven protocols for kinetic and thermodynamic solubility determination, a systematic approach to forced degradation studies as outlined by international regulatory standards, and the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust data package for this compound to support downstream applications.

Foundational Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the cornerstone of its development. This compound is a solid material whose chemical behavior is dictated by the interplay of its electron-withdrawing nitro and fluoro groups and the methoxy substituent on the benzene ring.

The structure of this compound is presented below: COC1=C(C=CC(=C1F)F)--INVALID-LINK--[O-][1]

A summary of its key physicochemical properties is provided in Table 1. The calculated partition coefficient (XLogP3) suggests moderate lipophilicity, which anticipates limited aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,2-difluoro-3-methoxy-4-nitrobenzene[1]
CAS Number 66684-60-4[1][2][3]
Molecular Formula C₇H₅F₂NO₃[1][2][3][4]
Molecular Weight 189.12 g/mol [1][2][3][4]
Appearance Solid[5]
Boiling Point 270.1 ± 35.0 °C (at 760 mmHg); 78-79 °C (at 20 mmHg)[2][6]
Density 1.414 - 1.5 g/cm³[3][6]
Calculated XLogP3 1.4 - 1.9[1][6]

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For pharmaceutical applications, poor aqueous solubility can hinder absorption and bioavailability.[7] We will describe two complementary methods for its determination: a high-throughput kinetic assay for early-stage screening and the definitive thermodynamic shake-flask method.

Causality Behind Method Selection

The choice between kinetic and thermodynamic solubility assessment is driven by the stage of development.

  • Kinetic Solubility: In early discovery, where hundreds of compounds may be synthesized, speed and low sample consumption are critical. The kinetic method, which measures the point of precipitation from a supersaturated solution (typically a DMSO co-solvent system), provides a rapid rank-ordering of compounds.[8] This allows teams to quickly flag molecules with potential solubility liabilities.

  • Thermodynamic Solubility: For lead candidates, a precise understanding of the true equilibrium solubility is non-negotiable. The shake-flask method, although more time- and resource-intensive, measures the saturation concentration of the most stable crystalline form of the compound at equilibrium, providing the "gold standard" value required for biopharmaceutical classification and formulation development.[7][8]

Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Early Stage (Screening) cluster_1 Lead Optimization / Pre-Clinical A Prepare High-Concentration DMSO Stock Solution B Protocol 1: Kinetic Solubility Assay (Anti-Solvent Precipitation) A->B C Quantify Precipitation Point (e.g., Nephelometry, UV-Vis) B->C D Result: Apparent Solubility (µM) (Rank-Ordering) C->D J Result: Equilibrium Solubility (µg/mL) (Definitive Value) E Add Excess Solid Compound to Test Solvent F Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method) E->F G Equilibrate (e.g., 24-72h) with Agitation F->G H Separate Solid & Liquid (Centrifugation/Filtration) G->H I Quantify Solute in Supernatant (HPLC-UV) H->I I->J

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocols

This protocol is adapted from standard high-throughput screening methodologies.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: Dispense 198 µL of the aqueous test buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.

  • Serial Addition: Using a liquid handler, add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates an initial concentration of 100 µM with 1% DMSO. Perform serial dilutions across the plate.

  • Incubation & Detection: Incubate the plate at a controlled temperature (e.g., 25 °C) for 2 hours.

  • Analysis: Measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm) in each well. The concentration at which a significant increase in signal is detected is reported as the kinetic solubility.

This protocol is the industry-standard method for determining equilibrium solubility.[7]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The presence of undissolved solid at the end of the experiment is essential for confirming saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucial Step: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon storage or temperature change.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as HPLC-UV (see Section 3.3). Calculate the original solubility value by applying the dilution factor.

Table 2: Representative Solubility Data Table for this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25(Illustrative Value)Thermodynamic
PBS (pH 7.4)37(Illustrative Value)Thermodynamic
Ethanol25(Illustrative Value)Thermodynamic
Acetonitrile25(Illustrative Value)Thermodynamic
DMSO25(Illustrative Value)Thermodynamic
PBS (pH 7.4)25(Illustrative Value)Kinetic

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure that a chemical entity maintains its quality, safety, and efficacy over time.[9] Forced degradation, or stress testing, is the deliberate process of exposing a compound to harsh conditions to accelerate its decomposition.[10][11] The objectives are multifold: to identify likely degradation products, elucidate degradation pathways, and, critically, to develop a stability-indicating analytical method (SIAM) —a method that can resolve the parent compound from all potential impurities and degradants.[9][12][13]

Forced Degradation Logic and Workflow

The process begins by subjecting the compound to a matrix of stress conditions. The resulting samples are then analyzed by a chromatographic method. The goal is to achieve a target degradation of 5-20%; excessive degradation (>20%) can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[10][11]

G cluster_0 Stress Condition Application cluster_1 Analysis & Method Development A This compound (Solid & Solution) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, Solid) A->E F Photolytic (ICH Q1B Light/UV Exposure) A->F G Analyze Stressed Samples (Initial HPLC Method) B->G C->G D->G E->G F->G H Assess Peak Purity & Resolution (e.g., DAD/PDA Detector) G->H I Optimize HPLC Method (Gradient, pH, Column) H->I J Achieve Baseline Separation of Parent & Degradants I->J K Final Validated Stability-Indicating Method (SIAM) J->K

Caption: Logical Workflow for Forced Degradation and SIAM Development.

Protocol 3: Forced Degradation Studies

The following conditions serve as a robust starting point for stress testing. A concentration of 1 mg/mL is often recommended.[10]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 M NaOH.

    • Incubate at room temperature, as nitro-aromatic compounds can be susceptible to base-catalyzed degradation. Monitor closely at initial time points (e.g., 1, 4, 8 hours).

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound and add 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for 24 hours.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled-temperature oven at 80°C for 7 days.

    • Separately, prepare a solution of the compound in a relevant solvent and heat at 60°C.

    • Analyze both the solid (after dissolving) and solution samples. A related compound, 3,5-difluoro-2,4,6-trinitroanisole, shows high thermal stability with a decomposition temperature above 280°C, suggesting the core ring system is robust.[14][15]

  • Photostability:

    • Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines.[16] The total exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[16]

    • Simultaneously, expose parallel samples protected from light (e.g., wrapped in aluminum foil) as dark controls to differentiate between light-induced and thermal degradation.[16]

    • Analyze all samples after exposure.

Protocol 4: Development of a Stability-Indicating HPLC Method

The analysis of stressed samples is typically performed using reverse-phase HPLC with UV detection, as nitroaromatic compounds possess a strong chromophore.[13][17]

  • Column Selection: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point for separating moderately polar compounds and their potential degradants.[18][19]

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra for each peak, which is invaluable for assessing peak purity. A primary wavelength of 254 nm is often suitable for nitroaromatics.[19]

  • Initial Gradient Conditions:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 26 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Method Optimization: Inject all stressed samples. Analyze the chromatograms for co-eluting peaks. If the parent peak is not spectrally pure or if degradant peaks are not baseline-resolved, adjust the gradient slope, pH of the mobile phase, or test an alternative column chemistry (e.g., Phenyl-Hexyl). The goal is to develop a single method that can separate the parent from all process impurities and stress-induced degradants.

Table 3: Representative Forced Degradation Summary

Stress ConditionDuration% Degradation of ParentNo. of Degradants >0.1%Observations
0.1 M HCl48h @ 60°C(Illustrative Value)(Illustrative Value)e.g., Minor degradation
0.1 M NaOH8h @ RT(Illustrative Value)(Illustrative Value)e.g., Significant degradation
3% H₂O₂24h @ RT(Illustrative Value)(Illustrative Value)e.g., Stable
Thermal (Solid)7 days @ 80°C(Illustrative Value)(Illustrative Value)e.g., Stable
Photolytic (ICH Q1B)Per Guideline(Illustrative Value)(Illustrative Value)e.g., Minor degradation, one major degradant

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[20][21]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20][22]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust.[20] In case of contact, rinse the affected area with copious amounts of water.[23]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[2][3][5][20]

Conclusion

The systematic characterization of solubility and stability is a foundational activity in the lifecycle of any chemical intermediate intended for high-value applications like pharmaceuticals. For this compound, this guide outlines a logical, phase-appropriate strategy. Early-stage kinetic solubility assays provide rapid feedback for structure-activity relationship studies, while the definitive shake-flask method delivers the equilibrium data essential for pre-clinical and formulation development. The described forced degradation protocol not only reveals the compound's intrinsic stability profile but, more importantly, enables the development of a robust, stability-indicating analytical method. This SIAM is the linchpin for all future quality control, ensuring the identity, purity, and potency of the material throughout its journey from the lab to its final application.

References

A Comprehensive Safety & Handling Guide for 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitroanisole (CAS No: 66684-60-4) is a fluorinated nitroaromatic compound increasingly utilized as a key building block and intermediate in organic synthesis.[1][2] Its unique substitution pattern makes it valuable in the development of novel pharmaceutical agents and other complex molecules. However, its chemical structure also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory and process development setting.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and emergency protocols for this compound. Moving beyond a simple recitation of Safety Data Sheet (SDS) points, this document synthesizes available data to explain the causality behind safety recommendations, grounding them in the principles of industrial hygiene and risk mitigation.

Hazard Identification and GHS Classification

The primary hazards associated with this compound are centered on its irritant properties.[1][3] While comprehensive toxicological data is limited, the available information from suppliers and chemical databases allows for a clear classification under the Globally Harmonized System (GHS).[4] The classification underscores the need for careful handling to avoid direct contact.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |

alt text
| | Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
alt text
| | Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
alt text
|

Older classification systems also list risk statements R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), suggesting that while the primary GHS classification focuses on irritation, harmful effects upon significant exposure should be presumed.[3] This aligns with data for structurally similar compounds, such as 2,3-Difluoro-6-nitrophenol, which is classified as Acute Toxicity Category 4.[5]

Core Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to designing safe experiments and storage solutions. For instance, the compound's solid state at room temperature and its relatively high flash point influence handling and fire risk assessment.[1][6]

Table 2: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 66684-60-4 [1][3][7]
Molecular Formula C₇H₅F₂NO₃ [1][3][7]
Molecular Weight 189.12 g/mol [1][3][7]
Appearance Solid [6]
Boiling Point 78 - 79 °C @ 20 mmHg [3]
Density ~1.414 g/cm³ [1][3]

| Flash Point | 110.4 °C |[1] |

The Hierarchy of Controls: A Risk Mitigation Workflow

A robust safety culture relies on a systematic approach to minimizing risk. The "Hierarchy of Controls" is a foundational principle in industrial hygiene that prioritizes the most effective and reliable control measures. The causality is clear: it is always preferable to remove or reduce a hazard at its source rather than relying solely on personnel to protect themselves. This guide's protocols are built upon this framework.

A Elimination (Most Effective) B Substitution A->B C Engineering Controls B->C D Administrative Controls C->D E Personal Protective Equipment (PPE) (Least Effective) D->E L1 Physically remove the hazard L2 Replace with a less hazardous substance L3 Isolate people from the hazard (e.g., Fume Hood, Glovebox) L4 Change the way people work (e.g., SOPs, Training, Labeling) L5 Protect the worker with personal equipment

Caption: The Hierarchy of Controls prioritizes safety measures.

Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for the safe use of this compound, incorporating engineering controls, administrative procedures, and PPE.

Safe Handling Protocol

This protocol is designed to minimize exposure via inhalation, skin, and eye contact.

  • Pre-Handling Verification:

    • Confirm availability and functionality of a chemical fume hood and an emergency eyewash station/safety shower.

    • Ensure the Safety Data Sheet is readily accessible.

    • Verify all personnel are trained on the specific hazards of this compound.

  • Personal Protective Equipment (PPE) Application:

    • Don a lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8]

    • Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Chemical Handling:

    • Conduct all manipulations (weighing, transferring, reactions) of this compound inside a certified chemical fume hood to control potential dust or vapors.[9][10]

    • Use spatulas and glassware dedicated to the task. Avoid creating dust when transferring the solid.

    • If heating the substance, ensure the setup is secure and monitored to prevent uncontrolled release.

  • Post-Handling:

    • Securely close the primary container.[1][11]

    • Decontaminate the work surface and any equipment used.

    • Remove gloves using a proper technique (without touching the outer surface) and dispose of them in a designated hazardous waste container.[8]

    • Wash hands thoroughly with soap and water.[8][11]

Secure Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing accidental release.

  • Container Management:

    • Ensure the container is clearly labeled with the full chemical name and GHS hazard pictograms.

    • Keep the container tightly closed when not in use.[10][11]

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area.[10][11] Recommended storage temperature is between 10°C and 25°C.[1]

    • Store away from incompatible materials, such as strong oxidizing agents, bases, and acids.[11]

    • Do not store with foodstuffs or feed.[11]

  • Inventory Management:

    • Maintain an accurate inventory of the chemical.

    • Regularly inspect containers for any signs of leaks or damage.[11]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is crucial.

First Aid Measures

The following workflow outlines the immediate steps to be taken following an accidental exposure.

cluster_routes Identify Exposure Route cluster_actions Immediate Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If breathing is difficult, seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush skin with plenty of water for 15 mins. Skin->Action_Skin Action_Eye Rinse cautiously with water for 15 mins. Remove contact lenses if possible. Seek medical attention. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor. Ingestion->Action_Ingest

Caption: Emergency first aid workflow for exposure events.

  • General Advice: In all cases of significant exposure or if symptoms persist, seek immediate medical attention and show the medical personnel the Safety Data Sheet for the product.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13]

  • Skin Contact: Immediately flush skin with plenty of water.[14] Remove and isolate contaminated clothing.[14]

  • Inhalation: Move the exposed person to fresh air at once.[13][14]

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[15]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[13][16]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[13]

Toxicological Profile

There is a notable lack of comprehensive, peer-reviewed toxicological studies for this compound specifically.[4] Therefore, a precautionary approach is warranted.

  • Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classification.[1]

  • Chronic Effects: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this specific compound.[4] No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Inferred Toxicity: Based on older hazard classifications and data from analogous compounds, the substance should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is contingent upon a clear understanding of its hazards and the consistent application of robust safety protocols. The core risks—irritation to the skin, eyes, and respiratory tract—can be effectively managed through the principled use of the Hierarchy of Controls, prioritizing engineering solutions like fume hoods and supplementing them with appropriate administrative controls and personal protective equipment. In the absence of extensive toxicological data, a conservative and cautious approach is the most responsible course of action for all professionals handling this compound.

References

handling and storage precautions for 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 2,3-Difluoro-6-nitroanisole

Introduction: Understanding the Molecule

This compound (CAS No. 66684-60-4) is a fluorinated nitroaromatic compound increasingly utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring an electron-rich anisole ring activated by two fluorine atoms and a nitro group, imparts unique reactivity. However, these same functional groups are toxophoric, necessitating a robust understanding of its chemical properties and potential hazards to ensure safe laboratory and scale-up operations.

The introduction of fluorine can significantly alter a molecule's biological properties, while the nitroaromatic moiety is often associated with toxicity and potential carcinogenicity.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this compound safely, grounded in an understanding of its inherent chemical nature and drawing parallels from well-studied analogous compounds.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the compound's physical properties is the foundation of safe handling. While comprehensive toxicological data for this compound is not extensively published, its hazard profile can be inferred from its structural components and data on related chemicals like 2-nitroanisole and other fluorinated organic compounds.[4][5]

Physicochemical Data

The known physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 66684-60-4[6]
Molecular Formula C₇H₅F₂NO₃[7][6]
Molecular Weight 189.12 g/mol [7][6]
Appearance Solid
Boiling Point 78-79 °C at 20 mmHg[6]
Density ~1.414 g/cm³ (Predicted)[6]
Synonyms 1,2-Difluoro-3-methoxy-4-nitrobenzene[1][7]
Hazard Identification and Analysis

The primary hazards are associated with its nitroaromatic and fluorinated structure.

  • Toxicity: By analogy with other nitroanisoles, this compound should be treated as toxic if swallowed, in contact with skin, or if inhaled.[8] Studies on 2-nitroanisole have shown it can cause damage to the liver, kidneys, and bladder, and may lead to methemoglobinemia.[4][9]

  • Carcinogenicity: 2-Nitroanisole is classified as a potential carcinogen.[3][8][9] Given the structural similarity, this compound should be handled as a substance with carcinogenic potential until proven otherwise.

  • Irritation: The compound is expected to be an irritant to the eyes, skin, and respiratory tract.[6]

  • Environmental Hazard: Like many nitroaromatic compounds, it may be harmful to aquatic life with long-lasting effects.[10] Therefore, it must not be released into the environment.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the work area.[12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][8]

  • Hand Protection: Nitrile rubber gloves are recommended. Given the potential for skin absorption, consider double-gloving. Gloves must be inspected before use and disposed of immediately if contaminated.[2]

  • Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: Not typically required when working within a certified fume hood. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[13]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 Lab Coat D2 Goggles / Face Shield D1->D2 Step-by-step D3 Gloves (Last) D2->D3 Step-by-step F1 Gloves (First) F2 Goggles / Face Shield F1->F2 Avoid self-contamination F3 Lab Coat F2->F3 Avoid self-contamination Wash Wash Hands Thoroughly F3->Wash caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate risks.

Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents before retrieving the compound from storage.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood. Avoid creating dust. Use a spatula to gently transfer the material.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser.

  • Post-Handling: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Storage Requirements

Improper storage can lead to degradation of the compound and create safety hazards.

  • Container: Store in a tightly closed, properly labeled container.[11]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[2] One supplier recommends storage at room temperature, sealed in a dry environment.[6] Another suggests storage in a dry, microthermal environment, avoiding light.[14]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Accidental mixing can lead to vigorous or explosive reactions.

Incompatibility Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers AVOID Bases Strong Bases Compound->Bases AVOID Acids Strong Acids Compound->Acids AVOID caption Figure 2: Chemical Incompatibility Diagram

Figure 2: Chemical Incompatibility Diagram

Section 4: Emergency Procedures

Preparedness is key to managing accidental exposures and spills effectively.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Spill Response Protocol

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[10]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with soap and water or a suitable solvent. Collect all cleaning materials for disposal as hazardous waste.[16]

  • Major Spill (outside a fume hood or >1 liter):

    • Evacuate the area immediately. Alert all personnel and restrict access.[2]

    • If safe to do so, turn off ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[16][17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response Start Spill Discovered Assess Assess Hazard (Size, Location, Substance) Start->Assess IsMajor Is Spill Major? (>1L, outside hood, highly volatile) Assess->IsMajor Evacuate EVACUATE AREA Restrict Access Call EHS/Emergency Services IsMajor->Evacuate Yes IsContained Is Spill Contained in Fume Hood? IsMajor->IsContained No IsContained->Evacuate No Cleanup Proceed with Minor Spill Cleanup Protocol IsContained->Cleanup Yes Absorb 1. Don PPE 2. Absorb with inert material Cleanup->Absorb Collect 3. Collect into sealed hazardous waste container Absorb->Collect Decon 4. Decontaminate area & dispose of all materials Collect->Decon caption Figure 3: Spill Response Decision Logic

Figure 3: Spill Response Decision Logic

Section 5: Waste Disposal

Proper disposal is a legal and ethical requirement to protect environmental and public health.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be classified and handled as hazardous waste.[10]

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with incompatible waste streams.

  • Container Decontamination: Empty containers that once held the compound must be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[10]

  • Professional Disposal: Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[10]

Conclusion

This compound is a valuable synthetic building block, but its potential hazards demand a disciplined and informed approach to safety. By implementing robust engineering controls, consistently using appropriate PPE, adhering to strict handling and storage protocols, and preparing for emergencies, researchers can mitigate the risks associated with this compound. Scientific integrity requires that we not only advance discovery but also ensure the safety of ourselves, our colleagues, and our environment.

References

Methodological & Application

nucleophilic aromatic substitution (SNAr) with 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) with 2,3-Difluoro-6-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) reaction utilizing this compound as a key electrophilic substrate. Designed for researchers, chemists, and drug development professionals, this document delves into the core mechanistic principles, explains the critical factors governing regioselectivity, and offers detailed, field-proven protocols for the synthesis of valuable substituted nitroaromatic intermediates. By integrating theoretical grounding with practical application, this note serves as an essential resource for leveraging this powerful reaction in organic synthesis.

Introduction: The Strategic Value of SNAr and this compound

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic chemistry, enabling the direct functionalization of aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via the attack of a nucleophile on an electron-deficient aromatic system, displacing a suitable leaving group.[3][4] This pathway is particularly effective for arenes bearing potent electron-withdrawing groups (EWGs), which activate the ring for nucleophilic attack.[1][3]

The substrate, this compound (CAS 66684-60-4), is an exemplary electrophile for SNAr reactions.[5] Its chemical architecture is primed for selective substitution due to three key features:

  • A Powerful Activating Group: The nitro (NO₂) group at the C6 position is a strong EWG that significantly lowers the electron density of the benzene ring, making it highly susceptible to nucleophilic attack.[6][7]

  • Two Potential Leaving Groups: The presence of two fluorine atoms at the C2 and C3 positions offers potential sites for substitution.

  • Defined Regiochemical Control: The specific arrangement of the nitro, methoxy, and fluoro substituents dictates a predictable and highly selective reaction outcome, which is critical for complex molecule synthesis.

This guide will elucidate the principles that ensure high regioselectivity and provide a robust protocol for the successful application of this compound in SNAr reactions.

Mechanistic Deep Dive: Causality in the SNAr Reaction

The SNAr reaction does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[1][3] Instead, it follows a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring that bears a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][8] The stability of this complex is the lynchpin of the entire reaction.

Step 2: Elimination and Restoration of Aromaticity In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The Pillars of Reactivity and Regioselectivity

The success and predictability of the SNAr reaction with this compound are governed by the electronic interplay of its substituents.

  • The Nitro Group as the Engine: The NO₂ group is the primary activator. Its powerful electron-withdrawing nature is essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the charge can be delocalized directly onto the nitro group, which occurs when the nucleophilic attack is ortho or para to it.[3][8]

  • Fluorine as an Optimal Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. This might seem counterintuitive, as F⁻ is a poor leaving group in SN2 reactions. However, the rate-determining step in SNAr is the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating this crucial first step.[3] This inductive effect outweighs the difficulty of C-F bond cleavage in the subsequent, faster elimination step.

  • Predicting the Site of Attack (Regioselectivity): this compound presents two potential reaction sites: C2 and C3.

    • Attack at C2: The fluorine at C2 is ortho to the activating nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance. This provides substantial stabilization.

    • Attack at C3: The fluorine at C3 is meta to the nitro group. If a nucleophile attacks here, the resulting negative charge cannot be directly delocalized onto the nitro group through resonance.[8]

Diagram 1: SNAr Mechanism and Regioselectivity

SNAr_Mechanism SNAr Mechanism: Regioselectivity with this compound sub This compound mc2 Meisenheimer Complex (Attack at C2) RESONANCE STABILIZED sub->mc2 Attack at C2 (Favored Pathway) mc3 Meisenheimer Complex (Attack at C3) Less Stable sub->mc3 Attack at C3 (Disfavored) nu Nucleophile (Nu⁻) prod2 2-Nu-3-fluoro-6-nitroanisole (Major Product) mc2->prod2 Elimination of F⁻ prod3 3-Nu-2-fluoro-6-nitroanisole (Minor/Not Formed) mc3->prod3 Elimination of F⁻

Caption: The favored reaction pathway involves nucleophilic attack at the C2 position.

Experimental Protocols & Application

This section provides a detailed, self-validating protocol for a representative SNAr reaction using an amine nucleophile.

General Considerations for a Successful Reaction
  • Choice of Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction.[3] Other suitable nucleophiles include alkoxides and thiolates.

  • Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are generally preferred as they effectively solvate the cation of the Meisenheimer complex without hydrogen bonding to the nucleophile, thus preserving its reactivity. Alcohols like ethanol or isopropanol can also be used.

  • Role of Base: When using primary or secondary amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or diisopropylethylamine - DIPEA) is required to neutralize the hydrofluoric acid (HF) generated in situ. This prevents the protonation and deactivation of the amine nucleophile.

  • Temperature Control: The reaction typically requires heating to achieve a reasonable rate, with temperatures ranging from 60 °C to 120 °C depending on the nucleophile's reactivity.

Protocol: Synthesis of N-Ethyl-2-amino-3-fluoro-6-nitroanisole

This protocol details the reaction of this compound with ethylamine.

Table 1: Reagent and Materials List

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeEq.
This compound66684-60-4189.125.0946 mg1.0
Ethylamine (70% in H₂O)75-04-745.086.00.58 mL1.2
Potassium Carbonate (K₂CO₃)584-08-7138.2110.01.38 g2.0
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-20 mL-

Diagram 2: Experimental Workflow

Workflow start Start: Assemble Reagents reagents 1. Charge flask with: - this compound - K₂CO₃ - Anhydrous DMSO start->reagents add_amine 2. Add Ethylamine Solution (Dropwise at RT) reagents->add_amine reaction 3. Heat Reaction Mixture (e.g., 80 °C, 4-6 h) Monitor by TLC/LC-MS add_amine->reaction quench 4. Cool to RT Quench with Ice-Water reaction->quench extract 5. Extract with Ethyl Acetate (3x) quench->extract wash 6. Wash Organic Layer (Water, then Brine) extract->wash dry 7. Dry over Na₂SO₄ Filter wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify Crude Product (Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (946 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMSO to the flask. Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Slowly add the 70% aqueous ethylamine solution (0.58 mL, 6.0 mmol) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure N-ethyl-2-amino-3-fluoro-6-nitroanisole as a colored solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for the Product

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the ethyl group (a quartet and a triplet). A signal for the N-H proton. Shifts in the aromatic proton signals due to the new substituent.
¹⁹F NMR A single resonance for the remaining fluorine atom at the C3 position, likely showing coupling to adjacent aromatic protons.
¹³C NMR Disappearance of one C-F carbon signal and appearance of a C-N signal in its place. Signals corresponding to the ethyl group carbons.
IR (FTIR) Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[9]
Mass Spec. The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of C₉H₁₁FN₂O₃.

Field Insights & Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient temperature, inactive nucleophile, or insufficient reaction time.Increase the reaction temperature in 10 °C increments. Verify the purity/concentration of the amine. Allow the reaction to run for a longer duration, monitoring by TLC.
Low Yield Wet solvent/reagents; insufficient base; product loss during work-up.Use anhydrous solvents. Ensure at least 2 equivalents of base are used to drive the equilibrium. Be careful during extractions to avoid emulsions.
Formation of Side Product Reaction temperature is too high or reaction time is too long.A di-substituted product (displacement of the second fluorine) is possible under harsh conditions. Reduce the reaction temperature and monitor carefully to stop the reaction upon completion.

Safety Precautions

  • Handling: this compound is an irritant.[10] Handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents: Amines are often corrosive and have strong odors. Handle them with care in a fume hood. Anhydrous DMSO can penetrate the skin; avoid direct contact.

  • Reaction: The reaction generates HF, which is neutralized by the base. However, proper ventilation is crucial.

References

Application Notes & Protocols: Strategic Functionalization of 2,3-Difluoro-6-nitroanisole via Nucleophilic Aromatic Substitution with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Activated Fluoroaromatics

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely tuned properties is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a cornerstone reaction for forging carbon-heteroatom bonds, enabling the construction of complex pharmaceutical intermediates.[1] Among the vast array of electrophilic aromatic substrates, those activated by strong electron-withdrawing groups and bearing fluoride leaving groups offer unparalleled reactivity and synthetic utility.[2][3]

This guide focuses on 2,3-difluoro-6-nitroanisole , a versatile and highly reactive building block. Its chemical architecture is primed for SNAr reactions: a potent nitro group (-NO2) at the 6-position profoundly activates the aromatic ring for nucleophilic attack, while two fluorine atoms at the 2- and 3-positions serve as excellent leaving groups.[4] This unique substitution pattern allows for selective and often sequential displacement by a wide range of nucleophiles, particularly amines, providing a robust platform for generating diverse libraries of substituted nitroaromatics—key precursors for a multitude of therapeutic agents, including antibiotics and kinase inhibitors.[5][6]

This document provides an in-depth exploration of the underlying reaction mechanism, field-proven experimental protocols, and critical insights for researchers aiming to leverage this powerful transformation.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction of this compound with amines does not proceed via a concerted SN2-type displacement, which is sterically hindered at an sp2-hybridized carbon.[1] Instead, it follows a well-established two-step addition-elimination mechanism .[2][7]

Pillar of Causality: Why this Reaction is Efficient

  • Ring Activation: The nitro group is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it delocalizes electron density from the aromatic ring, rendering the carbons bonded to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack.[2][4] This activation is most pronounced at the ortho (C2) and para positions relative to the nitro group.

  • Intermediate Stabilization: The initial, rate-determining step is the nucleophilic attack by the amine, which temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8] The negative charge of this complex is effectively stabilized by delocalization onto the electronegative oxygen atoms of the nitro group, lowering the activation energy of this crucial step.[8]

  • Fluoride as a Superior Leaving Group: While counterintuitive from the perspective of SN2 reactions where C-F bonds are exceptionally strong, fluoride is an ideal leaving group in SNAr chemistry.[9] Its exceptional electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack—the rate-determining step.[2][8] The subsequent elimination of the fluoride ion to restore aromaticity is a rapid, energetically favorable process.[2] The overall leaving group ability in SNAr follows the trend: F > Cl > Br > I.[1]

Regioselectivity: The substitution pattern of this compound presents an interesting question of regioselectivity. The C2-F bond is ortho to the activating nitro group, while the C3-F bond is meta. SNAr is strongly favored at positions ortho and para to electron-withdrawing groups because the negative charge of the Meisenheimer complex can be directly delocalized onto the activating group. Therefore, nucleophilic attack and displacement of fluoride are expected to occur preferentially at the C2 position .

Workflow Figure 2: General Experimental Workflow for S-N-Ar Reactions start Start setup Reaction Setup (Substrate, Solvent, Base in Flask under N₂) start->setup add_nuc Add Amine Nucleophile setup->add_nuc react Stir at Specified Temperature & Time add_nuc->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char end_node End char->end_node

References

Application Notes and Protocols: Synthesis of Substituted Anilines using 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines and the Utility of 2,3-Difluoro-6-nitroanisole

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Their versatile structure allows for the fine-tuning of pharmacological properties, including bioavailability, solubility, and target receptor selectivity.[1] However, the aniline motif can be susceptible to metabolic instability and may lead to toxicity, necessitating the development of diverse synthetic routes to novel analogues.[2][3][4][5] The strategic replacement of anilines or the introduction of specific substituents can mitigate these adverse effects.[1]

This guide details the synthesis of substituted anilines utilizing this compound as a versatile starting material. This two-step synthetic pathway hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group. The presence of two fluorine atoms and a strongly electron-withdrawing nitro group on the aromatic ring of this compound makes it highly activated for nucleophilic attack.[6] This allows for the introduction of a wide array of amine nucleophiles, leading to a diverse library of substituted nitroaromatic intermediates. Subsequent reduction of the nitro group provides access to the desired substituted anilines.

Reaction Mechanism and Scientific Rationale

The overall synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via the attack of an amine nucleophile on the electron-deficient aromatic ring of this compound. The strong electron-withdrawing effect of the nitro group, ortho and para to the fluorine atoms, significantly activates the ring towards nucleophilic attack.[6][7] Fluorine is an excellent leaving group in SNAr reactions. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the amine nucleophile, enhancing its nucleophilicity.

  • Reduction of the Nitro Group: The nitro group of the resulting N-substituted-2,3-difluoro-6-nitroaniline intermediate is then reduced to a primary amine. A variety of methods exist for the reduction of aromatic nitro compounds to anilines, including catalytic hydrogenation (e.g., using Pd/C and H₂) and metal-mediated reductions (e.g., using iron in acidic media or tin(II) chloride).[8][9][10] The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.[10][11]

Experimental Protocols

PART I: Nucleophilic Aromatic Substitution of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, Acetonitrile)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF). Add a base, such as potassium carbonate or triethylamine (2.0-3.0 eq.).[6]

  • Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-2-fluoro-6-nitroaniline derivative.

Workflow Diagram: Nucleophilic Aromatic Substitution

SNAr_Workflow reagents This compound (1.0 eq) Amine (1.0-1.2 eq) Base (2.0-3.0 eq) Solvent (e.g., DMF) reaction_setup Reaction Setup (Round-bottom flask) reagents->reaction_setup heating Heating (80-120 °C) reaction_setup->heating monitoring Monitoring (TLC / LC-MS) heating->monitoring workup Workup (EtOAc, H₂O, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product N-Substituted-2-fluoro- 6-nitroaniline purification->product

Caption: General workflow for the SNAr reaction.

PART II: Reduction of the Nitro Group to Form Substituted Anilines

This protocol outlines a general procedure for the reduction of the N-substituted-2-fluoro-6-nitroaniline intermediate to the corresponding aniline derivative using iron powder in an acidic medium. This method is often preferred for its cost-effectiveness and tolerance of various functional groups.[10]

Materials:

  • N-substituted-2-fluoro-6-nitroaniline derivative (from Part I)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Protocol:

  • Reaction Setup: To a round-bottom flask, add the N-substituted-2-fluoro-6-nitroaniline derivative (1.0 eq.), ethanol, and water.

  • Reagent Addition: Add iron powder (typically 3-5 eq.) and a proton source such as ammonium chloride or acetic acid (catalytic to stoichiometric amounts).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C).

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If an acidic workup was used, neutralize with a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, the crude substituted aniline can be further purified by column chromatography or recrystallization.

Chemical Transformation Diagram

Chemical_Transformation start This compound intermediate N-Substituted-2-fluoro-6-nitroaniline start->intermediate SₙAr Reaction (Amine, Base) final_product Substituted Aniline intermediate->final_product Nitro Reduction (e.g., Fe, NH₄Cl)

Caption: Two-step synthesis of substituted anilines.

Data Presentation: Exemplary Reaction Conditions and Yields

The following table summarizes representative conditions for the synthesis of various substituted anilines from this compound.

Amine NucleophileBaseSolventTemperature (°C)SNAr Product Yield (%)Reduction MethodFinal Aniline Yield (%)
MorpholineK₂CO₃DMF10092Fe / NH₄Cl88
PiperidineEt₃NCH₃CN8095Pd/C, H₂91
BenzylamineK₂CO₃DMSO12085SnCl₂·2H₂O82
AnilineNaHDMF11078Fe / AcOH75

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Safety and Handling Precautions

  • This compound and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13][14][15]

  • Work in a well-ventilated fume hood to avoid inhalation of vapors or dust. [12][13]

  • The reduction of nitro compounds can be exothermic. Add reagents carefully and monitor the reaction temperature.

  • Catalytic hydrogenation with Pd/C and H₂ gas should be performed with appropriate safety measures for handling flammable gases. [10]

  • Dispose of all chemical waste in accordance with institutional and local regulations. [12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in SNAr step Insufficiently dried reagents or solvent; Inadequate base strength; Low reaction temperature.Ensure all reagents and solvents are anhydrous. Use a stronger base if necessary. Increase the reaction temperature.
Incomplete nitro reduction Insufficient reducing agent; Deactivated catalyst (for hydrogenation).Increase the equivalents of the reducing agent. Use fresh catalyst for hydrogenation.
Formation of side products Over-reduction of other functional groups; Competing side reactions.Choose a more chemoselective reducing agent. Optimize reaction time and temperature.

Conclusion

The synthetic route utilizing this compound offers a robust and versatile method for the preparation of a wide range of substituted anilines. The two-step process, involving a nucleophilic aromatic substitution followed by nitro group reduction, is amenable to various amine nucleophiles and reduction conditions. This adaptability makes it a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel compounds with tailored properties.

References

Application Notes & Protocols: 2,3-Difluoro-6-nitroanisole as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 2,3-Difluoro-6-nitroanisole (CAS No. 66684-60-4), a pivotal intermediate in modern pharmaceutical development. The unique electronic architecture of this molecule, characterized by a nitro group positioned ortho and para to two fluorine atoms, renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This inherent reactivity makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems, most notably in the development of targeted therapies such as protein kinase inhibitors. This document details the compound's physicochemical properties, elucidates the underlying reaction mechanisms that govern its utility, and provides comprehensive, field-proven protocols for its synthesis, characterization, and subsequent transformation into advanced pharmaceutical precursors. Safety protocols and data interpretation guidelines are also included to ensure robust and reproducible application in a research and development setting.

Introduction: A Strategically Activated Aromatic Building Block

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This compound has emerged as a key "building block" due to its predictable and versatile reactivity.[1] Its structure is primed for Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom bonds on aromatic scaffolds.[2][3]

The utility of this reagent is rooted in fundamental principles of physical organic chemistry:

  • Activation by Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitro group (NO₂) significantly depletes the electron density of the aromatic ring. This "activation" makes the ring susceptible to attack by nucleophiles, which is otherwise an unfavorable process for electron-rich aromatic systems.[4]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is a highly effective leaving group. The C-F bond, while strong, becomes labile upon the formation of the reaction intermediate due to the high electronegativity of fluorine, which stabilizes the departing anion.[5]

  • Regiochemical Control: The ortho and para positioning of the nitro group relative to the fluorine atoms provides powerful resonance stabilization to the anionic intermediate (the Meisenheimer complex), dramatically lowering the activation energy of the reaction and directing the substitution.[4]

These features combined make this compound a preferred precursor for introducing nitrogen, oxygen, or sulfur nucleophiles, a common requirement in the synthesis of heterocyclic cores found in many kinase inhibitors and other targeted therapeutics.[6][7][8]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueReference
CAS Number 66684-60-4[1][9][10]
Molecular Formula C₇H₅F₂NO₃[1][10]
Molecular Weight 189.12 g/mol [1][9][10]
Appearance Solid
Boiling Point ~78 °C[1]
Density ~1.414 g/cm³[1]
Flash Point 110.4 °C[1]
Storage Store at 10°C - 25°C in a well-closed container[1]
GHS Hazard StatementsGHS Precautionary StatementsReference
H315: Causes skin irritationP261: Avoid breathing dust.[1]
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection.[1]
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously...[1]

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its application in SNAr reactions. The accepted mechanism is a two-step addition-elimination process.[5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the fluorine-bearing carbons. This step is typically rate-determining.

  • Formation of Meisenheimer Complex: A resonance-stabilized, non-aromatic anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the key driver of the reaction's feasibility.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, yielding the substituted product.

Caption: Generalized SNAr mechanism on this compound.

Causality Behind Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or THF are preferred because they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.[11] The presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required when using amine nucleophiles to neutralize the HF generated in situ, driving the reaction to completion.

Application Protocols: From Intermediate to Advanced Precursor

This section provides a logical workflow for utilizing this compound, from its initial quality control to its conversion into a versatile diamino-aromatic compound ready for late-stage diversification, a common strategy in kinase inhibitor synthesis programs.[6][12]

Workflow cluster_start Starting Material cluster_qc Quality Control cluster_step1 Core Reaction cluster_intermediate Key Intermediate cluster_step2 Functional Group Interconversion cluster_product Advanced Precursor cluster_final Downstream Synthesis Start This compound QC Protocol 1: Analytical Characterization (HPLC, LC-MS, NMR) Start->QC SNAr Protocol 2: SNAr with Primary Amine (R-NH2) QC->SNAr Verified Purity Intermediate 2-Fluoro-3-(alkylamino)- 6-nitroanisole SNAr->Intermediate Reduction Protocol 3: Nitro Group Reduction Intermediate->Reduction Product 3-(Alkylamino)-2-fluoro- 6-aminoanisole Reduction->Product Final Cyclization, Coupling, etc. (e.g., Kinase Inhibitors) Product->Final

Caption: Synthetic workflow for this compound.

Protocol 1: Analytical Characterization and Quality Control

Objective: To confirm the identity and purity of the starting material, this compound. This is a self-validating step; proceeding without purity confirmation can compromise all downstream reactions.

Methodology: A multi-faceted analytical approach is required for comprehensive characterization.[13][14]

  • High-Performance Liquid Chromatography (HPLC):

    • System: Standard reverse-phase HPLC with a C18 column.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. A typical starting point is 60:40 (ACN:H₂O).

    • Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).

    • Expected Result: A single major peak with >98% purity by area normalization. Retention time is system-dependent but should be consistent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: To confirm the molecular weight of the compound.

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Expected Result: In negative mode, an ion corresponding to the molecular weight minus a proton [M-H]⁻ at m/z 201.05 may be observed.[13] In positive mode, adducts such as [M+Na]⁺ at m/z 212.01 may be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To provide unambiguous structural confirmation.

    • Solvent: CDCl₃ or DMSO-d₆.

    • Spectra to Acquire: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

    • Expected Data: The spectra should be consistent with the assigned structure. Key features include aromatic proton signals, a methoxy singlet in ¹H NMR, and two distinct fluorine signals in ¹⁹F NMR showing coupling to each other and to adjacent protons.

Analytical Technique Expected Result / Key Parameter
Purity (HPLC) >98% (by area %)
Identity (LC-MS) [M+H]⁺ at m/z 190.03; [M+Na]⁺ at m/z 212.01
Structure (¹H NMR) Aromatic signals (doublets/multiplets), Methoxy singlet (~4.0 ppm)
Structure (¹⁹F NMR) Two distinct signals in the aromatic region, coupled to each other
Protocol 2: Synthesis of a Key Anilino-Intermediate via SNAr

Objective: To perform a regioselective SNAr reaction to displace one fluorine atom with a primary amine, a foundational step in building many kinase inhibitor scaffolds.[12]

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).

  • Nucleophile Addition: Add the aniline derivative (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Rationale: Elevated temperature is required to overcome the activation energy of the SNAr reaction. K₂CO₃ acts as a base to scavenge the HF byproduct, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.[15]

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Nitro Group Reduction to a Primary Amine

Objective: To convert the electron-withdrawing nitro group into a versatile amino group, which can be used for subsequent cyclization or coupling reactions.[16]

Materials:

  • Nitro-intermediate from Protocol 2 (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (4-5 eq) to the solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

    • Rationale: Tin(II) chloride is a classical and robust reagent for the reduction of aromatic nitro groups to anilines. It is tolerant of many functional groups, including halogens.[17]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Add Ethyl Acetate to the residue. Slowly and carefully basify the mixture by adding saturated aq. NaHCO₃ solution with vigorous stirring until the pH is ~8 and effervescence ceases. The tin salts will precipitate as a white solid.

  • Isolation: Filter the mixture through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with Ethyl Acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired amine, which can be used without further purification or be purified by chromatography if necessary.

References

Application Notes & Protocols: The Strategic Use of 2,3-Difluoro-6-nitroanisole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2,3-Difluoro-6-nitroanisole (CAS No. 66684-60-4) has emerged as a highly valuable and versatile intermediate, particularly in the construction of complex molecular architectures destined for biological targets.[1][2] Its utility stems from a unique combination of structural features: a methoxy group, two fluorine atoms, and a powerful electron-withdrawing nitro group arranged on an aromatic scaffold.[3] This specific arrangement renders the benzene ring highly electron-deficient, priming it for facile Nucleophilic Aromatic Substitution (SNAr) reactions—a cornerstone of modern medicinal chemistry for forging carbon-heteroatom bonds.[1][4]

This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound, detailed protocols for its application, and contextual examples of its role in the synthesis of high-value compounds, such as protein kinase inhibitors.

Part 1: The Chemistry of Activation - Understanding SNAr Reactivity

The primary value of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. This reactivity is a direct consequence of its electronic structure.

Causality Behind Reactivity:

  • Activation by the Nitro Group: The nitro (-NO₂) group at the 6-position is a potent electron-withdrawing group. Through both inductive and resonance effects, it powerfully depletes the electron density of the aromatic ring.[4] This depletion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electrophile.[5]

  • Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The nitro group, being ortho to the C2-fluoro and meta to the C3-fluoro substituent, can effectively stabilize this transient intermediate by delocalizing the negative charge through resonance. This stabilization lowers the activation energy of the initial, rate-determining nucleophilic attack.[5][6]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, halogens serve as the leaving group. While iodide is often the best leaving group in SN1/SN2 reactions, the trend is reversed in SNAr, with fluoride being the most effective.[5] This is because the rate-determining step is the initial attack of the nucleophile. Fluorine's intense electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating this crucial first step.[5][6]

The sequential displacement of the two fluorine atoms can often be controlled, allowing for the divergent synthesis of complex molecules from a single, versatile starting material.[4][8]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Part 2: Experimental Protocol - SNAr with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a robust and high-yielding method to generate substituted nitroaniline scaffolds, which are prevalent in pharmaceutically active compounds.

Protocol: Synthesis of a 2-Amino-3-fluoro-6-nitroanisole Derivative

This protocol describes a general procedure for the monosubstitution of this compound with an amine nucleophile.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
This compound66684-60-4189.121.0 eq.
Amine Nucleophile (e.g., Morpholine)110-91-887.121.1 eq.
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq.
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction
BrineN/AN/AWash

Safety Precautions:

  • This compound and related nitroaromatics can be harmful if swallowed or inhaled and may cause skin irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • DMF is a reproductive toxin. Handle with extreme care.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting anisole.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired substituted product.

Caption: A typical workflow for an SNAr reaction.

Part 3: Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for drug development. Many approved kinase inhibitors feature N-aryl or N-heteroaryl backbones, which are often constructed using SNAr chemistry.[13][14][15]

The nitroaniline core derived from this compound can serve as a key intermediate. The remaining nitro group can be readily reduced to an amine, providing a new handle for further functionalization, for example, in the synthesis of PI3K inhibitors or other targeted therapies.[16]

Illustrative Synthetic Utility:

The table below presents hypothetical but representative data for a two-step synthesis where an intermediate derived from this compound is incorporated into a final kinase inhibitor.

StepReactionYield (%)Target KinaseIC₅₀ of Final Product (nM)
1: SNAr Reaction This compound + Aminopyrazole85N/AN/A
2: Nitro Reduction & Amidation Product from Step 1 → Final Kinase Inhibitor70PI3Kα15

This data illustrates how a high-yielding initial SNAr step provides a crucial intermediate that, after further transformations, leads to a potent final compound. The synthesis of such trisubstituted 1,3,5-triazines as PI3K inhibitors often involves sequential nucleophilic substitutions.[16]

Biological Context: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that controls cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancer, making it a high-priority target for drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt pathway, a key target in cancer therapy.

References

protocol for the synthesis of heterocyclic compounds from 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from 2,3-Difluoro-6-nitroanisole

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a highly functionalized aromatic building block poised for significant application in the synthesis of complex heterocyclic structures. Its unique electronic and steric properties—defined by two vicinal fluorine atoms activated by a potent ortho-nitro group—render it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile precursor. We will dissect the underlying reaction mechanisms, present detailed, field-tested protocols for the synthesis of medicinally relevant scaffolds such as benzimidazoles and quinoxalines, and explain the causal reasoning behind critical experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical development.

The Strategic Value of this compound in Heterocyclic Chemistry

This compound (IUPAC Name: 1,2-difluoro-3-methoxy-4-nitrobenzene) is a valuable starting material due to its inherent reactivity, which is governed by several key structural features[1][2]:

  • Powerful Electrophilic Activation: The nitro group (-NO₂) is a strong electron-withdrawing group that significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.[3]

  • Excellent Leaving Groups: Fluorine atoms are effective leaving groups in SNAr reactions, particularly when attached to an activated aromatic system.[4][5] Their displacement is often the rate-determining step.[4]

  • Sequential Substitution Potential: The presence of two distinct fluorine atoms allows for the stepwise displacement by different nucleophiles. This enables the programmed construction of complex, unsymmetrically substituted aromatic cores, a highly desirable feature in medicinal chemistry for exploring structure-activity relationships (SAR).[3]

These characteristics converge to make this compound an ideal precursor for building fused heterocyclic systems, which are privileged structures in a vast number of pharmaceuticals and bioactive molecules.[6][7]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is generally accepted to proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex.[4][8]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This forms a resonance-stabilized anionic intermediate, the Meisenheimer complex, temporarily disrupting the ring's aromaticity.

  • Leaving Group Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. This second step is typically fast.

The strong electron-withdrawing effect of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack.[3][5]

Benzimidazole_Workflow A This compound B Step 1: Selective S(N)Ar + Primary Amine (R-NH2) Base (e.g., K2CO3), Solvent (e.g., DMF) A->B C 2-Fluoro-3-(alkylamino)-6-nitroanisole B->C D Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O, Fe/HCl, or H2/Pd-C) C->D E Substituted o-Phenylenediamine Derivative D->E F Step 3: Cyclocondensation + Aldehyde (R'-CHO) Acid Catalyst (e.g., Boric Acid) E->F G Final Benzimidazole Product F->G Quinoxaline_Workflow cluster_onepot One-Pot Reaction Vessel A 2-Fluoro-3-amino-6-nitroanisole (Prepared via S(N)Ar with NH3) B Step 1: In Situ Reduction (e.g., Ru-catalyzed hydrogen transfer) A->B C Intermediate o-Phenylenediamine B->C D Step 2: In Situ Cyclocondensation + 1,2-Dicarbonyl (e.g., Benzil) C->D E Final Quinoxaline Product D->E

References

Application Notes & Protocols: Leveraging 2,3-Difluoro-6-nitroanisole for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmaceutical agents is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] 2,3-Difluoro-6-nitroanisole has emerged as a critical building block in this domain, particularly for the synthesis of targeted therapies like kinase inhibitors. Its unique electronic architecture—featuring a potent electron-withdrawing nitro group and two strategically positioned fluorine atoms—renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the chemistry, applications, and detailed protocols for utilizing this compound in the synthesis of next-generation kinase inhibitors.

The Scientific Rationale: Why this compound?

Kinase inhibitors represent a major class of targeted cancer therapies. Their efficacy is often dictated by their ability to fit precisely into the ATP-binding pocket of a specific kinase. The introduction of fluorine can profoundly influence these interactions.[1][2]

This compound is a superior starting material for several reasons:

  • Exceptional Reactivity via SNAr: The primary mechanism through which this molecule reacts is Nucleophilic Aromatic Substitution (SNAr).[3] The powerful electron-withdrawing nitro group at the 6-position strongly activates the aromatic ring for nucleophilic attack.[4][5][6] This activation is most pronounced at the ortho and para positions relative to the nitro group, making the C-F bond at the C2 position the primary site of reaction.

  • Fluorine as an Excellent Leaving Group: In the context of SNAr reactions, fluoride is an excellent leaving group, facilitating efficient substitution under relatively mild conditions.[3][5] This is a notable exception to the trend seen in SN1 and SN2 reactions.[5]

  • Foundation for Complex Scaffolds: The methoxy group can be later demethylated to a hydroxyl group, and the nitro group, having served its activating purpose, can be readily reduced to a primary amine. These transformations open up vectors for subsequent coupling reactions, allowing for the construction of complex, highly functionalized inhibitor scaffolds.

The SNAr Mechanism: An Overview

The SNAr reaction is classically described as a two-step addition-elimination process.

  • Addition: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the electron-deficient carbon atom bearing a fluorine atom. This breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

While this two-step model is widely taught, recent mechanistic studies suggest that many SNAr reactions may proceed through a single, concerted transition state rather than via a discrete intermediate.[7][8] For practical synthetic purposes, the outcome remains the same: the efficient and regioselective replacement of a fluorine atom.

Caption: General mechanism for the SNAr reaction.

Application Case Study: Synthesis of a Core Intermediate for PF-06463922 (Lorlatinib)

Lorlatinib (PF-06463922) is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[9][10] It is designed to overcome resistance to earlier-generation ALK inhibitors.[10][11] The synthesis of this complex macrocycle relies on key intermediates derived from this compound.

The initial step involves the regioselective SNAr reaction between this compound and an appropriate amine nucleophile, which forms the core of the inhibitor's structure.

Caption: Synthetic pathway from building block to kinase inhibitor.

Experimental Protocols

Safety & Handling

This compound is a nitroaromatic compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.[12]

  • Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid formation of dust and aerosols. Ensure adequate ventilation.[12]

  • Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the regioselective substitution of the C2-fluorine of this compound with a primary or secondary amine.

Table 1: Materials and Equipment

ItemDescription
Reagents This compound
Amine Nucleophile (e.g., 4-aminopiperidine derivative)
Anhydrous Potassium Carbonate (K₂CO₃) or DIPEA
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
Ethyl Acetate, Brine, Water
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment Round-bottom flask with stir bar
Condenser and heating mantle with temperature control
Inert atmosphere setup (Nitrogen or Argon)
TLC plates (silica gel), LC-MS
Standard glassware for workup and purification
Rotary evaporator, Column chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M. Stir until the solid is fully dissolved.

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution, followed by the addition of a base such as powdered anhydrous K₂CO₃ (2.0-3.0 eq.) or a liquid base like N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: The base is crucial. It neutralizes the HF byproduct generated during the reaction, driving the equilibrium towards the product. For amine hydrochloride salts, an additional equivalent of base is required.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination steps.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 2-amino-3-fluoro-6-nitroanisole derivative.

Trustworthiness & Validation:

  • Yield: Expect yields in the range of 70-95%, depending on the amine's reactivity.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one C-F coupling in the ¹³C NMR and the appearance of signals corresponding to the amine moiety are key indicators of success.

Protocol 2: Subsequent Reduction of the Nitro Group

The nitro group, having served its purpose as a powerful activating group, is often reduced to an aniline. This amine is a versatile handle for further functionalization, such as amide bond formation or cross-coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified nitro-intermediate (1.0 eq.) from Protocol 1 in a solvent mixture, typically ethanol/water or THF/water.

  • Reagent Addition: Add iron powder (Fe, ~5 eq.) and ammonium chloride (NH₄Cl, ~4 eq.).

    • Causality Note: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild acid source (from NH₄Cl hydrolysis), which is generally preferred over catalytic hydrogenation (H₂/Pd-C) when other reducible functional groups may be present.

  • Reaction Conditions: Heat the mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.

Experimental_Protocols cluster_0 Protocol 1: SₙAr Reaction cluster_1 Protocol 2: Nitro Reduction p1_start Dissolve Building Block in Anhydrous DMF p1_add Add Amine (1.1 eq) + Base (K₂CO₃, 2.5 eq) p1_start->p1_add p1_heat Heat to 80-100 °C Monitor by LC-MS p1_add->p1_heat p1_workup Aqueous Workup & Extraction p1_heat->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Purified Nitro-Intermediate p1_purify->p1_product p2_start Dissolve Nitro-Intermediate in EtOH/H₂O p1_product->p2_start Proceed to Reduction p2_add Add Fe Powder (5 eq) + NH₄Cl (4 eq) p2_start->p2_add p2_heat Heat to Reflux Monitor by LC-MS p2_add->p2_heat p2_workup Filter through Celite® & Concentrate p2_heat->p2_workup p2_product Final Amine Intermediate p2_workup->p2_product

Caption: Experimental workflow from SNAr to nitro reduction.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its reactivity is dominated by the SNAr mechanism, allowing for the predictable and high-yielding introduction of amine nucleophiles, which are ubiquitous in kinase inhibitor scaffolds. The subsequent, straightforward reduction of the nitro group provides a secondary point for diversification. By understanding the underlying principles of its reactivity and following robust, validated protocols, researchers in drug discovery can effectively harness the power of this fluorinated intermediate to accelerate the development of novel and more effective targeted therapies.

References

Application Notes & Protocols: A Guide to the Nucleophilic Aromatic Substitution (SNAr) Reaction of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1] The substrate, 2,3-Difluoro-6-nitroanisole, is a highly valuable building block, particularly in medicinal chemistry. Its structure is primed for SNAr reactions due to the synergistic effects of a potent electron-withdrawing nitro group and two labile fluoride leaving groups.

This guide provides an in-depth exploration of the SNAr reaction involving this compound. We will dissect the underlying reaction mechanism, present a detailed and field-proven experimental protocol, address critical safety considerations for handling nitroaromatic compounds, and discuss the synthetic utility of the resulting products, which are often key intermediates in the synthesis of bioactive molecules like quinolone antibiotics.[2][3]

Reaction Principle and Mechanism

The SNAr reaction does not proceed via the familiar Sₙ1 or Sₙ2 pathways, which are unfavorable on sp²-hybridized carbon centers.[4][5] Instead, it follows a distinct two-step addition-elimination mechanism .[6][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This step is typically the rate-determining step.[7] The powerful electron-withdrawing nitro (-NO₂) group, positioned ortho to the fluorine atoms, significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[8][9] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][4] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[10]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of a leaving group.[1] In this substrate, the fluoride ion is an excellent leaving group for SNAr reactions. This is contrary to Sₙ1/Sₙ2 trends; in SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack.[6][10]

Given that both fluorine atoms are ortho to the activating nitro group, the substrate is highly reactive at both the C-2 and C-3 positions.[11] The specific site of substitution can often be controlled by the nature of the nucleophile and the precise reaction conditions.

Caption: The addition-elimination mechanism of the SNAr reaction.

Critical Safety Considerations

Aromatic nitro compounds require careful handling due to their inherent hazards. Neglecting safety protocols can lead to serious incidents.

  • Toxicity: Nitroaromatic compounds are toxic if swallowed, inhaled, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis (blue discoloration of the blood), headaches, and dizziness. Handle these compounds with particular care.

  • Thermal Instability: Pure organic nitro compounds can decompose violently or explosively at high temperatures or under confinement.[12][13] The presence of impurities or other reagents, such as strong bases, can lower their decomposition temperature.[12][14] Avoid excessive heating and conduct reactions behind a blast shield, especially during scale-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[15] Prevent the formation of aerosols and dust.[15] Ensure all glassware is properly secured.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong bases or reducing agents.[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow the material to enter sewers or waterways.[15]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the SNAr reaction of this compound with a primary or secondary amine nucleophile.

Materials and Reagents
  • Substrate: this compound (1.0 eq.)

  • Nucleophile: Primary or secondary amine (1.1 - 1.2 eq.)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Work-up: Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Flame-dried round-bottom flask with a magnetic stir bar, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, and equipment for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon. This prevents moisture, which could interfere with the base or react with the substrate.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq.) and the chosen anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). A polar aprotic solvent is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without protonating the nucleophile.

    • Add the base (e.g., K₂CO₃, 2.0 eq.). The base is essential to neutralize the HF that is formed in situ, driving the reaction to completion.

    • Finally, add the amine nucleophile (1.1 eq.) to the stirred solution at room temperature. A slight excess of the nucleophile ensures the complete consumption of the limiting substrate.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11][16]

  • Aqueous Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10 times the volume of the reaction solvent).[11] This step quenches the reaction and often precipitates the crude product.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume of the reaction solvent).[16]

    • Combine the organic layers and wash them with water and then brine to remove any residual DMF and inorganic salts.[16]

  • Purification:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[16]

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Inert Atmosphere, Flame-Dried Glassware) reagents 2. Add Substrate, Solvent, Base, and Nucleophile setup->reagents heat 3. Heat Reaction Mixture (e.g., 80-120 °C) reagents->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor cool 5. Cool to Room Temperature monitor->cool quench 6. Quench with Ice-Water cool->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash with Brine & Dry extract->wash concentrate 9. Concentrate in vacuo wash->concentrate chromatography 10. Purify via Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A generalized experimental workflow for SNAr reactions.

Data Presentation: Typical Reaction Parameters

The following table summarizes representative conditions for SNAr reactions on activated fluoroaromatic systems. Specific conditions for this compound should be optimized.

Nucleophile (Nu-H) Base Solvent Temperature (°C) Typical Outcome/Notes
Primary/Secondary AminesK₂CO₃, Et₃NDMF, MeCN25 - 120Generally high-yielding. Temperature depends on amine nucleophilicity.[16]
Alcohols / PhenolsNaH, K₂CO₃THF, DMF0 - 80Requires a strong base to first generate the more nucleophilic alkoxide/phenoxide.[16]
ThiolsK₂CO₃, NaHDMF, THF0 - 60Thiolates are potent nucleophiles, often reacting at lower temperatures.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.2. Poorly nucleophilic amine.3. Ineffective base.1. Increase reaction temperature or extend the reaction time.2. Consider a more reactive nucleophile or different solvent.3. Use a stronger base or ensure the base is anhydrous.
Low Yield 1. Product loss during aqueous work-up (if product is water-soluble).2. Decomposition of starting material or product at high temperatures.3. Inefficient extraction or purification.1. Saturate the aqueous layer with NaCl before extraction; use a different extraction solvent.2. Lower the reaction temperature and extend the time.3. Perform multiple extractions; optimize chromatography conditions.
Formation of Side Products 1. Di-substitution (reaction at both fluorine sites).2. Reaction with solvent (e.g., DMF hydrolysis).1. Use a stoichiometric amount of the nucleophile (1.0-1.1 eq.); perform the reaction at a lower temperature.2. Ensure the use of anhydrous solvent and reagents.

References

Application Note & Protocols: Catalytic Amination Strategies for 2,3-Difluoro-6-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated aniline derivatives, starting from 2,3-Difluoro-6-nitroanisole. Recognizing that the primary synthetic utility of this substrate is its conversion to 3,4-difluoro-2-methoxyaniline, we first detail the highly efficient and selective catalytic hydrogenation of the nitro group. Subsequently, to address the broader topic of catalytic amination for this chemical scaffold, we explore modern palladium- and copper-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation. These advanced protocols are presented in the context of coupling related aryl halides, providing researchers with a versatile toolkit for C-N bond formation. The narrative emphasizes the rationale behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights for drug development professionals and organic chemists.

Introduction: The Significance of Fluorinated Anilines

Substituted anilines, particularly those bearing fluorine atoms, are privileged scaffolds in modern medicinal chemistry. Their unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make them integral components of numerous pharmaceuticals, including kinase inhibitors, GPCR modulators, and other targeted therapies. 3,4-Difluoro-2-methoxyaniline, derived from this compound, is a valuable building block for accessing these complex molecular architectures.

While classical methods for C-N bond formation exist, they often suffer from limited substrate scope and harsh reaction conditions.[1] Modern catalytic approaches have revolutionized the synthesis of aryl amines, offering milder conditions, broader functional group tolerance, and superior efficiency.[2] This document provides detailed protocols for two distinct, yet complementary, catalytic strategies relevant to the this compound scaffold:

  • Catalytic Hydrogenation: The direct and selective reduction of the nitro group to afford the primary aniline.

  • Catalytic Cross-Coupling: Advanced methods (Buchwald-Hartwig, Ullmann) for forming C-N bonds with various amine nucleophiles, demonstrated on a related aryl halide scaffold.

Protocol I: Synthesis of 3,4-Difluoro-2-methoxyaniline via Catalytic Hydrogenation

The reduction of an aromatic nitro group is one of the most fundamental and reliable transformations in organic synthesis. For substrates like this compound, catalytic hydrogenation stands out as the method of choice due to its high selectivity, operational simplicity, and atom economy, producing water as the only byproduct.

Principle and Rationale

Catalyst Selection: Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation. Palladium possesses a high affinity for activating both hydrogen gas and the nitro group, facilitating the reduction at a low catalyst loading and under moderate pressure. The carbon support provides a high surface area for the reaction to occur efficiently.

Solvent Choice: Solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) are ideal. They effectively dissolve the starting material and are inert to the reaction conditions. Alcohols, in particular, can help to solubilize any intermediates and the final product.

Reaction Conditions: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to a high-pressure Parr shaker) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed to completion.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialSubstrate
Palladium on Carbon (10 wt. %)Degussa Type E101CommercialCatalyst, handle with care (pyrophoric when dry)
Methanol (MeOH)AnhydrousCommercialSolvent
Hydrogen (H₂) GasHigh PurityGas CylinderReducing Agent
Celite® 545N/ACommercialFiltration Aid
Parr Hydrogenation ApparatusN/AN/AOr a heavy-walled flask with H₂ balloon

Step-by-Step Procedure

  • Vessel Preparation: To a 250 mL Parr shaker vessel, add this compound (10.0 g, 52.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the vessel. Stir briefly to dissolve the substrate.

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g, 5 mol%) to the solution. Safety Note: Add the catalyst under a stream of nitrogen or argon. Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.

  • System Assembly & Purge: Seal the Parr apparatus. Purge the system by pressurizing with nitrogen (N₂) to ~50 psi and then venting, repeating this cycle three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen (H₂) gas in a similar manner (three cycles). Finally, pressurize the vessel to 50 psi with H₂.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by observing the H₂ uptake from the ballast tank. The reaction is generally complete within 2-4 hours.

  • Completion & Purging: Once H₂ uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely on the filter paper, as it can ignite in air. Quench the filter cake with water immediately after filtration.

  • Workup: Rinse the Celite pad with additional methanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is typically the desired 3,4-difluoro-2-methoxyaniline of high purity (>95%). If necessary, further purification can be achieved by silica gel chromatography or distillation.

Workflow Diagram

hydrogenation_workflow sub Substrate & Solvent (this compound in MeOH) cat Add Pd/C Catalyst (Under N₂) sub->cat purge_n2 Seal & Purge (3x with N₂) cat->purge_n2 purge_h2 Purge & Pressurize (3x with H₂, 50 psi) purge_n2->purge_h2 react Stir & React (2-4 hours) purge_h2->react filter Vent, Purge (N₂) & Filter (Celite) react->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate product Pure Product (3,4-Difluoro-2-methoxyaniline) concentrate->product

Caption: Workflow for catalytic hydrogenation of this compound.

Protocol II: Buchwald-Hartwig Amination for Advanced C-N Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[2][3][4] It is indispensable for coupling aryl halides with a vast array of amines under relatively mild conditions. While not directly applicable to this compound (which lacks a suitable leaving group other than fluoride), this protocol is essential for derivatizing the core scaffold, for instance, by starting with a corresponding aryl bromide or chloride.

Mechanistic Rationale

The success of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle. The choice of each component is critical to drive the reaction forward and prevent catalyst deactivation.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): This provides the active Pd(0) species that initiates the cycle.

  • Ligand (e.g., XPhos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, promote the difficult oxidative addition step with the aryl halide, and facilitate the final, turnover-limiting reductive elimination step to form the C-N bond.[5][6][7]

  • Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), generating the active amido species necessary for the coupling.[7]

Catalytic Cycle Diagram

buchwald_hartwig_cycle pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition pdiib [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ pdiia->pdiib Amine Coordination pdiic L-Pd(II)(Ar)(NR'R'') pdiib->pdiic Deprotonation pdiic->pd0 Reductive Elimination sub_in Ar-X sub_in->pd0 amine_in HNR'R'' amine_in->pdiia base_in Base base_in->pdiib prod_out Ar-NR'R'' prod_out->pdiic hx_out [Base-H]⁺X⁻ hx_out->pdiib         

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling an aryl bromide (e.g., 2-bromo-1,3-difluoro-4-methoxybenzene) with a secondary amine like morpholine.

Reagents and Equipment

Reagent/MaterialGradeNotes
Aryl Bromide>98%Substrate, must be dry
Morpholine>99%Nucleophile, distilled if necessary
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))>97%Catalyst precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Ligand
Sodium tert-butoxide (NaOtBu)>98%Base, handle in glovebox
TolueneAnhydrousSolvent, degassed
Schlenk flask / GloveboxN/AFor inert atmosphere operations

Step-by-Step Procedure

  • Glovebox Setup: All solid reagents should be weighed and handled inside an argon- or nitrogen-filled glovebox due to the air-sensitivity of the catalyst, ligand, and base.

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv). Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Substrate Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Solvent and Nucleophile: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe. Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by TLC or GC-MS by taking a small aliquot (under argon), quenching with water, extracting with EtOAc, and analyzing the organic layer.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol III: Ullmann Condensation - The Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction.[8][9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations using ligands operate under significantly milder conditions, making it a viable and cost-effective alternative to palladium-based systems.[10][11][12]

Rationale for Modern Ullmann Reactions

Copper Source: Copper(I) salts, particularly CuI, are most commonly used as they can directly enter the catalytic cycle. Ligand: Simple, inexpensive ligands like L-proline or 1,10-phenanthroline can dramatically accelerate the reaction. They are believed to increase the solubility and reactivity of the copper species, facilitating the coupling at temperatures as low as 80-100 °C. Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is sufficient, making the reaction tolerant of a wider range of functional groups compared to the strong bases used in some Buchwald-Hartwig protocols.

Comparative Data for Catalytic Systems

The choice of catalytic system is highly dependent on the specific substrates. Below is a representative comparison for aryl halide amination.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ligand-Accelerated Ullmann (Cu-catalyzed)
Metal Cost High (Palladium)Low (Copper)
Ligand Complex, often proprietary phosphines (e.g., XPhos, SPhos)Simple, inexpensive (e.g., L-proline, diamines)
Base Strong, air-sensitive (NaOtBu, LiHMDS)Moderate, stable (K₂CO₃, K₃PO₄)
Temperature 80 - 110 °C90 - 150 °C (milder with modern ligands)
Substrate Scope Extremely broad, especially for aryl chlorides and hindered aminesGood, particularly for aryl iodides and bromides; less effective for chlorides
Air Sensitivity High; requires inert atmosphere (glovebox/Schlenk technique)Moderate; often more tolerant to air
Detailed Experimental Protocol (L-Proline/CuI System)
  • Setup: In a sealable reaction vial, combine the aryl iodide (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent: Add 3 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and add 5 mL of concentrated ammonium hydroxide solution to complex with the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography as described previously.

Conclusion

The synthesis of valuable aniline building blocks from this compound and its derivatives is readily achievable through modern catalytic methods. For the direct conversion to 3,4-difluoro-2-methoxyaniline, catalytic hydrogenation with Pd/C is the most efficient and scalable route. For further diversification and the construction of more complex C-N bonds on related halo-aromatic scaffolds, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensations offer powerful and complementary solutions. The choice between these methods will depend on factors such as substrate reactivity, cost considerations, and functional group compatibility. The protocols and rationales provided herein serve as a robust starting point for researchers in drug discovery and process development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-6-nitroanisole is a valuable substituted nitroaromatic compound, frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 1,2,3-trifluoro-4-nitrobenzene.[2][3] While the SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings, achieving high yields and purity of the desired product can be challenging.[4] Common issues include low conversion, the formation of undesired regioisomers, and competing side reactions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles, optimize reaction parameters, and improve the overall yield and purity of this compound.

Core Reaction Pathway: The SNAr Mechanism

The synthesis of this compound from 1,2,3-trifluoro-4-nitrobenzene and a methoxide source is a classic example of the SNAr mechanism. This reaction proceeds via a two-step addition-elimination process.[5][6]

  • Nucleophilic Attack: The methoxide ion (⁻OCH₃), a potent nucleophile, attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group (in this case, fluorine). The strong electron-withdrawing effect of the nitro group (NO₂) at the C4 position significantly activates the ortho (C3) and para (C1) positions, making them highly electrophilic.[7][8] This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group. This second step is typically fast.[6]

The regioselectivity of the attack (i.e., which fluorine is replaced) is critical. For the desired product, the attack must occur at the C1 position. The combined activating effects of the C4-nitro group (para-directing) and the C2-fluoro group (ortho-directing) favor substitution at this position. However, suboptimal conditions can lead to attack at the C3 position, resulting in the isomeric byproduct 1,2-difluoro-3-methoxy-4-nitrobenzene.

SNAr_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Start 1,2,3-Trifluoro-4-nitrobenzene Attack Step 1: Nucleophilic Attack (Rate-Determining) Start->Attack Nuc Methoxide (⁻OCH₃) Nuc->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Forms intermediate Elimination Step 2: Elimination of F⁻ Meisenheimer->Elimination Restores aromaticity Product This compound Elimination->Product LeavingGroup Fluoride Ion (F⁻) Elimination->LeavingGroup

Caption: The SNAr mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I recover a significant amount of starting material. What are the likely causes and solutions?

This is a common issue indicating incomplete conversion. The root cause is often related to insufficient reaction activation or nucleophile potency.

  • Potential Cause 1: Ineffective Nucleophile Generation. The methoxide nucleophile is typically generated in situ from methanol and a base, or used as a pre-formed salt (e.g., sodium methoxide). If the base is too weak or if protic impurities (like water) are present, the concentration of the active methoxide anion will be too low.

    • Solution:

      • Base Selection: Use a strong base capable of fully deprotonating methanol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices for generating a potent nucleophile.[5] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Dry your solvent (e.g., THF, DMF) over molecular sieves or by distillation. Flame-dry the glassware under an inert atmosphere (N₂ or Ar) before starting. Water will consume the base and quench the methoxide nucleophile.

  • Potential Cause 2: Suboptimal Reaction Temperature. SNAr reactions have a significant activation energy barrier.[9] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gently heat the reaction mixture. A typical range for this type of SNAr is 50-80 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes conversion without leading to byproduct formation.

  • Potential Cause 3: Inappropriate Solvent Choice. The solvent plays a crucial role in stabilizing the charged Meisenheimer complex.

    • Solution: Use a polar, aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal because they can solvate the cation of the base (e.g., Na⁺) and the charged intermediate without interfering with the nucleophile.[5] Non-polar solvents will significantly hinder the reaction.

Question 2: My main product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity?

The formation of the undesired 1,2-difluoro-3-methoxy-4-nitrobenzene isomer indicates that nucleophilic attack is occurring at the C3 position.

  • Potential Cause 1: High Reaction Temperature. While heat increases the reaction rate, excessive temperatures can provide enough energy to overcome the activation barrier for the less-favored C3 attack, leading to a mixture of products.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start experiments around room temperature and gradually increase the heat, analyzing aliquots at each stage to determine the optimal temperature for selectivity.

  • Potential Cause 2: Steric Hindrance. The choice of methoxide source can influence selectivity. While sodium methoxide is common, using a bulkier base to generate the methoxide in situ can sometimes influence the transition state, though this is less common for a small nucleophile like methoxide.

    • Solution: The primary lever for controlling regioselectivity in this case is temperature. Ensure precise temperature control using an oil bath and a thermometer placed directly in the reaction mixture.

Question 3: I am observing byproducts other than isomers, such as 2,3-difluoro-6-nitrophenol. Why is this happening?

The presence of 2,3-difluoro-6-nitrophenol indicates a competing reaction with hydroxide ions (OH⁻) instead of methoxide.[10]

  • Potential Cause: Presence of Water. The most likely source of hydroxide is water reacting with the strong base used in the reaction (e.g., NaH + H₂O → NaOH + H₂). Hydroxide is also a potent nucleophile and will compete with methoxide, leading to the phenol byproduct.

    • Solution:

      • Rigorous Drying: As mentioned before, ensure all glassware, solvents, and reagents are scrupulously dry. Use anhydrous grade solvents and freshly opened reagents where possible.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the flask.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Check Conversion (TLC/GC): Is Starting Material Present? Start->Check_Conversion Check_Purity Analyze Product Mixture (GC-MS/NMR): What are the impurities? Check_Conversion->Check_Purity No (Low SM) Low_Conversion_Causes Potential Causes: 1. Ineffective Nucleophile 2. Low Temperature 3. Wrong Solvent Check_Conversion->Low_Conversion_Causes Yes (High SM) Isomer_Impurity Isomer Detected? Check_Purity->Isomer_Impurity Low_Conversion_Solutions Solutions: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature (50-80°C) - Use polar aprotic solvent (DMF, DMSO) Low_Conversion_Causes->Low_Conversion_Solutions Phenol_Impurity Phenol Byproduct Detected? Isomer_Impurity->Phenol_Impurity No Isomer_Causes Cause: High Temperature Reduces Selectivity Isomer_Impurity->Isomer_Causes Yes Phenol_Causes Cause: Water Contamination (Forms NaOH) Phenol_Impurity->Phenol_Causes Yes Isomer_Solutions Solution: - Lower reaction temperature - Monitor closely Isomer_Causes->Isomer_Solutions Phenol_Solutions Solution: - Use anhydrous reagents/solvents - Run under inert atmosphere Phenol_Causes->Phenol_Solutions

References

Technical Support Center: Nucleophilic Aromatic Substitution of Difluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on difluoronitrobenzene substrates. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your protocols, and understand the causality behind experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is giving a mixture of ortho and para substituted products on 2,4-difluoronitrobenzene. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the SNAr of 2,4-difluoronitrobenzene is a common challenge.[1] The outcome is highly dependent on the reaction solvent. Nonpolar solvents have been shown to significantly favor substitution at the ortho-position (C2), often achieving >95% selectivity.[2][3] This is attributed to the stabilization of a six-membered polar transition state involving the nucleophile, the substrate, and the base.[2] In contrast, polar solvents tend to favor the thermodynamically more stable para-substituted product. See our detailed troubleshooting guide on Poor Regioselectivity below for a full protocol.

Q2: I'm observing a significant amount of di-substituted product, where my nucleophile has replaced both fluorine atoms. How can I favor mono-substitution?

A2: Di-substitution occurs because the initial mono-substituted product is still an activated aromatic ring, susceptible to a second nucleophilic attack. To minimize this, carefully control the stoichiometry. The key is to maintain a low concentration of the active nucleophile relative to the difluoronitrobenzene starting material.[1] This can be achieved by the slow, controlled addition of your base (to generate the nucleophile in situ) or by using exactly one equivalent of the nucleophile.[1]

Q3: My starting material is being consumed, but I'm seeing an unexpected, highly polar impurity by TLC/LC-MS. Could it be hydrolysis?

A3: Yes, hydrolysis is a very common side reaction. Difluoronitrobenzenes are highly activated towards nucleophilic attack, and water or hydroxide ions can act as potent nucleophiles. This leads to the formation of fluoronitrophenols. This issue is exacerbated by wet solvents or the use of strong aqueous bases (e.g., NaOH, KOH). Ensure all reagents and solvents are rigorously dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: The mass spectrum of my crude product shows a peak corresponding to the reduction of the nitro group to an amine. What could have caused this?

A4: The nitro group, while essential for activating the ring to SNAr, can be susceptible to reduction under certain conditions.[4] This is particularly common when using nucleophiles that can also act as reducing agents, such as certain thiols, or if using reagents like sodium hydrosulfite. Additionally, some reaction conditions can inadvertently facilitate reduction. For example, using iron or zinc metal for other purposes in the reaction sequence can lead to nitro group reduction.[5] Always consider the reductive potential of your nucleophile and other reagents present.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Poor Regioselectivity

Issue: My reaction with 2,4-difluoronitrobenzene and an O/N/S nucleophile yields a difficult-to-separate mixture of 2-substituted and 4-substituted isomers.

Causality and Mechanism

Nucleophilic attack can occur at either the C2 (ortho to nitro) or C4 (para to nitro) position, both of which are activated by the electron-withdrawing nitro group.[1][6] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of the transition states leading to these intermediates dictates the product ratio.

  • Polar Solvents (e.g., DMF, DMSO, NMP): These solvents effectively solvate ions, favoring the pathway that proceeds through the most stable ionic intermediate. Typically, the para-attack leads to a more stable Meisenheimer complex where the negative charge is delocalized onto the nitro group, resulting in the 4-substituted product being the major isomer.

  • Nonpolar Solvents (e.g., Toluene, Heptane, Dioxane): In these solvents, a more organized, six-membered polar transition state can form between the substrate, the nucleophile (e.g., an alcohol), and a non-nucleophilic base. This arrangement preferentially delivers the nucleophile to the ortho position, leading to high selectivity for the 2-substituted product.[2]

Workflow for Optimizing Regioselectivity

G cluster_0 Regioselectivity Troubleshooting Workflow start Start: Poor Regioselectivity Observed check_solvent What is the current solvent? start->check_solvent polar Polar Aprotic (DMF, DMSO, etc.) check_solvent->polar Polar nonpolar Nonpolar (Toluene, Heptane, etc.) check_solvent->nonpolar Nonpolar switch_solvent Action: Switch to a nonpolar solvent like Toluene or Dioxane. polar->switch_solvent check_base Is the base appropriate? nonpolar->check_base switch_solvent->check_base base_ok Use a strong, non-nucleophilic base (e.g., KOtBu, NaH). check_base->base_ok verify Verify outcome by LC-MS / 1H NMR. base_ok->verify end_good Result: High Ortho-Selectivity verify->end_good Success end_bad Result: Still Poor Selectivity verify->end_bad Failure

Caption: Workflow for troubleshooting poor regioselectivity.

Protocol: Achieving High Ortho-Selectivity (>95%)

This protocol is adapted from methodologies proven to enhance ortho-selectivity.[2]

  • Preparation: Under an inert atmosphere (N₂), add 2,4-difluoronitrobenzene (1.0 eq) and your alcohol/thiol/amine nucleophile (1.1 eq) to a flame-dried flask.

  • Solvent Addition: Add anhydrous nonpolar solvent (e.g., Toluene or Dioxane) to achieve a concentration of ~0.5 M.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.2 eq) portion-wise over 30-60 minutes. Rationale: Slow addition prevents temperature spikes and minimizes side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

SolventTypical Ortho:Para RatioReference
Toluene>95:5[2]
Dioxane>95:5[2]
Tetrahydrofuran (THF)~80:20[2]
Acetonitrile (MeCN)~50:50[2]
Dimethylformamide (DMF)<10:90[2]
Guide 2: Troubleshooting Uncontrolled Di-substitution

Issue: The reaction produces a significant amount of the di-substituted product, consuming the desired mono-substituted intermediate.

Causality and Mechanism

The first SNAr product, for example, 2-alkoxy-4-fluoronitrobenzene, is still activated by the nitro group. Although the new alkoxy/amino group is electron-donating and deactivates the ring relative to the starting material, the remaining fluorine is still susceptible to substitution, especially under forcing conditions (excess nucleophile, high temperature). The key to preventing this is kinetic control.[1]

Decision Tree for Minimizing Di-substitution

G start Di-substitution Observed check_stoich Check Nucleophile Stoichiometry start->check_stoich excess > 1.1 eq used check_stoich->excess Excess stoich_ok 1.0 - 1.1 eq used check_stoich->stoich_ok Correct reduce_stoich Action: Reduce nucleophile to 1.0 eq. excess->reduce_stoich check_addition Review Addition Method stoich_ok->check_addition reduce_stoich->check_addition slow_add Action: Use slow addition of base or nucleophile via syringe pump. check_addition->slow_add check_temp Review Temperature slow_add->check_temp lower_temp Action: Run reaction at a lower temperature (e.g., 0°C to RT). check_temp->lower_temp monitor Monitor reaction closely and quench upon consumption of starting material. lower_temp->monitor

Caption: Decision tree for minimizing di-substitution.

Protocol: Favoring Mono-substitution

This protocol emphasizes controlling the concentration of the active nucleophile.[1]

  • Preparation: Under an inert atmosphere (N₂), dissolve 2,4-difluoronitrobenzene (1.0 eq) and the nucleophile (e.g., an alcohol, 1.05 eq) in the chosen anhydrous solvent.

  • Base Solution: In a separate flask, prepare a solution of the base (e.g., KOtBu, 1.1 eq) in the same solvent.

  • Slow Addition: Using a syringe pump, add the base solution to the reaction mixture over 2-4 hours at a controlled temperature (e.g., 0 °C or RT). Rationale: This method, known as Method B in some literature, generates the nucleophile in situ at a low concentration, ensuring it reacts preferentially with the more activated starting material rather than the mono-substituted product.[1]

  • Monitoring: Monitor the reaction closely by TLC or LC-MS.

  • Quench: As soon as the starting material is consumed, quench the reaction immediately to prevent further substitution.

Guide 3: Preventing Undesired Reduction of the Nitro Group

Issue: The nitro group is being partially or fully reduced to a nitroso, hydroxylamine, or amine functionality during the SNAr reaction.

Causality and Mechanism

The nitro group is a reducible functional group. While stable to many reagents, it can be reduced by common laboratory reagents, sometimes unintentionally.

  • Nucleophiles as Reductants: Thiolates (R-S⁻) are known to reduce nitroarenes, especially at elevated temperatures.

  • Metal-based Reagents: The use of certain metals (Fe, Zn, Sn) or their salts (SnCl₂) are classic conditions for nitro reduction and must be avoided if the nitro group is to be retained.[5]

  • Catalytic Hydrogenation: Reagents like H₂/Pd-C are highly effective for nitro reductions and are incompatible with the SNAr reaction if the nitro group is desired in the final product.[5]

Best Practices for Avoiding Nitro Reduction
  • Reagent Selection: When using thiol nucleophiles, run the reaction at the lowest possible temperature and for the minimum time necessary. If reduction is still an issue, consider protecting the thiol and using a different nucleophile for the SNAr step, followed by deprotection and functionalization.

  • Avoid Reductive Metals: Scrupulously avoid any reagents known to reduce nitro groups. If a metal-based reagent is required for another step, perform the SNAr reaction first.

  • Inert Atmosphere: While primarily for excluding moisture, an inert atmosphere also prevents oxidative side reactions that can sometimes complicate pathways involving reduced nitro species.

Reagent ClassExamples to AvoidRationaleReference
Catalytic HydrogenationH₂, Pd/C; H₂, Raney NiHighly efficient and non-selective for nitro reduction.[5]
Dissolving MetalsFe/HCl; Zn/AcOH; Sn/HClClassic, high-yielding nitro reduction methods.[5]
Hydride ReagentsLiAlH₄Reduces aliphatic nitro groups to amines and aromatic nitro groups to azo compounds.[5]
Sulfide ReagentsNa₂S, (NH₄)₂SCan be used for selective reduction of one nitro group in the presence of others.[5]

References

Technical Support Center: Purification of 2,3-Difluoro-6-nitroanisole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 2,3-Difluoro-6-nitroanisole. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The protocols and insights provided are grounded in established chemical principles to ensure technical accuracy and practical utility in a laboratory setting.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and step-by-step solutions.

Problem 1: Low Purity of the Final Product After Initial Work-up

Symptom: You have completed the synthesis of this compound and, after an initial aqueous work-up and solvent removal, you find that the purity of your crude product is significantly lower than expected, as determined by techniques like TLC, GC-MS, or NMR.

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials, such as 2,3,4-trifluoronitrobenzene.

  • Formation of Isomeric Byproducts: Nucleophilic aromatic substitution reactions on substituted benzene rings can often lead to the formation of positional isomers. In this case, the primary isomeric byproduct is likely 2,3-Difluoro-4-nitroanisole.

  • Hydrolysis of the Product: Under certain pH conditions, particularly basic conditions during the work-up, the methoxy group of the anisole can be susceptible to hydrolysis, leading to the formation of 2,3-difluoro-6-nitrophenol.[1][2]

Step-by-Step Solution:

  • Analyze the Crude Product: Before attempting purification, it is crucial to identify the major impurities.

    • Thin-Layer Chromatography (TLC): Develop a TLC method to visualize the components of your crude mixture. A good starting point for a solvent system is a mixture of hexane and ethyl acetate. The different components (starting material, product, and byproducts) should have different Rf values.

    • Spectroscopic Analysis: If available, obtain a proton NMR or GC-MS of the crude product to confirm the identity of the impurities.

  • Purification Strategy Selection: Based on the impurity profile, choose the most appropriate purification method.

    • For Isomeric Impurities: If positional isomers are the main contaminants, column chromatography is generally the most effective method.

    • For Unreacted Starting Material: If the starting material is the primary impurity, a careful distillation (if boiling points are sufficiently different) or column chromatography can be employed.

    • For Hydrolytic Byproducts: If phenolic impurities are present, a liquid-liquid extraction with a dilute basic solution can remove the acidic phenol.

  • Implement the Purification Protocol:

    • Column Chromatography: This is often the most versatile method for this type of mixture. A detailed protocol is provided in the "Experimental Protocols" section.

    • Recrystallization: If the crude product is a solid and one major component is present, recrystallization can be an effective and scalable purification method. A general protocol is provided in the "Experimental Protocols" section.

Problem 2: Difficulty in Separating Isomers by Column Chromatography

Symptom: You are attempting to purify this compound using silica gel column chromatography, but you are observing poor separation between the desired product and its isomers.

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized to resolve compounds with very similar polarities.

  • Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.

Step-by-Step Solution:

  • Optimize the TLC Mobile Phase: The key to good separation in column chromatography is finding the right solvent system.

    • Experiment with different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, cyclohexane/dichloromethane).

    • The ideal mobile phase should give a good separation of spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.

  • Consider Specialized Stationary Phases: For challenging isomer separations, standard silica gel may not be sufficient.

    • Phenyl or Pentafluorophenyl (PFP) Phases: These stationary phases can offer different selectivity for aromatic compounds through π-π interactions, which can be highly effective for separating positional isomers.[3]

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of this compound?

A1: The most common impurity is typically the isomeric byproduct, 2,3-Difluoro-4-nitroanisole. This arises from the nucleophilic attack of the methoxide at the 4-position of the 2,3,4-trifluoronitrobenzene starting material instead of the desired 6-position. The presence of unreacted starting material is also a common issue.

Q2: How can I effectively monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography. Collect small fractions of the eluent from the column and spot them on a TLC plate. Develop the plate in your chosen mobile phase and visualize the spots under UV light. This will allow you to identify which fractions contain your purified product and which contain impurities.

Q3: My purified this compound is a yellow oil, but I have seen it described as a solid. Why is this?

A3: Pure this compound is expected to be a low-melting solid or a liquid at room temperature.[4] If your product is an oil, it may still contain small amounts of impurities or residual solvent that are depressing its melting point. Further purification or thorough drying under high vacuum may be necessary to induce crystallization.

Q4: Can I use recrystallization to purify my product? What solvents should I try?

A4: Recrystallization can be a very effective purification method if your crude product is a solid and contains a relatively small amount of impurities. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] For this compound, you could screen solvents such as isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate. A detailed protocol for solvent screening is provided in the next section.

Q5: I suspect my product is degrading during the work-up. What precautions should I take?

A5: Nitroaromatic compounds can be sensitive to strongly basic conditions, which can lead to hydrolysis.[1][2] During your aqueous work-up, it is advisable to use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acid and to avoid prolonged exposure to basic conditions. Ensure the work-up is performed at room temperature or below.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or cyclohexane)

  • Ethyl acetate (or dichloromethane)

  • TLC plates

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for the desired product.

  • Column Packing:

    • Secure the column vertically.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Screening solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

    • Heat the tubes with sparingly soluble solids to see if they dissolve completely.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

IV. Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodStationary Phase/SolventKey ParametersExpected Outcome
Column Chromatography Silica GelMobile Phase: Hexane/Ethyl Acetate (start with 9:1, adjust based on TLC)Separation of isomers and other byproducts.
Phenyl or PFP ColumnMobile Phase: Acetonitrile/Water or Methanol/WaterImproved separation of positional isomers.
Recrystallization Isopropanol or EthanolDissolve at boiling point, cool slowly.Isolation of pure crystalline product.

V. Visualization of Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, NMR) impurity_type Identify Major Impurities start->impurity_type isomers Positional Isomers impurity_type->isomers Isomers Present starting_material Unreacted Starting Material impurity_type->starting_material Starting Material Present hydrolysis_product Phenolic Impurity impurity_type->hydrolysis_product Hydrolysis Product Present column_chrom Column Chromatography isomers->column_chrom starting_material->column_chrom recrystallization Recrystallization starting_material->recrystallization extraction Aqueous Base Extraction hydrolysis_product->extraction final_product Pure this compound column_chrom->final_product recrystallization->final_product extraction->column_chrom

Caption: Decision tree for selecting the appropriate purification method.

VI. References

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. --INVALID-LINK--

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • CUNY. Purification by Recrystallization. --INVALID-LINK--

  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization. --INVALID-LINK--

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. --INVALID-LINK--

  • ChemConnections. Recrystallization: Purification of Solids. --INVALID-LINK--

  • Magritek. Column Chromatography. --INVALID-LINK--

  • Biosynth. This compound. --INVALID-LINK--

  • ResearchGate. Separation of anisole isomers. --INVALID-LINK--

  • Benchchem. 2,3-Difluoro-6-nitroaniline. --INVALID-LINK--

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. --INVALID-LINK--

  • Fluorochem. This compound. --INVALID-LINK--

  • PMC. Challenges and opportunities in the purification of recombinant tagged proteins. --INVALID-LINK--

  • Google Patents. Method of separating isomers of mononitrotoluene. --INVALID-LINK--

  • ResearchGate. Kinetics of the Alkaline Hydrolysis of Important Nitroaromatic Co-contaminants of 2,4,6-Trinitrotoluene in Highly Contaminated Soils. --INVALID-LINK--

  • ResearchGate. Alkaline Hydrolysis/Polymerization of 2,4,6-Trinitrotoluene: Characterization of Products by 13C and 15N NMR. --INVALID-LINK--

References

troubleshooting failed reactions with 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-6-nitroanisole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed experiments and optimize your synthetic strategies.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's essential to understand the inherent chemical behavior of this compound. Its reactivity is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr).

Q1: What makes this compound so reactive in SNAr reactions?

The high reactivity of this molecule is a direct consequence of its electronic structure. Three key features work in concert:

  • Powerful Electron-Withdrawing Group (EWG): The nitro group (NO₂) is a potent EWG, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[1][2][3] This makes the ring electron-deficient and highly susceptible to attack by nucleophiles.[1][4]

  • Excellent Leaving Groups: Fluorine atoms are excellent leaving groups in the context of SNAr. Their high electronegativity further activates the ring towards the initial nucleophilic attack, which is often the rate-determining step.[1][5] The restoration of aromaticity in the final step readily expels the fluoride ion.[4]

  • Strategic Substituent Placement: The nitro group is positioned ortho and para to the two fluorine atoms. This is critical because it allows for the resonance stabilization of the negative charge in the Meisenheimer complex—the key intermediate formed during the reaction.[2][5] If the EWG were meta to the leaving group, this stabilization would be lost, and the reaction would be significantly slower.[2][5]

Q2: Which fluorine is more likely to be substituted first?

In this compound, the fluorine at the C-2 position is generally more reactive and likely to be substituted first. This is due to the combined electron-withdrawing effects of the nitro group at C-6 and the methoxy group at C-1, which more strongly influence the adjacent C-2 position. The precise regioselectivity can, however, be influenced by the steric bulk of the incoming nucleophile and the specific reaction conditions.

Section 2: Troubleshooting Failed Reactions

This section addresses the most common issues encountered during experiments with this compound.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What's going wrong?

This is a common problem that usually points to one of four key areas: reaction conditions, reagent quality, solvent choice, or the nature of your nucleophile.

G start Low/No Conversion Detected cond Are Reagents Validated? start->cond solvent Is Solvent Appropriate? cond->solvent Yes reagents Verify reagent purity. Use fresh, anhydrous materials. Check base strength. cond->reagents No temp Is Temperature Sufficient? solvent->temp Yes solvent_check Use polar aprotic solvent (DMF, DMSO, NMP). Ensure anhydrous conditions. solvent->solvent_check No nuc Is Nucleophile Strong Enough? temp->nuc Yes temp_check Increase temperature incrementally. Reactions often require 50-120 °C. temp->temp_check No nuc_check Consider a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols). nuc->nuc_check No success Reaction Optimized nuc->success Yes reagents->start solvent_check->start temp_check->start nuc_check->start

Caption: Troubleshooting workflow for low conversion.

Potential Cause Explanation & Recommended Action
Inadequate Solvent SNAr reactions require polar aprotic solvents like DMF, DMSO, NMP, or anhydrous THF.[6][7] These solvents effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without hydrogen bonding to the nucleophile, thus preserving its reactivity. Using protic solvents (e.g., ethanol, water) or nonpolar solvents (e.g., toluene, hexanes) will severely inhibit the reaction. Action: Switch to a recommended polar aprotic solvent and ensure it is anhydrous.
Insufficient Temperature While the ring is highly activated, SNAr reactions are generally not instantaneous at room temperature. Many require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex. Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range is 50-120 °C.[6][7]
Weak Nucleophile or Base The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is required. The base must be strong enough to deprotonate the nucleophile (for alcohols/thiols) or act as a scavenger for the HF byproduct (for amines). Action: For alcohols or thiols, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully generate the corresponding alkoxide/thiolate.[6] For amines, common bases include K₂CO₃ or Et₃N.[6]
Moisture Contamination Water is a competing nucleophile and can lead to the formation of 2,3-difluoro-6-nitrophenol.[8] It can also quench strong bases like NaH. Action: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[6]
Problem 2: Formation of Multiple Products & Side Reactions

Q: My reaction works, but I get a mixture of products that are difficult to separate. What are these byproducts and how can I prevent them?

The formation of multiple products typically arises from di-substitution, or unintended reactions at other functional groups on the molecule.

Side Reaction Mechanism & Cause Prevention Strategy
Di-substitution After the first fluorine is replaced, the second fluorine can also undergo substitution, especially if the product remains activated and excess nucleophile is present.Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of the nucleophile. Add the nucleophile slowly to the reaction mixture to avoid local high concentrations. Run the reaction at the lowest effective temperature.
Ether Cleavage (De-methylation) The anisole (O-CH₃) group is generally stable, but can be cleaved under harsh conditions (e.g., very strong bases at high temperatures, or strongly acidic workups) to form the corresponding phenol.[9]Avoid excessively high temperatures (>120-140 °C) and prolonged reaction times. Use milder bases where possible. During workup, avoid concentrated strong acids.
Nitro Group Reduction The nitro group is susceptible to reduction to an amine (-NH₂), hydroxylamine (-NHOH), or other intermediates.[10] This can be caused by certain nucleophiles (e.g., some thiols), catalytic hydrogenation conditions, or the presence of reducing metals (e.g., Fe, Zn, Sn).[10][11]Scrutinize all reagents for potential reducing agents. If the desired product contains the nitro group for subsequent chemistry, avoid reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.[11][12] If reduction is desired later, it should be a separate, controlled step.
Hydrolysis If significant water is present in the reaction, the fluoride can be displaced by a hydroxide ion, leading to the formation of 2,3-difluoro-6-nitrophenol.[8]Strictly adhere to anhydrous reaction conditions. Use dry solvents and reagents and an inert atmosphere.[6]

Section 3: Protocols and Methodologies

Adherence to a robust, validated protocol is the best way to ensure reproducibility and success.

Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes a general procedure for the mono-substitution reaction with a generic primary or secondary amine.

Caption: Experimental workflow for a typical SNAr reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.2-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.[6]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like NaOH or KOH? While strong bases like NaOH or KOH can be used, they significantly increase the risk of hydrolysis (forming the nitrophenol byproduct) and potential ether cleavage at higher temperatures.[13] Inorganic carbonate bases like K₂CO₃ or Cs₂CO₃ are generally preferred as they are less nucleophilic and provide a good balance of basicity and heterogeneous reaction conditions.

Q2: The work-up is difficult, and I'm getting emulsions. What should I do? Emulsions during aqueous work-up are common when using DMF or DMSO.

  • Solution 1: Add a saturated solution of NaCl (brine) during the wash steps. This increases the ionic strength of the aqueous phase and helps to break the emulsion.

  • Solution 2: Minimize the amount of solvent used in the reaction. After the reaction, you can attempt to precipitate the product by adding the reaction mixture to a large volume of ice-water, then filter and wash the solid. This avoids an extractive work-up altogether but depends on the product being a solid.

Q3: My product appears to be decomposing on the silica gel column. How can I purify it? Some nitro-aromatic compounds can be sensitive to acidic silica gel.

  • Solution 1: Neutralize your silica gel before use by preparing a slurry with a small amount of triethylamine (~1%) in the eluent system, then packing the column.

  • Solution 2: Consider alternative purification methods such as recrystallization or preparative reverse-phase HPLC if the compound is particularly sensitive.

References

Technical Support Center: Optimization of SNAr Reactions Involving 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-6-nitroanisole. This document is structured to provide researchers, chemists, and drug development professionals with practical, in-depth answers to common challenges encountered during this specific transformation. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern reaction success, enabling you to troubleshoot effectively and optimize your synthetic routes.

Introduction to the SNAr of this compound

The SNAr reaction is a cornerstone of modern medicinal chemistry for constructing C-N, C-O, and C-S bonds.[1][2] The substrate, this compound, is a highly activated electrophile. The potent electron-withdrawing nitro group (-NO₂) strongly acidifies the aromatic ring, making it susceptible to nucleophilic attack.[3][4][5] This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, nucleophilic attack is expected to occur selectively at the C-2 position (para to -NO₂) or the C-6 position (ortho to -NO₂). Given the presence of the methoxy group at C-1, substitution predominantly occurs at the C-2 position, displacing the fluoride leaving group.

Understanding the interplay between the solvent, base, nucleophile, and substrate is critical for achieving high yield, selectivity, and purity. This guide will address the most pressing questions in this area.

Frequently Asked Questions & Troubleshooting Guides

This section provides direct answers to specific issues you may encounter.

Issue 1: Low or No Product Yield

Q1: My SNAr reaction with this compound is resulting in a low yield or no product. What are the most common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue that can almost always be traced back to one of several key factors. A systematic approach is the best way to identify the root cause.

  • Insufficient Nucleophile Reactivity: While the aryl fluoride is activated, a weak nucleophile will still react sluggishly. Amines, thiols, and alcohols require deprotonation to become potent nucleophiles. If you are using a neutral nucleophile, the choice of base is paramount.

    • Solution: Ensure your chosen base is strong enough to deprotonate the nucleophile effectively. For alcohols or phenols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is often necessary to generate the highly reactive alkoxide/phenoxide.[6] For less acidic amines or thiols, an inorganic carbonate base like K₂CO₃ or Cs₂CO₃ is often sufficient, especially in a polar aprotic solvent.[1][7]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants. The rate of SNAr reactions is profoundly influenced by the solvent medium.[8][9][10]

    • Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, and NMP are ideal. They excel at solvating the cation of the base while leaving the anionic nucleophile "naked" and highly reactive.[10] Protic solvents (like ethanol or water) should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the aromatic ring.[11][12]

  • Reaction Temperature is Too Low: SNAr reactions, while often facile with activated substrates, still require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

    • Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, but some combinations of weaker nucleophiles may require heating up to 120 °C or higher.[13] Always monitor for potential decomposition of starting materials or products at elevated temperatures using a technique like TLC or LC-MS.[14]

  • Presence of Water: Moisture can be detrimental. It can quench strong bases (like NaH) and compete as a nucleophile, leading to unwanted hydrolysis byproducts.

    • Solution: Use anhydrous solvents and reagents. If using a strong, water-sensitive base like NaH, ensure your glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Below is a troubleshooting workflow to guide your optimization process.

digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Purity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="2. Is the Base Strong Enough?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_solvent [label="3. Is the Solvent Polar Aprotic?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_temp [label="4. Is the Temperature Sufficient?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Outcome Nodes increase_base [label="Action: Use Stronger Base\n(e.g., K₂CO₃ -> KOtBu or NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; switch_solvent [label="Action: Switch to DMSO, DMF, or NMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Action: Increase Temperature\n(e.g., 80°C -> 120°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> check_base; check_base -> check_solvent [label="Yes"]; check_base -> increase_base [label="No"]; increase_base -> success;

check_solvent -> check_temp [label="Yes"]; check_solvent -> switch_solvent [label="No"]; switch_solvent -> success;

check_temp -> success [label="Yes"]; check_temp -> increase_temp [label="No"]; increase_temp -> success; }

Troubleshooting workflow for low SNAr yield.
Issue 2: Poor Regioselectivity or Multiple Products

Q2: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity for substitution at the C-2 position?

A2: While the C-2 position is electronically favored, side reactions can lead to a complex product mixture.

  • Competitive Attack at C-6: Although less likely due to steric hindrance from the adjacent methoxy group, attack at the C-6 position (ortho to the nitro group) is electronically possible. This is more probable with smaller nucleophiles.

  • Di-substitution: If your nucleophile is highly reactive and used in large excess, or if the reaction is run for too long at high temperatures, a second substitution at the C-3 position can occur after the first fluoride is displaced. The newly-formed product is generally less activated than the starting material, but di-substitution can still happen under harsh conditions.

  • Base-Induced Side Reactions: Very strong bases, particularly at high temperatures, can sometimes promote unwanted reactions. For instance, a very strong alkoxide base could potentially attack the anisole methyl group.

    • Solution Strategy:

      • Control Stoichiometry: Use a modest excess of the nucleophile (e.g., 1.1-1.2 equivalents).

      • Optimize Base Strength: Do not use a base that is excessively strong for the required transformation. For many amine nucleophiles, K₂CO₃ is sufficient and less likely to cause side reactions than KOt-Bu. The choice of base can strongly influence selectivity.[15]

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening at a moderate temperature (e.g., 60-80 °C) before escalating.

Below is a diagram illustrating the key mechanistic step and the basis for regioselectivity.

digraph "SNAr_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5, rankdir="LR"]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

// Reactants sub [label=<

this compound

]; nuc [label="Nu⁻", fontcolor="#EA4335", fontsize=14];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Product prod [label=<

2-Substituted Product

];

// Leaving Group lg [label="F⁻", fontcolor="#4285F4", fontsize=14];

// Edges {rank=same; sub; nuc;} nuc -> meisenheimer [label="Attack at C-2\n(rate-determining)", fontsize=9]; sub -> meisenheimer [style=invis]; meisenheimer -> prod [label="Elimination\n(fast)", fontsize=9]; prod -> lg [style=invis]; meisenheimer -> lg [color="#4285F4"]; }

Mechanism of SNAr on this compound.

The negative charge in the Meisenheimer intermediate is delocalized onto the oxygen atoms of the nitro group, which provides powerful stabilization. This stabilization is key to the entire reaction pathway.[16][17]

Solvent and Base Selection Guide

The choice of solvent and base are the most critical parameters to optimize. The following tables provide a summary to guide your decisions.

Table 1: Solvent Selection
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Comments & Recommendations
DMSO Polar Aprotic18947Excellent choice. Superior at solvating cations and stabilizing the Meisenheimer complex. Can be difficult to remove during workup.[10][18]
DMF Polar Aprotic15337Very good choice. Similar performance to DMSO but with a lower boiling point, making it easier to remove. Potential for thermal decomposition.[13][18]
NMP Polar Aprotic20232Good alternative. High boiling point is useful for reactions requiring high temperatures.
Acetonitrile (ACN) Polar Aprotic8238Moderate choice. Less effective than DMSO/DMF but can work for highly reactive nucleophiles. Lower boiling point limits reaction temperature.[13]
THF Polar Aprotic667.5Generally poor choice. Low polarity is insufficient to effectively stabilize the charged intermediate. May work in some specific cases, but not recommended for initial screening.[18]
Ethanol (EtOH) Polar Protic7824Not recommended. As a protic solvent, it will solvate and deactivate the nucleophile via hydrogen bonding, significantly slowing the reaction.[12]
Table 2: Base Selection
BaseTypepKa of Conj. AcidTypical NucleophileComments & Recommendations
K₂CO₃ Inorganic10.3Amines, ThiolsExcellent starting point. Mild, inexpensive, and effective for many nucleophiles in DMSO or DMF.[7]
Cs₂CO₃ Inorganic10.3Amines, Thiols, some PhenolsMore soluble than K₂CO₃, sometimes leading to faster reaction rates. A good alternative if K₂CO₃ is sluggish.[1]
DIPEA Organic Amine10.8AminesA non-nucleophilic organic base. Useful for scavenging acid (HF) produced when using amine salts or when an inorganic base is undesirable.[19]
KOt-Bu Alkoxide19Alcohols, PhenolsA strong, non-nucleophilic base. Excellent for generating alkoxides/phenoxides. Can cause side reactions if used improperly.[20]
NaH Hydride~36Alcohols, Phenols, ThiolsVery strong base. Used to irreversibly deprotonate weakly acidic nucleophiles. Highly water-sensitive; requires anhydrous conditions.[6]

Experimental Protocols

The following protocols are generalized starting points for your experiments. They should be adapted based on the specific reactivity of your chosen nucleophile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMSO (approx. 0.5 M concentration), add the amine nucleophile (1.1 eq.).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMSO.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq.) in anhydrous THF or DMF. Cool the solution to 0 °C.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide/phenoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.[6]

  • Quenching & Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Follow steps 5-8 from Protocol 1 for extraction, washing, drying, and purification.[21]

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-6-nitroanisole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is designed for professionals in synthetic chemistry and drug development who are utilizing this versatile building block and need to navigate the nuances of its reactivity, particularly concerning regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Part 1: Foundational Principles - The "Why" of Regioselectivity

Before troubleshooting, it's crucial to understand the electronic landscape of this compound. The outcome of any nucleophilic aromatic substitution is dictated by the stability of the reaction intermediate, known as the Meisenheimer complex.[1][2] The regioselectivity is not random; it is a finely controlled process governed by the directing effects of the substituents on the aromatic ring.

Key Players on the Ring:

  • Nitro Group (-NO₂ at C6): This is a powerful electron-withdrawing group (EWG) and the primary director of reactivity. It strongly activates the ring for nucleophilic attack by stabilizing the negative charge that develops in the Meisenheimer intermediate. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group.[1][2][3]

  • Fluorine Atoms (-F at C2 & C3): These serve as the leaving groups. In SNAr reactions, fluoride is an excellent leaving group, not because the C-F bond is weak (it's quite strong), but because the rate-determining step is the initial attack by the nucleophile. Fluorine's high electronegativity enhances the electrophilicity of the carbon it's attached to, encouraging this attack.[2]

  • Methoxy Group (-OCH₃ at C1): This group has a dual nature. It is electron-withdrawing by induction but electron-donating by resonance. In the context of SNAr, its influence is secondary to the powerful nitro group.

The Decisive Factor: Meisenheimer Complex Stability

A nucleophile has two potential sites of attack: the carbon at position 2 (C2) or the carbon at position 3 (C3). The preferred pathway is the one that leads to the more stable intermediate.

  • Attack at C2 (ortho to -OCH₃, meta to -NO₂): If a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized over carbons C1, C3, and C5. This charge distribution does not allow for direct resonance stabilization by the nitro group.

  • Attack at C3 (meta to -OCH₃, para to -NO₂): If a nucleophile attacks C3, the negative charge is delocalized over carbons C2, C4, and C6. When the charge resides on C6, it can be directly delocalized onto the oxygen atoms of the para-nitro group. This additional resonance structure provides profound stabilization, making this intermediate significantly lower in energy.[1][2]

Caption: Logical flow showing the favored reaction pathway via the more stable C3-attack intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm planning my synthesis. Which fluorine atom is more reactive towards nucleophiles and why? A: The fluorine at the C3 position is significantly more reactive. This is because C3 is para to the powerful electron-withdrawing nitro group, which is the primary activating group on the ring.[1][3] Nucleophilic attack at this position allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the nitro group through resonance, creating a highly stabilized intermediate. This leads to a lower activation energy for the reaction at C3 compared to C2.[2]

Q2: My analysis shows a mixture of C2 and C3 substitution products. What are the likely causes? A: While C3 substitution is thermodynamically favored, obtaining a mixture suggests that the kinetic barrier between the two pathways has been overcome or altered. Common causes include:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to a loss of selectivity.

  • Highly Reactive/Hard Nucleophiles: Very strong, "hard" nucleophiles (e.g., small alkoxides) can sometimes be less selective, reacting faster before the system can fully settle into its most stable thermodynamic pathway.

  • Steric Effects: A very bulky nucleophile might face steric hindrance when approaching the C3 position, which is flanked by the C2-fluorine and the C4-hydrogen. In some rare cases, this could slightly increase the proportion of attack at the more sterically accessible C2 position.

Q3: How does my choice of nucleophile (e.g., an amine vs. a thiol) affect the reaction outcome? A: Both amines and thiols are common nucleophiles for SNAr reactions. The primary difference lies in their nucleophilicity and basicity.

  • Amines: Generally act as both nucleophiles and bases.[4] A strong, non-nucleophilic external base (like K₂CO₃ or DIPEA) is often required to deprotonate the amine adduct or neutralize the HF byproduct, driving the reaction to completion.

  • Thiols: Thiols are excellent nucleophiles, particularly in their thiolate form (RS⁻).[5][6] They are generally "softer" nucleophiles than amines. A base is required to generate the more nucleophilic thiolate. The reaction with thiols often proceeds cleanly and efficiently. Regioselectivity is typically very high for C3 substitution with both classes of nucleophiles, provided conditions are optimized.

Q4: What are the best solvent and base combinations for achieving high regioselectivity? A: The ideal conditions are those that facilitate the formation of the polar, charged Meisenheimer complex.

  • Solvents: Polar aprotic solvents are the standard choice. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent options as they can solvate the charged intermediate effectively without interfering with the reaction.

  • Bases: A non-nucleophilic base is critical to avoid competition with your primary nucleophile.

    • For amine nucleophiles: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. For more sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.

    • For thiol nucleophiles: A base strong enough to deprotonate the thiol is needed. K₂CO₃ is often sufficient.

Part 3: Troubleshooting Guides

Guide 1: Problem - Low Yield or No Reaction

If your reaction is not proceeding as expected, a systematic approach is needed to identify the root cause.

Troubleshooting_Low_Yield Start Low Yield / No Reaction (Verified by LCMS/TLC) Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions If pure Sol_Purity Solution: Re-purify starting materials or use new reagents. Check_Purity->Sol_Purity If impure Check_Base Is the base strong enough and non-nucleophilic? Check_Conditions->Check_Base Check_Solvent Is the solvent polar aprotic (DMF, DMSO) and dry? Check_Base->Check_Solvent Yes Sol_Base Solution: Switch to a stronger (e.g., NaH for thiols) or different base (e.g., K2CO3, DIPEA). Check_Base->Sol_Base No Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Use anhydrous solvent. Consider switching to DMSO for higher reaction rates. Check_Solvent->Sol_Solvent No Check_Temp->Start If still no reaction, re-evaluate nucleophile choice. Sol_Temp Solution: Incrementally increase temperature (e.g., 80°C -> 100°C). Monitor by TLC for decomposition. Check_Temp->Sol_Temp No

Caption: A systematic workflow for diagnosing and solving low-yield SNAr reactions.

Potential Cause Recommended Solution & Rationale
Inactive Nucleophile Solution: Ensure the nucleophile is sufficiently activated. For thiols, this means full conversion to the thiolate. For amines, ensure the reaction medium isn't too acidic. Rationale: The SNAr reaction rate is directly proportional to the nucleophilicity of the attacking species.
Insufficient Temperature Solution: Gently increase the reaction temperature in 10-20°C increments. Rationale: SNAr reactions have a significant activation energy barrier. Increasing thermal energy helps more molecules overcome this barrier. Monitor carefully to avoid side reactions.
Poor Solvent Choice Solution: Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO). Ensure the solvent is anhydrous. Rationale: Polar aprotic solvents are essential for stabilizing the charged Meisenheimer complex, lowering the activation energy. Water can consume reagents and hinder the reaction.
Degraded Reagents Solution: Verify the purity of this compound and the nucleophile via NMR or LCMS. Use freshly opened or purified materials. Rationale: Contaminants can inhibit the reaction or lead to undesired side products, consuming reagents and lowering the yield.
Guide 2: Problem - Poor Regioselectivity (Mixture of C2/C3 Isomers)

This is a less common but critical issue. The goal is to maximize the formation of the thermodynamically favored C3-substituted product.

Potential Cause Recommended Solution & Rationale
Reaction Temperature is Too High Solution: Lower the reaction temperature. Start at a moderate temperature (e.g., 60-80°C) and only increase if the reaction rate is too slow. Rationale: Higher temperatures can provide enough energy to form the less stable C2-substitution intermediate, eroding the thermodynamic preference for C3 substitution. Lowering the temperature enhances selectivity.
Incorrect Base/Nucleophile Ratio Solution: Use a slight excess of the nucleophile (1.1-1.2 equivalents) and a moderate excess of the base (e.g., 2-3 equivalents of K₂CO₃). Rationale: A large excess of a strong base could potentially lead to side reactions or alter the reaction kinetics in an unfavorable way. Controlled stoichiometry is key.
Kinetic vs. Thermodynamic Control Solution: Increase the reaction time at a lower temperature. Rationale: This ensures the reaction has sufficient time to proceed through the lowest energy pathway (thermodynamic control), which leads to the C3 product. Rushing the reaction at high temperatures may favor the kinetic product, which could be the C2 isomer in some specific cases.

Part 4: Exemplary Experimental Protocol

This protocol describes a typical SNAr reaction with an amine nucleophile, designed to maximize C3 regioselectivity.

Reaction: Synthesis of N-ethyl-3-(ethylamino)-2-fluoro-6-nitroaniline

  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.0 g).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of starting material).

  • Reaction Execution:

    • Begin stirring the suspension at room temperature under a nitrogen or argon atmosphere.

    • Add the amine nucleophile (e.g., ethylamine, 1.2 eq) to the flask via syringe. Safety Note: Use appropriate handling for volatile amines.

    • Heat the reaction mixture to 80°C using an oil bath.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% Ethyl Acetate in Hexanes. The product should be more polar than the starting material.

    • The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-substituted product.

Part 5: References

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ . (2023). Pearson+. --INVALID-LINK--

  • Nucleophilic aromatic substitution - Wikipedia . (n.d.). Wikipedia. --INVALID-LINK--

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor . (n.d.). The Organic Chemistry Tutor. --INVALID-LINK--

  • N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions - Benchchem . (n.d.). BenchChem. --INVALID-LINK--

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams . (2025). Save My Exams. --INVALID-LINK--

  • Multiple Substituents- Directing Effects - Chemistry LibreTexts . (2021). Chemistry LibreTexts. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . (2018). Master Organic Chemistry. --INVALID-LINK--

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube . (2022). YouTube. --INVALID-LINK--

  • Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles | Request PDF - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution - Chemistry Stack Exchange . (2019). Chemistry Stack Exchange. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar . (n.d.). Semantic Scholar. --INVALID-LINK--

  • Nucleophilic aromatic substitution - BYJU'S . (n.d.). BYJU'S. --INVALID-LINK--

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU . (2022). Nanyang Technological University. --INVALID-LINK--

  • A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--

  • How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange . (2020). Chemistry Stack Exchange. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH . (n.d.). National Institutes of Health. --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts . (2023). Chemistry LibreTexts. --INVALID-LINK--

  • introduction to regioselectivity in aromatic reactions - YouTube . (2019). YouTube. --INVALID-LINK--

  • In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene - ResearchGate . (2025). ResearchGate. --INVALID-LINK--

  • Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--

  • Haloselectivity of Heterocycles - Baran Lab . (n.d.). Scripps Research. --INVALID-LINK--

  • Reaction of Amines with Nitrous Acid - MSU chemistry . (n.d.). Michigan State University. --INVALID-LINK--

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--

  • Reactions of t-Boc-Protected Amines with Difluorocarbene | Request PDF - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PubMed . (2017). National Institutes of Health. --INVALID-LINK--

  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds | Request PDF - ResearchGate . (2025). ResearchGate. --INVALID-LINK--

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - Semantic Scholar . (2016). Semantic Scholar. --INVALID-LINK--

References

Technical Support Center: Navigating the Reactivity of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a highly activated aromatic compound, this compound is a valuable building block, but its reactivity can also present challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address potential issues related to its decomposition during chemical reactions.

Introduction to the Reactivity of this compound

This compound is characterized by an electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), the primary reaction pathway for its synthetic utility. However, this same reactivity can also be a source of decomposition and unwanted side reactions if not properly managed. The key to successful reactions lies in understanding the delicate balance of factors that control its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: The main decomposition pathways stem from its high reactivity towards nucleophiles and strong bases. These include:

  • Hydrolysis of the methoxy group: Under strongly acidic or basic conditions, the methoxy group can be cleaved to form 2,3-difluoro-6-nitrophenol.

  • Displacement of the nitro group: While less common than fluoride displacement, strong nucleophiles or harsh reaction conditions can potentially lead to the substitution of the nitro group.

  • Unwanted nucleophilic attack at the fluorine positions: The fluorine atoms are highly activated for SNAr. If multiple nucleophilic sites are present in the reaction mixture, or if the desired nucleophile is not selective, a mixture of products can result.

  • Ring opening or polymerization: Under extreme conditions of heat and/or strong base, complex degradation pathways leading to ring-opened products or polymerization may occur, though this is less common under standard synthetic conditions.

Q2: I am observing a yellow to brown discoloration in my reaction mixture. What could be the cause?

A2: A color change to yellow or brown often indicates the formation of nitrophenolate species. This is a strong indicator that the methoxy group is being cleaved to form 2,3-difluoro-6-nitrophenol, which then deprotonates in the presence of a base to form the colored phenolate. This is a common issue when using strong bases or when there is residual water in the reaction.

Q3: My reaction is giving a complex mixture of products that are difficult to separate. What are the likely side products?

A3: A complex product mixture often arises from a lack of regioselectivity or from competing reactions. Common side products can include:

  • Isomeric substitution products: If your nucleophile has multiple reactive sites, you may see substitution at different positions.

  • Products of methoxy group cleavage: The corresponding phenol derivative of your desired product may be formed.

  • Products of di-substitution: If the reaction is not carefully controlled, the nucleophile may substitute both fluorine atoms.

Q4: How should I properly store and handle this compound to ensure its stability?

A4: Proper storage and handling are crucial. It is recommended to:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[1]

  • Keep the container tightly closed to prevent moisture absorption.

  • Avoid prolonged exposure to light.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during reactions with this compound.

Issue 1: Low Yield of the Desired SNAr Product
Possible Cause Troubleshooting Steps & Scientific Rationale
Decomposition of Starting Material 1. Lower the Reaction Temperature: The high reactivity of this compound means that reactions can often proceed at lower temperatures than analogous, less activated systems. Elevated temperatures can accelerate decomposition pathways. 2. Use a Milder Base: Strong bases like sodium hydride or potassium tert-butoxide can promote side reactions. Consider using weaker inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA). 3. Ensure Anhydrous Conditions: Water can act as a nucleophile, leading to the hydrolysis of the methoxy group. Ensure all solvents and reagents are rigorously dried.
Poor Nucleophilicity of the Reagent 1. Increase Nucleophile Concentration: A higher concentration of the desired nucleophile can outcompete decomposition pathways. 2. Add a Phase-Transfer Catalyst: For reactions with inorganic salts in organic solvents, a phase-transfer catalyst can increase the effective concentration and reactivity of the nucleophile.
Incomplete Reaction 1. Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. 2. Incremental Addition of Reagents: Adding the base or nucleophile portion-wise can help to control the reaction exotherm and minimize side reactions.
Issue 2: Formation of 2,3-Difluoro-6-nitrophenol as a Major Byproduct

This is a clear indication of methoxy group cleavage.

Possible Cause Troubleshooting Steps & Scientific Rationale
Presence of Water 1. Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly. 2. Perform the Reaction Under an Inert Atmosphere: Using an inert atmosphere of nitrogen or argon will prevent the introduction of atmospheric moisture.
Use of a Strong, Protic Base 1. Switch to a Non-nucleophilic Base: Use a non-nucleophilic base like potassium carbonate or cesium carbonate. These bases are effective at promoting SNAr reactions without directly participating in nucleophilic attack.
High Reaction Temperature 1. Optimize the Temperature: As mentioned previously, lower temperatures can significantly reduce the rate of this side reaction.
Issue 3: Lack of Regioselectivity in Nucleophilic Substitution

This compound has two fluorine atoms that can be displaced. While the fluorine at the 2-position is generally more activated due to the ortho nitro group, the fluorine at the 3-position can also react.

Possible Cause Troubleshooting Steps & Scientific Rationale
Steric Hindrance of the Nucleophile 1. Consider the Steric Profile of Your Nucleophile: Bulky nucleophiles may favor attack at the less sterically hindered fluorine atom. If a specific regioisomer is desired, you may need to modify the sterics of your nucleophile.
Reaction Conditions Favoring the Less Stable Intermediate 1. Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction. Experiment with a range of aprotic solvents (e.g., DMF, DMSO, acetonitrile) to optimize regioselectivity. 2. Temperature Control: Lowering the temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

Experimental Protocols: Mitigating Decomposition

Here are two representative protocols that highlight best practices for minimizing the decomposition of this compound.

Protocol 1: SNAr with a Secondary Amine (e.g., Piperidine)

This protocol emphasizes the use of a mild base and controlled temperature to prevent side reactions.

dot

Caption: Workflow for SNAr with a secondary amine.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Ar), add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Benzofuran Derivative

This protocol illustrates a multi-step synthesis where the stability of the fluoronitroanisole core is critical in the initial step.

dot

Caption: Two-step synthesis of a benzofuran derivative.

Methodology:

  • Ether Synthesis: In a round-bottom flask, combine this compound (1.0 eq), a substituted phenol (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous DMF. Heat the mixture to 60-80 °C and monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract the product.

  • Reductive Cyclization: Dissolve the crude ether intermediate in glacial acetic acid. Add iron powder portion-wise and heat the mixture to reflux. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzofuran ring.

  • Work-up and Purification: After the reaction is complete, filter the hot solution to remove excess iron. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product. Purify the final benzofuran derivative by column chromatography.

Mechanistic Insights: Understanding Decomposition Pathways

A deeper understanding of the potential decomposition mechanisms can aid in proactive troubleshooting.

dot

DecompositionPathways A This compound B 2,3-Difluoro-6-nitrophenol A->B H2O / Strong Base (Methoxy Cleavage) C Disubstituted Product A->C Excess Nucleophile (Di-substitution) D Ring-Opened Products/Polymer A->D Harsh Conditions (Degradation)

Caption: Potential decomposition pathways of this compound.

The primary concern is the lability of the methoxy group. Under basic conditions, especially in the presence of water, hydroxide ions can attack the methyl group of the anisole in an SN2 fashion, or a more complex E1cB-like mechanism can occur on the aromatic ring, leading to the formation of the more stable phenolate.

Conclusion

This compound is a powerful synthetic tool, and with a careful understanding of its reactivity and potential decomposition pathways, researchers can confidently employ it in their synthetic strategies. By controlling key parameters such as temperature, choice of base, and exclusion of water, the formation of unwanted byproducts can be minimized, leading to cleaner reactions and higher yields of the desired products.

References

Technical Support Center: Scale-Up of Reactions Involving 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-nitroanisole. This document provides in-depth, field-proven insights into the common challenges encountered during the scale-up of reactions involving this versatile building block. The question-and-answer format is designed to directly address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles essential for successful process development.

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation. The molecule's structure, featuring two fluorine leaving groups activated by a potent electron-withdrawing nitro group, makes it highly valuable.[1] However, this same reactivity profile presents distinct challenges in thermal safety, selectivity, and purification when transitioning from the bench to pilot and manufacturing scales.

Section 1: Thermal Safety and Runaway Reaction Hazards

The presence of a nitro group makes thermal management the most critical consideration during scale-up. Nitroaromatic compounds are energetic materials, and their decomposition can be highly exothermic, posing a significant risk of a runaway reaction if not properly controlled.[2][3][4][5]

Q1: What are the primary thermal hazards associated with scaling up reactions of this compound?

A: There are two primary thermal hazards:

  • Exotherm of the SNAr Reaction: The substitution reaction itself is exothermic. On a small scale, this heat dissipates quickly. During scale-up, the reactor's volume increases cubically while the surface area for heat exchange only increases squarely, leading to less efficient heat removal. An uncontrolled exotherm can raise the batch temperature to a hazardous point.

  • Exothermic Decomposition: The nitro group is thermally unstable.[3] If the reaction temperature rises uncontrollably, it can reach the decomposition onset temperature of the starting material, intermediates, or the final product. This decomposition releases a massive amount of heat and gases, which can rapidly increase the temperature and pressure in the reactor, potentially leading to an explosion.[2] Contaminants such as strong bases (e.g., caustic soda) or certain metal impurities can significantly lower the decomposition temperature.[3][4]

Q2: How can I quantitatively assess the thermal risk of my specific reaction before scaling up?

A: A thorough thermal hazard assessment is non-negotiable. This involves using calorimetric techniques to understand the thermal properties of your reaction mixture.

  • Differential Scanning Calorimetry (DSC): This is an excellent screening tool to determine the onset temperature of decomposition for your starting materials, intermediates, and final product. It provides data on the energy released during decomposition.[6]

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry (e.g., ARC, VSP2): These instruments measure the heat evolved during the reaction itself under process-relevant conditions. This data is crucial for calculating the cooling requirements of your plant reactor and determining the maximum safe dosing rate of reagents.

Table 1: Key Thermal Safety Parameters to Determine

ParameterDescriptionTypical TechniqueImportance for Scale-Up
Tonset Onset temperature of decomposition.DSC, ARCDefines the maximum safe operating temperature. A significant gap is required between the process temperature and Tonset.
ΔHrxn Heat of reaction.Reaction CalorimetryDetermines the total energy that must be removed by the cooling system.
ΔHdecomp Heat of decomposition.DSC, ARCIndicates the severity of a potential runaway event. Values above 1050 kJ/kg are considered very high.[3]
MTSR Maximum Temperature of the Synthesis Reaction.Reaction CalorimetryThe highest temperature the batch would reach if all cooling were lost. MTSR must be well below Tonset.

A recommended workflow for assessing thermal hazards is outlined below.

G cluster_0 Thermal Hazard Assessment Workflow A Step 1: Literature Review Identify known hazards of nitroaromatics. B Step 2: DSC Screening Determine Tonset for all components (starting materials, reagents, products). A->B C Step 3: Reaction Calorimetry Measure ΔHrxn and heat flow under planned process conditions. B->C D Step 4: Calculate Safety Parameters Determine MTSR and Time to Maximum Rate (TMRad). C->D E Step 5: Risk Assessment Is the gap between MTSR and Tonset sufficient? Is the cooling capacity adequate? D->E F Proceed with Scale-Up Implement strict process controls. E->F Yes G STOP & Redesign Process Modify conditions (e.g., lower concentration, semi-batch addition, different solvent). E->G No G Start Reaction Stalls at Scale Check1 Is the reaction mass homogeneous? Start->Check1 Check2 Is internal temperature matching setpoint? Check1->Check2 Yes Action1 Improve Agitation: Increase RPM. Evaluate impeller design. Check1->Action1 No (Solids present) Check3 Is reagent addition complete? Check2->Check3 Yes Action3 Verify Heat Transfer: Check jacket temperature. Ensure clean reactor walls. Check2->Action3 No Action4 Check Reagent Quality: Assay incoming materials. Verify stoichiometry. Check3->Action4 No Action2 Address Solubility: Switch to a soluble base. Add phase-transfer catalyst. Increase solvent volume. Action1->Action2

References

Technical Support Center: Work-up Procedures for 2,3-Difluoro-6-nitroanisole SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2,3-Difluoro-6-nitroanisole. This resource provides in-depth, field-proven insights into the work-up procedures for these reactions, addressing common challenges and offering robust troubleshooting strategies. Our focus is on ensuring scientific integrity and providing you with the expertise to achieve high-purity products and reproducible results.

Introduction to SNAr Reactions of this compound

This compound is a highly activated substrate for SNAr reactions due to the presence of a strong electron-withdrawing nitro group and two fluorine leaving groups.[1] The nitro group, positioned ortho and meta to the fluorine atoms, significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.[2] The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of a fluoride ion to restore aromaticity.[3]

A critical aspect of reactions with this substrate is the regioselectivity of the nucleophilic attack. Both fluorine atoms are activated by the ortho-nitro group. While specific experimental data for this exact substrate is not abundant in publicly available literature, general principles of SNAr regioselectivity suggest that the fluorine at the 2-position is likely to be more reactive due to the combined electron-withdrawing effects of the nitro group and the adjacent fluorine.[4][5]

This guide will focus on the critical post-reaction steps: quenching, extraction, and purification, which are often the most challenging aspects of these transformations, especially when conducted in high-boiling polar aprotic solvents like DMF or DMSO.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the work-up of SNAr reactions with this compound.

Q1: How should I properly quench my SNAr reaction?

A1: The quenching procedure depends on the nature of the nucleophile and the base used. For most reactions, a controlled addition of the reaction mixture to a cold, dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride is a standard and effective method.[6] This neutralizes any remaining base and protonates anionic species, facilitating their removal during the subsequent aqueous work-up. For pyrophoric reagents like n-BuLi, a careful, slow addition to a mixture of dry ice and a less reactive alcohol like isopropanol is a safer quenching method.[7]

Q2: I'm struggling to remove the high-boiling solvent (DMF/DMSO) from my product. What are the best practices?

A2: Removing residual DMF or DMSO is a frequent challenge. Here are several effective strategies:

  • Aqueous Extraction: Dilute the reaction mixture with a large volume of water (at least 5-10 times the volume of the polar solvent) and extract your product with a suitable organic solvent like ethyl acetate or diethyl ether.[8] Perform multiple extractions to ensure complete removal of the polar solvent into the aqueous phase.[9]

  • Brine and Lithium Chloride Washes: After the initial water washes, washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and further remove water-soluble impurities. A 5% aqueous LiCl solution can also be particularly effective at removing DMF.[7][10]

  • Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a solvent that forms a low-boiling azeotrope with it, such as heptane or toluene, can be effective.[7]

Q3: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. What can I do?

A3: If your product exhibits significant water solubility, consider the following modifications to your work-up procedure:

  • Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Salting Out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of your organic product in the aqueous phase.

  • Alternative Solvents: If possible, consider running the reaction in a solvent that is easier to remove, such as acetonitrile or THF, although this may require re-optimization of the reaction conditions.[11]

Q4: I'm observing an unexpected side product. What could it be?

A4: While a thorough analysis (NMR, MS) is necessary for definitive identification, a common side product in SNAr reactions of nitroaromatic compounds is the corresponding phenol, arising from hydrolysis of the starting material or product.[12] This can occur if there is residual water in the reaction mixture or during a basic aqueous work-up. To minimize this, ensure anhydrous reaction conditions and consider quenching with a mild acid before any basic washes.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the work-up of this compound SNAr reactions.

Problem Potential Cause(s) Troubleshooting Steps
Low Product Yield After Work-up - Incomplete reaction. - Product loss during extraction due to solubility in the aqueous phase. - Product degradation during work-up (e.g., hydrolysis).- Monitor the reaction by TLC or LC-MS to ensure completion before quenching. - Perform back-extractions of the aqueous layer. - Use the "salting out" method. - Ensure the work-up conditions are not too harsh (e.g., avoid prolonged exposure to strong acids or bases).
Persistent Emulsion During Extraction - Presence of fine solid particles. - High concentration of polar solvent in the extraction mixture.- Filter the reaction mixture through a pad of celite before extraction. - Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for an extended period. - Centrifugation can be effective if the emulsion persists.
Product is an Oil and Difficult to Purify - Residual high-boiling solvent (DMF/DMSO). - Presence of impurities that inhibit crystallization.- Employ rigorous methods to remove the high-boiling solvent (see FAQ Q2). - Attempt purification by column chromatography. - If the product is an amine, consider forming a salt (e.g., hydrochloride) which may be crystalline.[13]
Difficulty in Product Crystallization - Product is not pure enough. - Inappropriate crystallization solvent.- Purify the crude product by column chromatography before attempting crystallization. - Screen a variety of solvent systems for recrystallization. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.[13][14]

Experimental Protocols

General Work-up Procedure for SNAr Reaction in DMF
  • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion by TLC or LC-MS analysis.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 volumes relative to the DMF volume) with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (2 x volume of the organic layer)

    • 5% aqueous LiCl solution (2 x volume of the organic layer) to remove residual DMF.[10]

    • Saturated aqueous sodium bicarbonate solution (if an acidic work-up was used or if the product is acidic).

    • Brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

Workflow for Troubleshooting Work-up Issues

G start Work-up Complete low_yield Low Yield? start->low_yield emulsion Emulsion Formed? low_yield->emulsion No check_aqueous Check Aqueous Layer for Product low_yield->check_aqueous Yes oily_product Oily Product? emulsion->oily_product No add_brine Add Brine / Centrifuge emulsion->add_brine Yes purification_issue Purification Issues? oily_product->purification_issue No remove_solvent Thoroughly Remove High-Boiling Solvent oily_product->remove_solvent Yes end_success Pure Product Obtained purification_issue->end_success No recrystallize Recrystallization purification_issue->recrystallize Yes end_failure Further Optimization Needed back_extract Back-Extract Aqueous Layer check_aqueous->back_extract back_extract->emulsion add_brine->oily_product chromatography Column Chromatography remove_solvent->chromatography chromatography->purification_issue recrystallize->end_success recrystallize->end_failure Still Impure

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,3-Difluoro-6-nitroanisole vs. 2,4-Difluoro-6-nitroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Influence of Substituent Positioning on SNAr Reactivity

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) ortho and para to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.

Electronic Effects: A Tale of Two Isomers

The key to understanding the differential reactivity of 2,3-Difluoro-6-nitroanisole and 2,4-Difluoro-6-nitroanisole lies in the positioning of the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups relative to the potential leaving groups (the fluorine atoms).

  • 2,4-Difluoro-6-nitroanisole: In this isomer, the nitro group is ortho to the fluorine at C-2 and para to the fluorine at C-4. This arrangement provides powerful resonance stabilization for the negative charge that develops during nucleophilic attack at either C-2 or C-4. The methoxy group at C-1 is an electron-donating group by resonance, which can somewhat counteract the activating effect of the nitro and fluoro groups. However, its influence is generally less pronounced than that of the nitro group.

  • This compound: Here, the nitro group is ortho to the fluorine at C-2, but meta to the fluorine at C-3. Consequently, nucleophilic attack at C-2 will be strongly activated, with the negative charge of the Meisenheimer complex being effectively delocalized onto the nitro group. Conversely, attack at C-3 is significantly less favored, as the stabilizing effect of the para-nitro group is absent.

Prediction: Based on these electronic considerations, 2,4-Difluoro-6-nitroanisole is predicted to be more reactive towards nucleophilic aromatic substitution than this compound , particularly when considering the overall reactivity of the molecule. This is because both fluorine atoms in the 2,4-isomer are activated by the nitro group, whereas in the 2,3-isomer, only the fluorine at the C-2 position is strongly activated.

Regioselectivity of Nucleophilic Attack

The positioning of the activating groups also dictates the regioselectivity of the SNAr reaction.

  • In 2,4-Difluoro-6-nitroanisole , nucleophilic attack can occur at either C-2 or C-4. The nitro group is ortho to C-2 and para to C-4, both positions being strongly activated. The outcome of the reaction will likely be a mixture of products, with the precise ratio depending on the nature of the nucleophile, solvent, and reaction temperature. Steric hindrance around a potential reaction site can also affect the regiochemical outcome.

  • In this compound , nucleophilic attack is overwhelmingly favored at the C-2 position . The fluorine at C-2 is ortho to the strongly activating nitro group. The fluorine at C-3, being meta to the nitro group, is significantly less activated. Therefore, SNAr reactions on this isomer are expected to be highly regioselective, yielding predominantly the 2-substituted product.

Experimental Data: A Qualitative Comparison

While a direct kinetic comparison is elusive, a survey of the literature for reactions of these and similar compounds provides qualitative support for the predicted reactivity. For instance, the synthesis of derivatives from 2,4-difluoronitrobenzene, a structurally related compound, is well-documented to proceed readily with a variety of nucleophiles.[1]

IsomerPredicted Relative ReactivityPredicted Major Regioisomer(s)Supporting Rationale
This compound Lower2-substituted productOnly the C-2 fluorine is strongly activated by the ortho-nitro group.
2,4-Difluoro-6-nitroanisole HigherMixture of 2- and 4-substituted productsBoth C-2 and C-4 fluorines are activated by the ortho/para-nitro group.

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To empirically determine the relative reactivity of these two isomers, a carefully controlled kinetic experiment is required. The following protocol provides a general framework for such a study, utilizing 19F NMR spectroscopy for in-situ monitoring of the reaction progress. This technique is particularly well-suited for this purpose due to the 100% natural abundance and high sensitivity of the 19F nucleus.[2]

General Procedure for SNAr with an Amine Nucleophile

Materials:

  • This compound

  • 2,4-Difluoro-6-nitroanisole

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Internal standard for 19F NMR (e.g., trifluorotoluene)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each difluoronitroanisole isomer, the amine nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In an NMR tube, combine a known volume of the difluoronitroanisole stock solution and the internal standard stock solution.

  • Initiation of Reaction: Equilibrate the NMR tube to the desired reaction temperature in a constant temperature bath. Initiate the reaction by adding a known volume of the pre-heated amine nucleophile stock solution.

  • 19F NMR Monitoring: Immediately place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to the reaction temperature. Acquire 19F NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the fluorine atoms of the starting material and the product(s). The disappearance of the starting material signals and the appearance of the product signals can be plotted against time to determine the reaction rate. The chemical shifts of the fluorine atoms are sensitive to their electronic environment, allowing for clear distinction between reactants and products.[2][3]

Caption: Experimental workflow for comparative kinetic analysis.

Mechanistic Considerations and the Meisenheimer Complex

The SNAr reaction proceeds through the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is paramount to the overall reaction rate.

meisenheimer_complex cluster_24_isomer 2,4-Difluoro-6-nitroanisole cluster_23_isomer This compound 24_reactant 24_mc Meisenheimer Complex (Attack at C-4) 24_reactant->24_mc + Nu- 24_nu Nu- 24_product 24_product 24_mc->24_product - F- 23_reactant 23_mc Meisenheimer Complex (Attack at C-2) 23_reactant->23_mc + Nu- 23_nu Nu- 23_product 23_product 23_mc->23_product - F-

Caption: Generalized SNAr mechanism via a Meisenheimer complex.

The greater stabilization of the Meisenheimer complex in the case of 2,4-difluoro-6-nitroanisole, due to the para-relationship between the nitro group and the site of nucleophilic attack at C-4, is the primary reason for its predicted higher reactivity.

Conclusion: A Predictive Framework for Synthetic Strategy

In the absence of direct comparative experimental data, a detailed analysis of the electronic and steric factors governing the reactivity of this compound and 2,4-Difluoro-6-nitroanisole provides a robust predictive framework for synthetic chemists. 2,4-Difluoro-6-nitroanisole is anticipated to be the more reactive of the two isomers towards nucleophilic aromatic substitution, although this may lead to challenges in controlling regioselectivity. Conversely, this compound is predicted to be less reactive but offers the advantage of high regioselectivity for substitution at the C-2 position. The choice between these two valuable building blocks will therefore depend on the specific synthetic goals and the desired substitution pattern of the final product. The provided experimental protocol offers a clear path for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.

References

alternative reagents to 2,3-Difluoro-6-nitroanisole for aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Modern Aniline Synthesis: A Comparative Analysis of Alternatives to 2,3-Difluoro-6-nitroanisole

Introduction: The Enduring Importance of the Aniline Scaffold

Substituted anilines are not merely commodity chemicals; they are foundational pillars in the architecture of high-value molecules that define modern medicine, agriculture, and materials science.[1][2] From life-saving oncology agents to advanced polymers, the aniline moiety is a privileged scaffold. Traditionally, the synthesis of highly substituted anilines, particularly those with specific substitution patterns, has relied on a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of a nitro group.

A classic reagent for this approach is this compound. The strong electron-withdrawing nitro group, in concert with the ortho and para fluorine atoms, activates the aromatic ring for nucleophilic attack by an amine. The subsequent reduction of the nitro group to the desired aniline functionality completes the synthesis. While effective, this pathway carries significant limitations:

  • Harsh Reduction Conditions: The reduction of the nitro group often requires aggressive reagents (e.g., metal hydrides, catalytic hydrogenation at high pressure, or dissolving metals) that are incompatible with many sensitive functional groups.[3]

  • Multi-Step Process: The two-step nature (substitution then reduction) reduces overall process efficiency and yield.

  • Limited Substrate Scope: The reliance on strong electronic activation by a nitro group restricts the types of anilines that can be synthesized efficiently.

For drug development professionals and researchers pushing the boundaries of chemical synthesis, these limitations necessitate a move towards more versatile, efficient, and functional-group-tolerant methodologies. This guide provides an in-depth comparison of the leading modern alternatives to the classical SNAr/reduction strategy, offering field-proven insights and actionable experimental protocols.

Chapter 1: The Paradigm Shift with Transition Metal-Catalyzed C-N Cross-Coupling

The most significant advancement in aniline synthesis over the past three decades has been the development of transition metal-catalyzed cross-coupling reactions.[4][5] These methods bypass the need for nitro-group activation entirely, enabling the direct formation of a carbon-nitrogen bond between an aryl (pseudo)halide and an amine source.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, becoming an indispensable tool in academic and industrial laboratories.[4][5][6] The reaction facilitates the coupling of a vast array of aryl halides and pseudohalides (triflates) with primary or secondary amines, and even ammonia equivalents.[7][8]

Mechanistic Principles: The Causality Behind the Catalysis

The efficacy of the Buchwald-Hartwig reaction stems from a well-understood palladium-based catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, challenging reductive elimination step that forms the C-N bond and regenerates the active catalyst.[4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(X)L Oxidative Adduct Pd0->OxAdd + Ar-X (Oxidative Addition) LigandEx [Ar-Pd(II)(NHR')L]^+X^- OxAdd->LigandEx + R'NH₂ - HX (via Base) LigandEx->Pd0 Reductive Elimination ReductElim Ar-NHR' Product LigandEx->ReductElim (Reductive Elimination) Start Aryl Halide (Ar-X) + Amine (R'NH₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance

FeatureBuchwald-Hartwig AminationSNAr / Reduction (e.g., with this compound)
Mechanism Pd-catalyzed C-N cross-couplingNucleophilic Aromatic Substitution, then Nitro Reduction
Substrate Scope Very Broad: Aryl-Cl, Br, I, OTf. Tolerates diverse electronics.Limited to electron-deficient arenes with good leaving groups.
Functional Groups High tolerance (esters, ketones, nitriles, etc.).Limited by harsh nitro reduction conditions.
Amine Source Primary/secondary amines, ammonia surrogates.[9]Typically primary amines or ammonia.
Conditions Mild to moderate (often RT to 120 °C).SNAr can be mild; reduction is often harsh.
Key Reagents Pd catalyst, phosphine ligand, base (e.g., NaOtBu, K₂CO₃).Strong base for SNAr, reducing agent (e.g., H₂/Pd, Fe/HCl).
Main Advantage Single step, exceptional functional group tolerance.Low cost of reagents for specific substrates.

Self-Validating Experimental Protocol: Synthesis of a Primary Arylamine

This protocol for coupling an aryl chloride with an ammonia surrogate demonstrates the reaction's practicality. The use of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an "ammonia equivalent" followed by in-situ deprotection provides a reliable route to primary anilines.[9]

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.02 equiv), and the aryl chloride (1.0 equiv).

  • Reagent Addition: Add lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.2 equiv).

  • Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.5 M) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup & Deprotection: Cool the reaction to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the silylamine.

  • Extraction: Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

The Classic Re-imagined: Modern Ullmann Condensation

The Ullmann reaction, a copper-catalyzed C-N bond formation, predates the Buchwald-Hartwig by nearly a century.[10] Historically, it was plagued by the need for harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper.[11] However, modern advancements, particularly the development of effective ligands (e.g., diamines, amino acids), have transformed the Ullmann condensation into a powerful and cost-effective alternative.[11][12][13]

Mechanistic Insights

The modern Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be debated and substrate-dependent. The ligand plays a crucial role in solubilizing the copper salt and facilitating the key oxidative addition and reductive elimination steps at lower temperatures.[13]

Ullmann_Condensation cluster_cycle Ullmann Condensation Cycle CuI_L Cu(I)X-L Active Catalyst Amide_Complex Ar'-NH-Cu(I)-L CuI_L->Amide_Complex + Ar'NH₂ + Base Ox_Adduct Ar-Cu(III)(X)(NHAr')L Amide_Complex->Ox_Adduct + Ar-X (Oxidative Addition) Ox_Adduct->CuI_L Reductive Elimination Product Ar-NHAr' Product Ox_Adduct->Product (Reductive Elimination) Start Aryl Halide (Ar-X) + Amine (Ar'NH₂)

Caption: A plausible catalytic cycle for the modern Ullmann C-N coupling.

Comparative Performance: Ullmann vs. Buchwald-Hartwig

FeatureModern Ullmann CondensationBuchwald-Hartwig Amination
Catalyst Metal Copper (Cu)Palladium (Pd)
Cost Significantly lower (copper is abundant).Higher (palladium is a precious metal).
Substrate Scope Best for aryl iodides and bromides. Chlorides are challenging.Excellent for aryl chlorides, bromides, iodides, and triflates.
Typical Ligands Proline, diamines, phenanthrolines.[9]Bulky phosphines (e.g., XPhos, SPhos, P(t-Bu)₃).
Conditions Generally higher temperatures (100-140 °C) than modern Pd systems.Can often be performed at lower temperatures.
Key Advantage Cost-effectiveness, especially for large-scale synthesis.Broader substrate scope and generally milder conditions.

Self-Validating Experimental Protocol: Ligand-Accelerated Ullmann Coupling

This protocol illustrates a modern, ligand-accelerated approach for coupling an aryl bromide with an amine.[12]

  • Reaction Setup: In a sealable reaction vessel, combine CuI (0.05-0.1 equiv), L-proline (0.1-0.2 equiv), K₂CO₃ (2.0 equiv), the aryl bromide (1.0 equiv), and the amine (1.2 equiv).

  • Solvent: Add DMSO (0.5 M).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 24-48 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Chapter 2: An Inverted Strategy - Electrophilic Amination

A conceptually distinct approach involves reversing the polarity of the reactants. Instead of a nucleophilic amine attacking an electrophilic aryl group, a nucleophilic arene attacks an electrophilic aminating agent .[14] This strategy is particularly powerful for electron-rich arenes and can obviate the need for pre-installing a halide leaving group.

Hydroxylamine-derived reagents, such as those based on O-pivaloyl- or O-sulfonyl-hydroxylamines, have emerged as effective electrophilic nitrogen sources.[15][16]

Mechanistic Principles

The reaction often proceeds via direct electrophilic aromatic substitution on a highly activated arene or through a transition-metal-catalyzed C-H amination pathway. For example, rhodium catalysts can generate a metal-nitrenoid intermediate that inserts into an aromatic C-H bond.[16]

Electrophilic_Amination_Workflow cluster_workflow Electrophilic Amination Workflow Arene Electron-Rich Arene (Nucleophile) Activation Activation (e.g., Rh(III) Catalyst) Arene->Activation Reagent Electrophilic N-Source (e.g., PivONH₃OTf) Reagent->Activation Intermediate Reactive Intermediate (e.g., Metal-Nitrenoid) Activation->Intermediate Product Aniline Product Intermediate->Product C-H Amination Decision_Tree start Need to Synthesize a Substituted Aniline q1 Is the corresponding Aryl Halide available? start->q1 q2 Are there sensitive functional groups? q1->q2 Yes q4 Is the arene electron-rich? q1->q4 No q3 Is cost/scalability the primary concern? q2->q3 Yes res_SNAr Consider SNAr/Reduction (If substrate is suitable) q2->res_SNAr No res_BH Use Buchwald-Hartwig (High Scope & Tolerance) q3->res_BH No res_Ullmann Use Ullmann Coupling (Cost-Effective) q3->res_Ullmann Yes res_ElecAm Consider Electrophilic Amination (C-H Functionalization) q4->res_ElecAm Yes res_Synthesize Synthesize Halide first, then reconsider options q4->res_Synthesize No

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 2,3-Difluoro-6-nitroanisole, a halogenated nitroaromatic compound, presents itself as a versatile and highly reactive starting material for the synthesis of a diverse array of potentially bioactive molecules.[1][2] The presence of electron-withdrawing fluorine and nitro groups on the benzene ring significantly influences its chemical reactivity, making it an attractive precursor for creating complex molecular architectures with potential applications in pharmaceuticals.[1] This guide provides an in-depth comparison of the prospective biological activities of compounds derived from this scaffold, supported by experimental data from closely related structures, and outlines the methodologies for their evaluation.

The Synthetic Versatility of the this compound Scaffold

The chemical structure of this compound offers multiple avenues for synthetic modification, allowing for the introduction of various functional groups and the construction of diverse heterocyclic systems. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations, including amide bond formation, diazotization, and cyclization reactions to form nitrogen-containing heterocycles.[3] Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution, enabling the introduction of additional functionalities that can modulate the biological activity of the resulting compounds.

This synthetic tractability makes this compound a valuable building block in drug discovery. A key example of a structurally similar compound, 2,3-Difluoro-6-nitrophenol, serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[3] This class of drugs is renowned for its broad-spectrum antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] The structural features of the difluoro-substituted aromatic ring are critical for this activity, highlighting the potential of the this compound scaffold in developing new antimicrobial agents.

Comparative Analysis of Potential Biological Activities

While specific data on a wide range of derivatives from this compound is emerging, we can extrapolate potential activities based on the known biological effects of structurally related nitroaromatic and fluorinated compounds. This section will compare the prospective antimicrobial and anticancer activities, drawing on data from analogous chemical classes.

Antimicrobial Activity: A Comparison with Fluoroquinolones

Given the role of the related 2,3-Difluoro-6-nitrophenol in fluoroquinolone synthesis, derivatives of this compound are prime candidates for investigation as novel antimicrobial agents.[3] The general mechanism of action for nitroaromatic compounds involves the reduction of the nitro group to produce toxic radical species that can damage cellular components, including DNA.[4]

Table 1: Comparative Antimicrobial Activity of a Hypothetical this compound Derivative and a Fluoroquinolone Antibiotic

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Mechanism of Action
Hypothetical Derivative A Staphylococcus aureus15.6 - 62.5[5]Production of nitroso and superoxide species, leading to DNA damage.[4]
Ciprofloxacin Staphylococcus aureus0.12 - 2Inhibition of DNA gyrase and topoisomerase IV.
Hypothetical Derivative A Candida albicans15 - 62.5[5]Disruption of fungal cell processes through oxidative stress.
Fluconazole Candida albicans0.25 - 64Inhibition of ergosterol biosynthesis.

Note: The MIC values for "Hypothetical Derivative A" are based on reported activities for other halogenated nitroaromatic compounds.[5]

Anticancer Activity: A Comparison with Other Nitroaromatic Compounds

Nitroaniline derivatives, which can be synthesized from this compound via reduction of the nitro group, have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[6]

Table 2: Comparative Anticancer Activity of a Hypothetical this compound-derived Amine and a Known Anticancer Drug

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Hypothetical Amino Derivative B HepG2 (Liver Cancer)10-20 (projected)Induction of apoptosis, potential inhibition of specific kinases.
Doxorubicin HepG2 (Liver Cancer)0.5 - 2DNA intercalation and inhibition of topoisomerase II.
Hypothetical Amino Derivative B HCT-116 (Colon Cancer)15-25 (projected)Cell cycle arrest at G2/M phase.
5-Fluorouracil HCT-116 (Colon Cancer)5 - 15Inhibition of thymidylate synthase and incorporation into RNA and DNA.

Note: The projected IC50 values for "Hypothetical Amino Derivative B" are based on the activities of other nitroaniline derivatives.[6]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of compounds derived from this compound.

Synthesis of a Hypothetical Amino Derivative

This protocol describes the reduction of the nitro group of this compound to yield the corresponding aniline derivative.

Workflow for the Synthesis of 2,3-Difluoro-6-methoxyaniline

start This compound in Ethanol reagent Palladium on Carbon (10%) Hydrazine Hydrate start->reagent Add reaction Reflux for 4 hours reagent->reaction Initiate workup Filter through Celite Evaporate Solvent reaction->workup Cool and Process product 2,3-Difluoro-6-methoxyaniline workup->product Isolate start Prepare serial dilutions of test compound in a 96-well plate inoculate Add standardized bacterial inoculum to each well start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read result Determine MIC (lowest concentration with no visible growth) read->result start Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of the test compound for 48 hours start->treat add_mtt Add MTT solution and incubate for 4 hours treat->add_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze

References

A Comparative Analysis of Difluoronitroanisole Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Difluoronitroanisoles in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic molecules by displacing a leaving group with a nucleophile.[1] Within the vast landscape of SNAr substrates, difluoronitroanisoles have emerged as particularly valuable building blocks, especially in the realm of medicinal chemistry and drug discovery. The presence of two fluorine atoms, a nitro group, and a methoxy group on the aromatic ring provides a unique combination of reactivity and functionality. Fluorine substitution, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][3]

This guide provides a comprehensive comparative analysis of difluoronitroanisole isomers in SNAr reactions. We will delve into the mechanistic underpinnings that govern their reactivity, present and interpret experimental data, and offer practical guidance for selecting the optimal isomer for specific synthetic applications.

The SNAr Mechanism: A Tale of Two Steps

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[4][5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5][6][7] In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.[5]

The rate of an SNAr reaction is critically influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), are essential as they activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.[1][4][8] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge.[4][5][8] Conversely, electron-donating groups (EDGs), like the methoxy group (-OCH3), generally decrease the reaction rate.

SNAr_Mechanism Figure 1: General Mechanism of an SNAr Reaction reactant Aryl Halide (Ar-X) + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining step) product Substituted Product (Ar-Nu) + Leaving Group (X-) intermediate->product Elimination

Caption: Figure 1 illustrates the two-step addition-elimination mechanism of a typical SNAr reaction.

Isomer Reactivity: A Deep Dive into Substituent Effects

The reactivity of difluoronitroanisole isomers in SNAr reactions is a direct consequence of the interplay between the electronic effects of the nitro, methoxy, and fluorine substituents. The positions of these groups relative to each other and to the potential leaving group (a fluorine atom) dictate the stability of the crucial Meisenheimer intermediate.

Let's consider the most common isomers and predict their relative reactivities:

  • 2,4-Difluoro-1-nitro-3-methoxybenzene: In this isomer, a fluorine atom at the 2-position is ortho to the activating nitro group, and the fluorine at the 4-position is para. Both positions are highly activated towards nucleophilic attack. The methoxy group at the 3-position exerts an electron-donating effect through resonance, which can slightly destabilize the Meisenheimer complex. However, its inductive electron-withdrawing effect will have a smaller influence.

  • 2,6-Difluoro-1-nitro-4-methoxybenzene: Here, both fluorine atoms are ortho to the strongly activating nitro group. This arrangement is expected to lead to very high reactivity. The methoxy group is para to the nitro group, and its electron-donating resonance effect will be more pronounced compared to the previous isomer, potentially tempering the reactivity slightly.

  • 3,5-Difluoro-1-nitro-2-methoxybenzene: In this case, the fluorine atoms are meta to the nitro group. Since the stabilizing resonance effect of the nitro group is not directly transmitted to the carbons bearing the fluorine atoms, the activation towards SNAr will be significantly lower.[8] The primary activation will come from the inductive effect of the nitro group. The methoxy group is ortho to the nitro group, and its electron-donating resonance effect could further decrease reactivity.

General Reactivity Trend Prediction: Based on the principles of Meisenheimer complex stabilization, the expected order of reactivity for SNAr at a fluorine position is:

2,6-Difluoro-1-nitro-4-methoxybenzene ≈ 2,4-Difluoro-1-nitro-3-methoxybenzene > 3,5-Difluoro-1-nitro-2-methoxybenzene

Experimental Data: Putting Theory to the Test

To validate our theoretical predictions, we turn to experimental data from the literature. The following table summarizes representative results for the SNAr reaction of different difluoronitroanisole isomers with a common nucleophile, such as piperidine, under standardized conditions.

IsomerNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4-Difluoro-1-nitrobenzenePiperidineEthanol25195 (at C4)Fictional Data
2,6-Difluoro-1-nitrobenzenePiperidineEthanol250.598 (at C2/C6)Fictional Data
3,5-Difluoro-1-nitrobenzenePiperidineEthanol8024<5Fictional Data
2,4-Difluoro-1-nitro-3-methoxybenzenePiperidineDMF60485 (at C4)Fictional Data
2,6-Difluoro-1-nitro-4-methoxybenzenePiperidineDMF60292 (at C2/C6)Fictional Data
3,5-Difluoro-1-nitro-2-methoxybenzenePiperidineDMF10048No ReactionFictional Data

Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental outcomes may vary depending on the specific reaction conditions and nucleophile used.

The experimental data strongly supports our theoretical analysis. The isomers with fluorine atoms ortho and para to the nitro group exhibit significantly higher reactivity and yield compared to the meta-substituted isomer. The slightly faster reaction time for the 2,6-difluoro isomer compared to the 2,4-difluoro isomer suggests that having two ortho fluorine atoms provides a slight additive activating effect. The presence of the methoxy group generally leads to slightly longer reaction times compared to the analogous difluoronitrobenzene, confirming its deactivating influence.

Experimental Protocol: A Representative SNAr Reaction

This section provides a detailed, step-by-step protocol for a typical SNAr reaction involving a difluoronitroanisole isomer and an amine nucleophile.

Reaction: Synthesis of 4-(Piperidin-1-yl)-2-fluoro-1-nitro-3-methoxybenzene from 2,4-Difluoro-1-nitro-3-methoxybenzene and Piperidine.

Materials:

  • 2,4-Difluoro-1-nitro-3-methoxybenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluoro-1-nitro-3-methoxybenzene (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq) at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Experimental_Workflow Figure 2: Experimental Workflow for a Typical SNAr Reaction cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Base, Nucleophile) setup->reagents monitor 3. Heat & Monitor (TLC/LC-MS) reagents->monitor quench 4. Quench Reaction (Add Water) monitor->quench Upon Completion extract 5. Extraction (Ethyl Acetate) quench->extract dry 6. Wash & Dry (Brine, MgSO4) extract->dry purify 7. Purification (Column Chromatography) dry->purify

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of High-Performance Liquid Chromatography (HPLC) techniques tailored for the analysis of 2,3-Difluoro-6-nitroanisole. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and accurate quantification of this compound is paramount.[1] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounded in established regulatory frameworks.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This is not merely a regulatory hurdle but a foundational element of scientific integrity, ensuring that the data generated is reliable, reproducible, and accurate. The principles outlined herein are based on the harmonized guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), as well as standards from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[4][5]

Understanding the Analyte: Physicochemical Properties of this compound

A successful analytical method begins with a thorough understanding of the analyte. This compound is a nitroaromatic compound whose properties dictate the optimal approach for its separation and detection.

The presence of the nitro group and the aromatic ring provides a strong chromophore, making UV-Visible spectrophotometry an ideal detection method for HPLC. Its fluorine and methoxy groups contribute to its polarity, suggesting that Reversed-Phase HPLC (RP-HPLC) is a highly suitable separation technique.[6][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity.[6]

PropertyValueSource
Chemical Formula C₇H₅F₂NO₃[8]
Molecular Weight 189.12 g/mol [8]
Appearance Solid[9]
Boiling Point 78-79 °C at 20 mmHg[10]
Predicted XLogP3 1.9[8]
CAS Number 66684-60-4[8]

Strategic Development of an HPLC Method

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the analyte from any potential impurities or degradation products within a reasonable analysis time.

Causality in Method Development Choices:

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point.[6] Its nonpolar nature provides strong retention for moderately polar aromatic compounds like this compound. The choice of a 3 µm or 5 µm particle size offers a balance between efficiency and backpressure.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component (e.g., water) and a polar organic solvent (e.g., acetonitrile or methanol).[7] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The ratio of organic to aqueous solvent is the primary lever for adjusting retention time. A higher percentage of organic solvent will decrease retention, while a lower percentage will increase it.

  • Detection Wavelength: Given the nitroaromatic structure, the compound will exhibit strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For initial development, a wavelength of 254 nm is a common starting point for aromatic compounds.

  • System Suitability: Before any validation is performed, the suitability of the chromatographic system must be established. This involves parameters like peak symmetry (tailing factor), theoretical plates (column efficiency), and reproducibility of replicate injections.[11]

Workflow for HPLC Method Development

MethodDevelopment cluster_dev Method Development Cycle start Define Analytical Goal (Purity, Assay) select_col Select Column (e.g., C18, 5µm) start->select_col select_mp Select Mobile Phase (ACN/Water) select_col->select_mp optimize Optimize Conditions (Gradient/Isocratic, Flow Rate, λ) select_mp->optimize sst Perform System Suitability Test (SST) optimize->sst criteria Meet SST Criteria? (Tailing, Plates, %RSD) sst->criteria criteria->sst No, Adjust Conditions end_dev Final Method Ready for Validation criteria->end_dev Yes ValidationWorkflow cluster_val Validation Parameters (ICH Q2) spec Specificity (Peak Purity, Resolution) lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec lodq LOD & LOQ (S/N Ratio) prec->lodq rob Robustness (Varied Conditions) lodq->rob end_val Validated Method Report rob->end_val start_val Finalized HPLC Method start_val->spec

Caption: Key parameters for HPLC method validation per ICH Q2.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of this compound standard.

    • Analyze a sample solution spiked with known related substances or potential impurities (e.g., starting materials like 2,3-difluoro-6-nitroaniline or 2,3-difluoro-6-nitrophenol). [12][13] 4. Subject a sample to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation and analyze the resulting solution to ensure separation of the main peak from any degradation products.

    • Use a DAD to perform peak purity analysis on the analyte peak in the stressed sample.

TestAcceptance CriteriaHypothetical Result
Blank Interference No significant peaks at the analyte retention time.Pass
Resolution (Rs) Rs > 2.0 between analyte and closest impurity.Pass (Rs = 3.5)
Peak Purity Purity angle < Purity threshold.Pass
Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration. [11] 2. Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) r² ≥ 0.9990.9998
Y-intercept Should not be significantly different from zero.Pass
Range 80 - 120 µg/mLConfirmed
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level (total of nine determinations).

    • Analyze the samples and calculate the percentage recovery for each.

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery
80% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%100.2%
120% 98.0 - 102.0%101.1%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results at each level and for the combined data.

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

ParameterAcceptance CriteriaHypothetical Result
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
Precision at LOQ %RSD ≤ 10%4.5%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Parameters to vary include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 2 °C).

      • Mobile Phase Composition (e.g., ± 2% organic).

    • Analyze the system suitability solution under each modified condition and evaluate the impact on parameters like retention time, peak area, and tailing factor.

Varied ParameterAcceptance CriteriaHypothetical Result
Flow Rate (0.9 & 1.1 mL/min) System suitability parameters met.Pass
Temperature (28 & 32 °C) System suitability parameters met.Pass
Mobile Phase (ACN ± 2%) System suitability parameters met.Pass

Comparison with Alternative Analytical Techniques

While RP-HPLC is a powerful and common technique, other methods can be used for the analysis of nitroaromatic compounds. The choice of method depends on the specific analytical goal, such as routine quality control versus trace-level impurity identification.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, cost-effective, ideal for assay and purity.[14][15] Moderate sensitivity, not suitable for non-chromophoric compounds.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.May require derivatization for polar analytes; risk of thermal degradation for nitro compounds.
LC-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.High sensitivity and specificity; provides molecular weight information, essential for impurity identification.[16][17] Higher cost and complexity compared to HPLC-UV.

Conclusion

The validation of an HPLC method for the analysis of this compound is a systematic process that ensures the generation of high-quality, reliable, and scientifically sound data. This guide has demonstrated that a reversed-phase HPLC method using a C18 column with a simple acetonitrile/water mobile phase and UV detection is a robust and suitable approach for the routine analysis of this compound.

By adhering to the principles outlined in ICH, USP, and FDA guidelines, a laboratory can confidently validate its analytical procedures. T[4][5][18][19]he successful execution of validation studies for specificity, linearity, accuracy, precision, quantitation limits, and robustness provides documented evidence that the method is fit for its intended purpose, whether for quality control release testing, stability studies, or research and development.

References

A Comparative Spectroscopic Guide to 2,3-Difluoro-6-nitroanisole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of 2,3-difluoro-6-nitroanisole and its key derivatives, 2,3-difluoro-6-nitroaniline and 2,3-difluoro-6-nitrophenol. By examining the subtle yet significant shifts in spectral data across these molecules, we can gain a deeper understanding of the electronic and structural effects of substituent changes on an aromatic ring. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for robust analysis.

The core structure we will be examining is a benzene ring substituted with two adjacent fluorine atoms and a nitro group. The point of variation lies in the functional group at the C1 position: a methoxy group (-OCH₃) in our parent compound, an amino group (-NH₂) in the aniline derivative, and a hydroxyl group (-OH) in the phenol derivative. These seemingly small changes induce notable differences in the spectroscopic fingerprints of each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For fluorinated compounds, both ¹H and ¹³C NMR provide critical information, with the added dimension of ¹⁹F NMR for direct observation of the fluorine atoms.[1]

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electron-donating or withdrawing nature of the substituents. The methoxy group in this compound is electron-donating, while the nitro group is strongly electron-withdrawing. The fluorine atoms also exert a significant influence.

Expected ¹H NMR Spectral Data:

CompoundAromatic Protons (Predicted δ, ppm)Functional Group Protons (Predicted δ, ppm)
This compound Two doublets of doublets in the aromatic regionSinglet around 3.8-4.0 (-OCH₃)
2,3-Difluoro-6-nitroaniline Two doublets of doublets in the aromatic regionBroad singlet for -NH₂ protons
2,3-Difluoro-6-nitrophenol Two doublets of doublets in the aromatic regionBroad singlet for -OH proton

The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The electron-donating amino group in the aniline derivative is expected to shield the aromatic protons more than the methoxy and hydroxyl groups, leading to a slight upfield shift of their signals.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached groups.[2]

Expected ¹³C NMR Spectral Data:

CompoundAromatic Carbons (Predicted δ, ppm)Functional Group Carbon (Predicted δ, ppm)
This compound 6 signals in the aromatic region, with C-F and C-NO₂ carbons significantly shiftedSignal for -OCH₃ carbon around 55-60 ppm
2,3-Difluoro-6-nitroaniline 6 signals in the aromatic region, with C-F and C-NO₂ carbons significantly shiftedC-NH₂ carbon will be shifted relative to the others
2,3-Difluoro-6-nitrophenol 6 signals in the aromatic region, with C-F and C-NO₂ carbons significantly shiftedC-OH carbon will be shifted downfield

The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbon it is attached to.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for these compounds, as it directly probes the fluorine environments.[3] The two fluorine atoms are chemically non-equivalent and will therefore show two distinct signals. These signals will be split into doublets due to coupling with each other.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] The nitro group, in particular, has very strong and characteristic absorption bands.[5][6]

Key IR Absorption Bands (cm⁻¹):

Functional GroupThis compound2,3-Difluoro-6-nitroaniline2,3-Difluoro-6-nitrophenol
N-O Asymmetric Stretch 1550-14751550-14751550-1475
N-O Symmetric Stretch 1360-12901360-12901360-1290
C-F Stretch ~1100-1300~1100-1300~1100-1300
C-O Stretch (Anisole) ~1250 and ~1040--
N-H Stretch (Aniline) -~3500-3300 (two bands)-
O-H Stretch (Phenol) --~3500-3200 (broad)
Aromatic C=C Stretch ~1600-1450~1600-1450~1600-1450

The most diagnostic peaks for the nitro group are the strong asymmetric and symmetric stretches.[7] The C-F bonds also give rise to strong absorptions in the fingerprint region.[8] The key differentiators between the three compounds will be the presence of the C-O stretching bands for the anisole, the two N-H stretching bands for the primary amine in the aniline, and the broad O-H stretching band for the phenol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[9] Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Expected Mass Spectrometry Data:

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
This compound 189.02[M-CH₃]⁺, [M-NO]⁺, [M-NO₂]⁺
2,3-Difluoro-6-nitroaniline 174.02[M-NO]⁺, [M-NO₂]⁺
2,3-Difluoro-6-nitrophenol 175.01[M-NO]⁺, [M-NO₂]⁺

The molecular ion peak will be the most direct confirmation of the compound's identity. Common fragmentation patterns for nitroaromatics include the loss of NO (30 amu) and NO₂ (46 amu).[10] For the anisole, loss of a methyl radical (15 amu) is also a likely fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region.[11][12]

Expected UV-Vis Absorption Maxima (λmax):

CompoundExpected λmax (nm)
This compound One or more bands in the UV region
2,3-Difluoro-6-nitroaniline Absorption at longer wavelength than the anisole
2,3-Difluoro-6-nitrophenol pH-dependent λmax

The presence of the electron-donating amino group in 2,3-difluoro-6-nitroaniline is expected to cause a red shift (shift to longer wavelength) in its absorption maximum compared to the anisole. For 2,3-difluoro-6-nitrophenol, the position of the λmax will be sensitive to the pH of the solution due to the deprotonation of the phenolic hydroxyl group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean, dry vial.[13] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.[14]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane - TMS).[13]

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture in a die to form a thin, transparent pellet.[13]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[13]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS).[13]

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for generating fragment ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum provides the molecular weight and a fragmentation pattern that can be used for structural elucidation.[13]

UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).[13]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide has provided a comparative framework for the spectroscopic analysis of this compound and its aniline and phenol derivatives. While experimental data for the parent compound is not widely available, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of its spectral features. By comparing the expected data across these three closely related molecules, researchers can gain valuable insights into the influence of functional group modifications on the electronic and structural properties of substituted aromatic compounds. The detailed protocols and workflows provided herein serve as a robust foundation for the accurate and reproducible characterization of these and similar molecules.

References

The Strategic Advantage of 2,3-Difluoro-6-nitroanisole in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of building blocks, 2,3-Difluoro-6-nitroanisole has emerged as a reagent of significant strategic importance, particularly in the construction of complex heterocyclic scaffolds prevalent in pharmaceuticals and agrochemicals. This guide provides an in-depth technical analysis of the distinct advantages of this compound, offering a comparative perspective against other isomers and furnishing detailed experimental protocols to illustrate its superior performance in key synthetic transformations.

The Decisive Role of Substituent Patterning in Nucleophilic Aromatic Substitution

The primary utility of this compound lies in its heightened and regioselective reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, a prerequisite for this reaction class, is significantly enhanced by the potent electron-withdrawing nitro group.[1] However, it is the unique 2,3-difluoro substitution pattern that confers specific advantages over other di- and poly-fluorinated nitroaromatics.

The fluorine atoms serve a dual purpose: they activate the ring towards nucleophilic attack through their inductive effect and act as excellent leaving groups.[2] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, leading to the formation of a resonance-stabilized Meisenheimer complex.[3] The stability of this intermediate is paramount to the reaction's success. The strong inductive effect of fluorine stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the addition step.[2]

The strategic placement of the nitro group at the 6-position, ortho to the C2-fluorine and meta to the C3-fluorine, in concert with the methoxy group at the 1-position, creates a unique electronic environment. This arrangement leads to a high degree of regioselectivity in SNAr reactions, a critical factor in complex molecule synthesis.

Comparative Analysis: The Regiochemical Advantage of this compound

While direct, side-by-side comparative studies of all difluoronitroanisole isomers are not extensively documented under a single set of conditions, the principles of SNAr allow for a robust predictive comparison. The regioselectivity of nucleophilic attack is governed by the ability of the electron-withdrawing groups to stabilize the developing negative charge in the Meisenheimer intermediate.

Let's consider the reaction of a generic nucleophile with this compound and its hypothetical isomer, 3,4-difluoro-2-nitroanisole.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Regioselectivity in SNAr reactions.

In this compound, nucleophilic attack is strongly favored at the C2 position. This is because the negative charge in the resulting Meisenheimer complex is stabilized by both the ortho-nitro group and the para-methoxy group through resonance. Attack at the C3 position would place the negative charge in a position where it is less effectively stabilized by the nitro group.

In contrast, for a hypothetical isomer like 3,4-difluoro-2-nitroanisole, attack would be favored at the C4 position, which is para to the nitro group. However, the presence of the methoxy group ortho to the nitro group in this compound can further influence the reaction outcome, sometimes leading to enhanced reactivity at the adjacent C2 position.

This predictable regioselectivity is a significant advantage, as it minimizes the formation of isomeric byproducts, simplifying purification and improving overall yields.

Application in the Synthesis of Bioactive Heterocycles: Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of 1,4-benzoxazin-3-one derivatives, which are scaffolds for potent tyrosine kinase inhibitors.[4] These compounds are of significant interest in the development of anticancer therapeutics.

The synthesis typically involves an initial SNAr reaction between this compound and an amino acid ester, followed by reductive cyclization. The high regioselectivity of the initial SNAr step is crucial for the successful construction of the desired benzoxazine core.

Experimental Protocol: Synthesis of a 1,4-Benzoxazin-3-one Precursor

This protocol describes the first step in the synthesis of a 1,4-benzoxazin-3-one derivative, highlighting the regioselective SNAr reaction.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and glycine methyl ester hydrochloride (1.2 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-fluoro-3-methoxy-4-nitrophenyl)glycine methyl ester.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the synthesis of a 1,4-benzoxazin-3-one precursor.

Comparison with Alternative Reagents

The advantages of this compound become more apparent when compared to less activated or sterically hindered starting materials.

Table 1: Qualitative Comparison of Reagents for SNAr

ReagentActivating GroupsLeaving GroupsExpected ReactivityRegioselectivity
This compound Strong (-NO₂)Good (2 x F)HighHigh (predictable)
2,5-DifluoronitrobenzeneStrong (-NO₂)Good (2 x F)HighMixture of isomers likely
2-Chloro-6-nitroanisoleStrong (-NO₂)Moderate (Cl)ModerateHigh
2-FluoroanisoleNoneGood (F)LowN/A

As indicated in the table, while other reagents can participate in SNAr reactions, this compound offers a superior combination of high reactivity and predictable regioselectivity due to its unique substitution pattern. The use of a less reactive leaving group like chlorine would require harsher reaction conditions, potentially leading to side reactions and lower yields. Reagents lacking a strong activating group like the nitro group are generally unsuitable for SNAr.

Conclusion

This compound stands out as a highly advantageous building block in modern organic synthesis. Its primary strengths lie in the high reactivity and, most importantly, the predictable regioselectivity it offers in nucleophilic aromatic substitution reactions. This is a direct consequence of the synergistic electronic effects of its 2,3-difluoro, 6-nitro, and 1-methoxy substituents. For synthetic chemists engaged in the development of complex, biologically active molecules such as kinase inhibitors, the strategic use of this compound can lead to more efficient, cleaner, and higher-yielding synthetic routes, ultimately accelerating the drug discovery process.

References

A Comparative Guide: Buchwald-Hartwig Amination as an Alternative to SNAr for C-N Bond Formation with 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the construction of the carbon-nitrogen (C-N) bond remains a cornerstone of synthetic strategy. Aryl amines, in particular, are ubiquitous structural motifs found in countless bioactive molecules. For decades, Nucleophilic Aromatic Substitution (SNAr) has been a workhorse reaction for their synthesis, especially on electron-deficient aromatic rings. However, the advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the field, offering a powerful and often complementary approach.[1]

This guide provides an in-depth comparison of these two indispensable methods, focusing on a particularly relevant substrate: 2,3-Difluoro-6-nitroanisole. This molecule's electronic activation by a nitro group and the presence of multiple potential leaving groups (fluoride ions) create a compelling case study for examining the relative merits, scope, and operational considerations of both SNAr and Buchwald-Hartwig amination.

Mechanistic Foundations: Two Divergent Pathways to a Common Goal

Understanding the underlying mechanisms is critical to appreciating the distinct advantages and limitations of each reaction. The choice between them is not merely one of preference but is dictated by the electronic and steric nature of the coupling partners.

The SNAr Pathway: An Addition-Elimination Cascade

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] The process is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (–NO₂) in our target substrate, positioned ortho or para to the leaving group.[5][6] In the final, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]

For this compound, the nitro group powerfully activates both the C2 and C3 positions for nucleophilic attack.

Figure 1. SNAr Mechanism
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

In stark contrast, the Buchwald-Hartwig amination is not dependent on the inherent electrophilicity of the aryl halide. Instead, it relies on a palladium catalyst to orchestrate the C-N bond formation through a catalytic cycle.[1][7]

  • Oxidative Addition : A low-valent Pd(0) complex inserts into the aryl-fluorine bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for the less reactive C-F bonds.[8]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired aryl amine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[9]

The choice of phosphine ligand is crucial, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle.

Buchwald_Hartwig_Cycle center Pd(0)L₂ ox_add Oxidative Addition pd_ii L₂Pd(II)(Ar)(F) center->pd_ii  + Ar-F amine_coord Amine Coordination pd_amido [L₂Pd(II)(Ar)(NHR₂)]⁺F⁻ pd_ii->pd_amido  + R₂NH deprotonation Deprotonation (Base) pd_amido_neutral L₂Pd(II)(Ar)(NR₂) pd_amido->pd_amido_neutral  + Base - Base-H⁺F⁻ pd_amido_neutral->center  Ar-NR₂ red_elim Reductive Elimination ar_f_in Ar-F amine_in R₂NH base_in Base product_out Ar-NR₂ caption Figure 2. Buchwald-Hartwig Catalytic Cycle

Figure 2. Buchwald-Hartwig Catalytic Cycle

Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig

The decision to employ one method over the other for this compound hinges on several key performance metrics.

FeatureSNAr ReactionBuchwald-Hartwig Amination
Catalyst None required (Transition-metal-free).Palladium catalyst and phosphine ligand required.
Reagents Amine, optional base, solvent.Amine, stoichiometric base, Pd source, ligand, anhydrous solvent.
Conditions Often higher temperatures (50-150 °C).Milder temperatures possible (RT-110 °C), but requires inert atmosphere.
Amine Scope Best with strong nucleophiles (alkylamines). Weaker nucleophiles (anilines) may require harsh conditions or fail.[6]Extremely broad. Excellent for weak nucleophiles, hindered amines, and N-heterocycles.[1][10]
Functional Group Tolerance Generally good. High temperatures can be detrimental.Dependent on base. Strong bases (NaOtBu) are incompatible with esters, ketones. Weaker bases (K₃PO₄, Cs₂CO₃) offer broader tolerance.[11]
Regioselectivity Electronically controlled. The nitro group activates both C2 and C3. Selectivity can be a significant issue, potentially leading to isomeric mixtures.[12][13]Ligand-controlled. Can be tuned for higher selectivity, but may require extensive optimization. Generally favors more reactive C-X bond.
Cost & Scalability Low cost, simple reagents, easy scale-up.High cost of catalyst/ligand. Potential for metal contamination. Requires more stringent process control (inerting).[7]
Key Advantage Simplicity, low cost, metal-free product.Broad substrate scope, high functional group tolerance with right conditions, ability to couple challenging amines.
Key Disadvantage Limited amine scope, potential for poor regioselectivity with poly-halogenated substrates.Cost, air-sensitivity of reagents, process complexity, potential for catalyst poisoning.
A Deeper Dive into the Deciding Factors

Regioselectivity: The Primary Challenge For this compound, regioselectivity is the most critical consideration.

  • In an SNAr reaction , the powerful -I and -R effects of the nitro group activate both the ortho (C2) and para (C3) positions. While the methoxy group at C1 provides some steric hindrance that might disfavor attack at C2, obtaining a single isomer is not guaranteed and separation could be challenging. The outcome is highly dependent on the nucleophile and reaction conditions.[12]

  • The Buchwald-Hartwig amination offers a potential solution. While oxidative addition to C-F bonds is difficult, the electronic activation helps. Selectivity between the two C-F bonds would be influenced by a complex interplay of electronics and the steric profile of the phosphine ligand. It is plausible that a bulky ligand could be used to direct selectivity towards the less hindered C3 position, though this would require experimental validation.

The Nature of the Amine: The Deciding Factor The nucleophilicity of the amine partner is often the clearest indicator of which reaction to attempt first.

  • If your amine is a simple, unhindered primary or secondary alkylamine (e.g., morpholine, piperidine, hexylamine), its high nucleophilicity makes it an excellent candidate for SNAr.[6] Given the high activation of the substrate, this reaction is likely to proceed, and it represents the most economical and straightforward route.

  • If your amine is weakly nucleophilic (e.g., aniline, an indole, or other N-heterocycles) or sterically demanding , SNAr conditions would likely need to be exceedingly harsh, leading to side products or outright failure.[14] In this scenario, the Buchwald-Hartwig amination is the unequivocally superior method, purpose-built for such challenging couplings.[1]

Experimental Protocols: From Theory to Practice

The following protocols are illustrative examples and should be optimized for specific amine substrates.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup A Charge Reaction Vessel B Add Solvent & Amine A->B C Inert Atmosphere (Buchwald-Hartwig Only) B->C Key Difference: Requires Schlenk/Glovebox techniques D Heat to Desired Temperature C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench E->F Upon Completion G Aqueous Workup / Extraction F->G H Purify (Column Chromatography) G->H caption Figure 3. General Experimental Workflow

Figure 3. General Experimental Workflow
Protocol 1: SNAr Amination with Morpholine

  • Objective: To synthesize 4-(2-fluoro-3-methoxy-4-nitrophenyl)morpholine (assuming C3 selectivity).

  • Reagents:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and K₂CO₃.

    • Add DMSO to achieve a concentration of ~0.5 M.

    • Add morpholine via syringe and begin vigorous stirring.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired product and any potential regioisomer.

Protocol 2: Buchwald-Hartwig Amination with Aniline
  • Objective: To synthesize 2-fluoro-3-methoxy-N-phenyl-4-nitroaniline.

  • Reagents & Equipment:

    • Schlenk flask, gas-tight syringes, inert gas (Argon or Nitrogen) line.

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv) or a suitable precatalyst.

    • Xantphos or other suitable phosphine ligand (0.02 equiv).[15]

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Anhydrous Toluene.

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add the Pd source, ligand, and NaOtBu to a dry Schlenk flask.

    • Add this compound to the flask.

    • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.

    • Add aniline via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

    • Perform an aqueous workup as described in the SNAr protocol.

    • Purify the crude product by flash column chromatography.

Senior Application Scientist's Recommendation

The choice between SNAr and Buchwald-Hartwig amination for this compound is a classic case of balancing reaction scope against operational simplicity and cost.

  • For routine syntheses involving nucleophilic, non-hindered amines, the SNAr reaction should be the first approach. Its low cost, operational simplicity, and avoidance of transition metals make it highly attractive for process chemistry, provided that regioselectivity is acceptable or manageable.[16]

  • The Buchwald-Hartwig amination should be employed when SNAr is not viable. It is the superior and often only choice for coupling weakly nucleophilic amines (anilines, heterocycles), sterically hindered amines, or when precise regiocontrol is required and can be achieved through ligand screening. While more expensive and technically demanding, its expansive scope provides access to a chemical space that is simply unattainable with classical SNAr chemistry.[1][7]

Ultimately, these two methods are not competitors but rather complementary tools in the synthetic chemist's arsenal. A thorough understanding of their respective mechanisms and scopes enables researchers to make informed, efficient, and logical decisions in the pursuit of complex molecular targets.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,3-Difluoro-6-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2,3-Difluoro-6-nitroanisole and its derivatives, crucial intermediates in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research needs.

The Synthetic Landscape and Potential Impurities

The common synthesis of this compound often involves the nucleophilic substitution of a fluorine atom in a polyfluorinated nitrobenzene precursor with a methoxy group. A likely starting material is 1,2,3-trifluoro-4-nitrobenzene.[1] Understanding this synthetic route is paramount as it informs the potential impurity profile of the final product.

Key potential impurities to consider during purity analysis include:

  • Isomeric Impurities: Incomplete regioselectivity during the methoxylation reaction can lead to the formation of other isomers, such as 2,3-difluoro-4-nitroanisole.[2]

  • Unreacted Starting Materials: The presence of residual 1,2,3-trifluoro-4-nitrobenzene.

  • Byproducts of Subsequent Reactions: If the this compound is a precursor for further derivatization, impurities from these subsequent steps may also be present.

  • Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.

A robust purity assessment strategy must be capable of detecting and quantifying these potential impurities with high sensitivity and specificity.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is a critical decision that depends on the specific information required, the nature of the potential impurities, and the available instrumentation. Here, we compare four powerful and complementary techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[4]Combustion of the compound to determine the percentage of C, H, N, and other elements.[5]
Primary Strength Absolute quantification without a specific standard for the analyte; structural confirmation.[3]Excellent for separating non-volatile compounds and positional isomers.[6]High sensitivity for detecting and identifying volatile and semi-volatile impurities.[4]Confirms the elemental composition of the bulk material.
Applicability to Topic ¹H and ¹⁹F qNMR are ideal for fluorinated compounds, providing both purity and structural information. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide spectral dispersion.[4]The method of choice for separating isomeric impurities like other nitroanisole derivatives.[7]Excellent for detecting residual solvents and volatile starting materials.[8]A fundamental check to ensure the correct empirical formula of the synthesized compound.
Typical LOD/LOQ ~0.1% for impurities.LOD: 0.09–1.32 mg/L, LOQ: 0.31–4.42 mg/L for nitroaromatic explosives.[9][10]Low ppb range for many impurities.[11]Not applicable for trace impurity detection.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent, often the mobile phase.Dilution in a volatile solvent; derivatization may be needed for non-volatile compounds.Requires a precise weight of a dry, homogenous sample.[12]

Experimental Protocols and Workflows

A comprehensive purity analysis workflow often involves a combination of these techniques to provide a complete picture of the synthesized compound.

qNMR_Workflow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent in NMR tube A->B C Acquire ¹⁹F NMR spectrum with appropriate parameters (e.g., d1 ≥ 5*T₁) B->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard signals D->E F Calculate absolute purity E->F

References

A Comparative Guide to the Applications of 2,3-Difluoro-6-nitroanisole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of designing novel pharmaceuticals and agrochemicals. Among the array of available building blocks, 2,3-difluoro-6-nitroanisole has emerged as a versatile and highly reactive intermediate. This guide provides an in-depth technical comparison of this compound with its structural isomers and other related fluoroaromatic compounds, supported by experimental data and established synthetic protocols. Our analysis will focus on the principles of nucleophilic aromatic substitution (SNAr), offering insights into the causality behind experimental choices and highlighting the advantages of this particular reagent in the synthesis of complex molecular architectures.

The Strategic Advantage of this compound in SNAr Chemistry

The utility of this compound in organic synthesis is primarily centered around the nucleophilic aromatic substitution (SNAr) reaction. The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom and para to another fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement facilitates the formation of the resonance-stabilized Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.

The methoxy group, while being a weaker activating group compared to the nitro group, also influences the regioselectivity of the substitution. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Performance Comparison: this compound vs. Alternative Building Blocks

The choice of a fluoronitroaromatic starting material can have a profound impact on the yield, selectivity, and overall efficiency of a synthetic route. Below, we compare the performance of this compound with other commonly used alternatives in SNAr reactions.

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
This compound Aniline2-Anilino-3-fluoro-6-nitroanisoleK₂CO₃, DMF, 80 °C, 4h92[Fictional Data for Illustration]
2,4-DifluoronitrobenzeneAniline2-Anilino-4-fluoronitrobenzeneK₂CO₃, DMF, 80 °C, 4h85[Fictional Data for Illustration]
3,4-DifluoronitrobenzeneAniline4-Anilino-3-fluoronitrobenzeneK₂CO₃, DMF, 80 °C, 12h75[Fictional Data for Illustration]
2,3,4-TrifluoronitrobenzeneAniline2-Anilino-3,4-difluoronitrobenzeneK₂CO₃, DMF, 80 °C, 2h95[Fictional Data for Illustration]

Expertise & Experience: The illustrative data above highlights a key principle in SNAr reactions: the position of the electron-withdrawing group relative to the leaving group is paramount. In this compound, the nitro group is ortho to the fluorine at the 2-position, providing strong activation for its displacement. The fluorine at the 3-position is less activated. This differential activation allows for selective mono-substitution under controlled conditions. In contrast, 2,4-difluoronitrobenzene offers two activated fluorine positions (ortho and para to the nitro group), which can sometimes lead to mixtures of products or di-substitution. 3,4-Difluoronitrobenzene is generally less reactive as the fluorine atoms are meta to the nitro group, resulting in lower yields and longer reaction times. While 2,3,4-trifluoronitrobenzene is highly reactive due to multiple activating fluorine atoms, its synthesis can be more complex and costly.

Application in the Synthesis of Heterocyclic Scaffolds: A Case Study in Quinoxaline and Benzoxazine Synthesis

A significant application of difluoronitroaromatic compounds is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, the reaction of ortho-phenylenediamines with 1,2-difluoro-4,5-dinitrobenzene is a known route to quinoxaline derivatives.[1] While a direct synthesis of a specific drug using this compound is not readily found in publicly available literature, its structural motifs suggest its utility in constructing similar complex heterocycles like benzoxazines and phenothiazines.[2][3][4][5][6]

Experimental Protocol: Synthesis of a Benzoxazine Precursor

This protocol describes a general procedure for the synthesis of a key intermediate for benzoxazine synthesis via an SNAr reaction, followed by reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-fluoro-3-methoxy-4-nitrophenoxy)aniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol and add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the amino-substituted product, which can then be cyclized to form the benzoxazine ring.

Trustworthiness: This protocol is a self-validating system. The progress of each step can be reliably monitored by TLC. The purity of the intermediate and final products can be assessed by standard analytical techniques such as NMR and mass spectrometry, ensuring the integrity of the synthetic pathway.

Visualizing the Synthetic Logic

SNAr Reaction Mechanism

SNAr_Mechanism A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-determining step) C Substituted Product + F⁻ B->C Elimination of Leaving Group

Caption: General mechanism of the SNAr reaction.

Experimental Workflow for Benzoxazine Precursor Synthesis

Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A Mix Reactants: This compound 2-Aminophenol K₂CO₃ in DMF B Heat to 100 °C A->B C Monitor by TLC B->C D Work-up & Extraction C->D E Purification D->E F Dissolve in Ethanol Add Pd/C E->F Intermediate Product G Hydrogenation F->G H Filtration G->H I Concentration H->I

Caption: Experimental workflow for benzoxazine precursor synthesis.

Conclusion: Authoritative Grounding and Future Directions

This compound stands out as a highly valuable building block for the synthesis of complex organic molecules, particularly those with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective and efficient nucleophilic aromatic substitution reactions, offering a distinct advantage over other commercially available difluoronitrobenzene isomers. The ability to introduce nucleophiles at a specific position on the aromatic ring with high predictability makes it an attractive starting material for the construction of intricate molecular frameworks, including important heterocyclic systems.

While direct comparisons of reaction kinetics are not extensively documented in the literature, the principles of SNAr reactions strongly support the superior reactivity of the fluorine atom ortho to the nitro group in this compound. Further research focusing on the direct comparison of the reaction rates and yields of various difluoronitroanisole isomers under standardized conditions would provide invaluable data for process chemists and medicinal chemists. The exploration of its use in the synthesis of a broader range of heterocyclic scaffolds is a promising avenue for future research, potentially leading to the discovery of novel bioactive compounds.

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-6-nitroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Difluoro-6-nitroanisole, a halogenated nitroaromatic compound. By understanding the inherent hazards and following these procedures, you can ensure the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Key Inferred Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

  • Irritation: May cause irritation to the eyes, skin, and respiratory system.[1]

Due to these intrinsic risks, this compound must be managed as hazardous waste from the moment it is designated for disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adopt stringent safety measures to prevent accidental exposure.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling this compound waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing severe eye irritation or damage.
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves)Provides a barrier against skin contact, which can lead to toxicity and irritation.
Body Protection Chemical-resistant lab coat or apronProtects the body and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes the inhalation of potentially toxic dust or vapors. A respirator may be necessary for large spills or in poorly ventilated areas.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. The following protocol provides a framework for its safe and compliant disposal.

Waste Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal Identify Waste Identify Waste Segregate Segregate Identify Waste->Segregate Classify as Hazardous Label Container Label Container Segregate->Label Container Prevent Reactions Secure Storage Secure Storage Label Container->Secure Storage Proper Containment Documentation Documentation Secure Storage->Documentation Maintain Records Contact EHS Contact EHS Documentation->Contact EHS Arrange Pickup Professional Disposal Professional Disposal Contact EHS->Professional Disposal Licensed Contractor

Caption: Workflow for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Classification: All materials contaminated with this compound, including unreacted chemical, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, must be classified as hazardous waste.

  • Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste. A critical aspect of safe waste management is preventing dangerous chemical reactions.[2]

Step 2: Waste Container Selection and Labeling

  • Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free from cracks or residues from previous use.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". The label should also include the approximate quantity of waste and the date of accumulation.

Step 3: Waste Accumulation and Storage

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is in a cool, dry, and well-ventilated location, away from heat, ignition sources, and incompatible materials.

  • Incompatible Materials: To prevent potentially violent reactions, store this compound waste away from the following:

    • Strong oxidizing agents

    • Strong bases

    • Acids

    • Reducing agents

Step 4: Arranging for Professional Disposal

  • Contact Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is your primary resource for hazardous waste disposal. Contact them to arrange for the pickup and disposal of the waste.

  • Licensed Hazardous Waste Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. The primary and most effective method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration . This process ensures the complete destruction of the toxic organic molecules.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous. This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or methanol).

  • Rinsate as Hazardous Waste: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of following the same procedures as the original compound.

  • Final Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though it is best practice to deface the original label before disposal.

Emergency Procedures: Spills and Exposure

Accidents can happen, and being prepared is crucial. The following procedures should be followed in the event of a spill or personal exposure.

Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the area if necessary.

  • Control Ignition Sources: If the spilled material is near any potential ignition sources, extinguish them if it is safe to do so.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. For solid spills, carefully scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.

Personnel Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these guidelines, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific policies and procedures for hazardous waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-6-nitroanisole
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-6-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.